Octyl gallate

Catalog No.
S571920
CAS No.
1034-01-1
M.F
C15H22O5
M. Wt
282.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl gallate

CAS Number

1034-01-1

Product Name

Octyl gallate

IUPAC Name

octyl 3,4,5-trihydroxybenzoate

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

InChI

InChI=1S/C15H22O5/c1-2-3-4-5-6-7-8-20-15(19)11-9-12(16)14(18)13(17)10-11/h9-10,16-18H,2-8H2,1H3

InChI Key

NRPKURNSADTHLJ-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

solubility

Insoluble in water, freely soluble in ethanol, ether and propane-1,2-diol
0.036 mg/mL at 20 °C

Synonyms

3,4,5-trihydroxybenzoic acid octyl ester, octyl gallate, octyl gallate dihydrate

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O

Summary of Quantitative Findings on Calcium Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Finding Key Result / Value Significance / Interpretation
IC₅₀ for ATP-induced [Ca²⁺]ᵢ increase 2.84 µM [1] Measures potency in inhibiting the primary calcium response to ATP.
Inhibition with 3 µM OG (no extracellular Ca²⁺) Significant Inhibition [1] Demonstrates OG acts on intracellular Ca²⁺ stores (P2Y receptor pathway).
Inhibition with 3 µM OG (thapsigargin-pretreated cells) Significant Inhibition [1] Confirms OG also inhibits Ca²⁺ influx from extracellular space (P2X receptor pathway).
Inhibition of KCl-induced [Ca²⁺]ᵢ increase Significant Inhibition [1] Proves OG directly inhibits voltage-gated Ca²⁺ channels (VGCCs).
Effect of PKC or Tyrosine Kinase inhibitors No significant change in OG's effect [1] Shows OG's action is independent of Protein Kinase C or Tyrosine Kinase pathways.

Detailed Experimental Evidence & Protocols

The primary evidence for octyl gallate's mechanism comes from a study on rat PC12 cells (a neuronal model) using fura-2-based digital Ca²⁺ imaging and whole-cell patch clamping [1]. The following diagram illustrates the integrated mechanism and the experimental workflow used to elucidate it.

G cluster_mechanism Mechanism of Calcium Inhibition by this compound cluster_OG cluster_methods Key Experimental Methods ATP ATP Stimulation P2X P2X Receptor (Cation Channel) ATP->P2X P2Y P2Y Receptor (Gq-PLC Pathway) ATP->P2Y Depol Membrane Depolarization P2X->Depol ER ER Ca²⁺ Store (IP₃ Receptor) P2Y->ER VGCC Voltage-Gated Ca²⁺ Channel Depol->VGCC Ca_Increase Increase in Cytosolic [Ca²⁺] VGCC->Ca_Increase Influx ER->Ca_Increase Release OG_P2X This compound Inhibition OG_P2X->P2X OG_P2Y This compound Inhibition OG_P2Y->P2Y OG_VGCC This compound Inhibition OG_VGCC->VGCC M_CaImaging Fura-2 Ca²⁺ Imaging M_CaFree Ca²⁺-Free Medium M_CaImaging->M_CaFree M_TG Thapsigargin (Depletes ER Ca²⁺) M_CaImaging->M_TG M_Nimodipine Nimodipine (L-type VGCC Blocker) M_CaImaging->M_Nimodipine M_KCl High KCl Depolarization M_CaImaging->M_KCl M_KinaseInh Protein Kinase Inhibitors M_CaImaging->M_KinaseInh M_PatchClamp Whole-Cell Patch Clamp

Integrated mechanism of this compound's action on calcium signaling and key experimental methods.

The experimental approach involved several key protocols to dissect the mechanism [1]:

  • Fura-2-based Digital Ca²⁺ Imaging: PC12 cells were loaded with 12 µM fura-2 AM for 45 minutes. After washing, the chamber was superfused, and [Ca²⁺]ᵢ was measured by collecting image pairs (excited at 340/380 nm) every 3-60 seconds [1].
  • Manipulations to Isolate Ca²⁺ Sources:
    • Extracellular Ca²⁺ Removal: Cells were placed in "nominally Ca²⁺-free HEPES HBSS" to isolate the component of the Ca²⁺ signal from intracellular store release [1].
    • Intracellular Store Depletion: Cells were pretreated with 1 µM thapsigargin to deplete endoplasmic reticulum (ER) Ca²⁺ stores, isolating the signal from extracellular Ca²⁺ influx [1].
  • Assessing Voltage-Gated Ca²⁺ Channel (VGCC) Role:
    • High K⁺ Depolarization: A high K⁺ (50 mM) HEPES-HBSS solution was applied to directly depolarize the membrane and open VGCCs [1].
    • Pharmacological Blockade: The L-type VGCC antagonist nimodipine (1 µM) was used to confirm the involvement of this channel subtype [1].
  • Whole-Cell Patch Clamping: To directly measure ion channel activity, whole-cell currents were recorded at a holding potential of -70 mV. Pipettes were filled with a CsCl-based internal solution to block K⁺ currents [1].

Broader Biological Context of this compound

Beyond calcium channel inhibition, recent research has uncovered other significant mechanisms of action for this compound, highlighting its potential as a multi-target therapeutic agent.

Mechanism Key Finding Potential Therapeutic Implication
NLRP3 Inflammasome Inhibition Directly binds to the LRR domain of NLRP3, blocking its oligomerization and activation [2]. Treatment of gout, sepsis, and other NLRP3-driven inflammatory diseases [2].
Anti-Cancer Activity (Colon Cancer) Downregulates the PI3K/AKT/mTOR signaling axis and induces apoptosis by modulating Bax/Bcl-2 ratio and caspase activity [3] [4]. Potential chemotherapeutic or adjunct agent for colon cancer [3].

Conclusion for Researchers

References

octyl gallate effect on ATP-induced Ca2+ increase

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action

Octyl gallate inhibits the ATP-induced increase in intracellular calcium concentration ([Ca²⁺]i) through a multi-targeted mechanism [1]:

  • Inhibition of P2X Receptors: Blocks ATP-gated cation channels, reducing calcium influx from the extracellular space.
  • Inhibition of P2Y Receptors: Impairs the release of calcium from intracellular stores, likely by affecting the phospholipase C (PLC) signaling pathway.
  • Inhibition of Voltage-Gated Ca²⁺ Channels (VGCCs): Reduces the secondary activation of L-type calcium channels that occurs downstream of P2X receptor-induced membrane depolarization.

This combined action on both receptor-mediated and voltage-gated calcium channels allows this compound to effectively suppress calcium signaling [1].

Quantitative Experimental Data

Table 1: Inhibitory Effect of this compound on ATP-Induced [Ca²⁺]i Increase in PC12 Cells [1]

This compound Concentration Inhibition of ATP-induced Response (% of Control) Number of Observations (n)
100 nM 109.0 ± 7.4% (Not Significant) n=35
300 nM 84.8 ± 2.7% n=26
1 µM 74.8 ± 3.1% n=30
3 µM 56.9 ± 4.0% n=39
10 µM 20.5 ± 4.0% n=21
20 µM 14.7 ± 3.1% n=15

> The calculated half-maximal inhibitory concentration (IC₅₀) for this compound in this model was 2.84 µM [1].

Table 2: Key Supporting Experimental Evidence [1]

Experimental Condition / Agent Tested Key Finding Interpretation
ATP (100 µM) Induced a transient [Ca²⁺]i increase. Validated the baseline model for purinergic receptor stimulation.
Ca²⁺-free extracellular solution This compound (3 µM) still inhibited the ATP-induced response. Confirms that this compound inhibits Ca²⁺ release from intracellular stores (e.g., via P2Y receptors).
Thapsigargin (1 µM) (depletes intracellular Ca²⁺ stores) This compound (3 µM) still inhibited the ATP-induced response. Suggests an additional inhibitory effect on Ca²⁺ influx from the extracellular space.
Nimodipine (1 µM) (L-type VGCC blocker) Inhibited the ATP response; effect was enhanced by adding this compound. This compound inhibits VGCCs independently and additively with nimodipine.
High KCl (50 mM) (depolarization, activates VGCCs) This compound significantly inhibited the [Ca²⁺]i increase. Provides direct evidence that this compound blocks voltage-gated Ca²⁺ channels.
Protein Kinase Inhibitors (Staurosporin, GF109203X, Genistein) Did not affect this compound's inhibitory action. The mechanism is independent of protein kinase C or tyrosine kinase pathways.
Whole-cell Patch Clamping This compound markedly inhibited ATP-induced currents. Provides electrophysiological evidence for direct inhibition of ion channel function.

Detailed Experimental Protocols

The core findings are based on the following established methodologies [1]:

Cell Culture
  • Cell Line: PC12 rat pheochromocytoma cells.
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS).
  • Environment: Cells were maintained at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂.
Digital Ca²⁺ Imaging
  • Dye Loading: Cells were loaded with 12 µM fura-2 AM in HEPES-buffered Hanks' solution (HEPES-HBSS) containing 0.5% bovine serum albumin for 45 minutes at 37°C.
  • Measurement: Loaded cells were washed and placed in a perfusion chamber. [Ca²⁺]i was measured by alternately exciting the dye at 340 nm and 380 nm, and collecting emission data at 510 nm using a cooled charge-coupled device (CCD) camera.
  • Stimuli & Pharmacology: Cells were stimulated with ATP (100 µM) for 90 seconds. For inhibitor studies, cells were pre-treated with this compound or other drugs for 10 minutes prior to ATP application. Ca²⁺-free conditions were achieved by superfusing with nominally Ca²⁺-free HEPES-HBSS.
Whole-Cell Patch Clamp Electrophysiology
  • Setup: Currents were recorded at a holding potential of -70 mV using an Axopatch 1D amplifier.
  • Solutions:
    • External: 140 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM glucose (pH adjusted to 7.3 with NaOH).
    • Pipette: 140 mM CsCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH).
  • Drug Application: Drugs were dissolved in the external solution and delivered via a microcapillary tube system placed close to the recorded cell.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathways and experimental approach for studying this compound's effects.

This compound Inhibition of ATP-induced Ca2+ Signaling cluster_pathway ATP-Induced Calcium Signaling cluster_inhibition This compound Inhibition cluster_experiment Key Experimental Evidence ATP Extracellular ATP P2X P2X Receptor (Non-selective Cation Channel) ATP->P2X P2Y P2Y Receptor (Gq-Protein Coupled) ATP->P2Y Depol Membrane Depolarization P2X->Depol Ca2_Influx_P2X Ca2+ Influx P2X->Ca2_Influx_P2X PLC Activation of Phospholipase C (PLC) P2Y->PLC IP3 IP3 Production PLC->IP3 ER Ca2+ Release from Intracellular Stores (ER) IP3->ER Ca2_Release Ca2+ Release ER->Ca2_Release VOCC Voltage-Gated Ca2+ Channel (L-type) Depol->VOCC Ca2_Influx_VOCC Ca2+ Influx VOCC->Ca2_Influx_VOCC Ca2_i Increase in [Ca2+]i Ca2_Influx_P2X->Ca2_i Ca2_Influx_VOCC->Ca2_i Ca2_Release->Ca2_i OG This compound Inhib_P2X Inhibits Channel OG->Inhib_P2X Inhib_P2Y Inhibits Release OG->Inhib_P2Y Inhib_VOCC Inhibits Channel OG->Inhib_VOCC Exp5 Kinase-independent (Staurosporin, Genistein) OG->Exp5 Inhib_P2X->P2X Exp1 Inhibition persists in Ca2+-free medium Inhib_P2X->Exp1 Inhib_P2Y->P2Y Exp2 Inhibition persists after thapsigargin treatment Inhib_P2Y->Exp2 Inhib_VOCC->VOCC Exp3 Additive effect with nimodipine (L-type blocker) Inhib_VOCC->Exp3 Exp4 Inhibits KCl-induced [Ca2+]i increase Inhib_VOCC->Exp4

Summary of this compound's multi-target inhibition of ATP-induced Ca²⁺ signaling, with supporting experimental evidence.

Conclusion and Research Implications

This compound is a potent inhibitor of ATP-induced calcium signaling in PC12 cells, acting via a unique, kinase-independent mechanism that targets both purinergic receptors and voltage-gated channels [1]. Its ability to modulate this key signaling pathway suggests potential for therapeutic applications in neurological disorders where purinergic signaling and calcium dyshomeostasis play a role.

References

Octyl Gallate Inhibits ATP-Induced Calcium Signaling

Author: Smolecule Technical Support Team. Date: February 2026

A 2010 study established that octyl gallate inhibits the intracellular free calcium concentration ([Ca²⁺]i) increase induced by ATP in PC12 cells. The research concluded that this occurs through a dual mechanism: inhibiting calcium influx via P2X receptors and calcium release from intracellular stores via P2Y receptors [1].

The table below summarizes the key quantitative findings from this study:

Aspect Investigated Experimental Finding Interpretation
Potency (IC₅₀) 2.84 µM [1] This compound is a potent inhibitor of the ATP-induced [Ca²⁺]i response.
Inhibition of P2Y-mediated release Significant inhibition in Ca²⁺-free conditions or after store depletion with thapsigargin [1] Inhibits P2Y receptor-induced release of Ca²⁺ from intracellular stores.
Inhibition of P2X & VGCC influx Inhibited [Ca²⁺]i increase induced by 50 mM KCl; effect additive to L-type Ca²⁺ channel blocker nimodipine [1] Inhibits both P2X receptor-mediated Ca²⁺ influx and secondary activation of Voltage-Gated Ca²⁺ Channels (VGCCs).
Protein Kinase Independence No effect from PKC or tyrosine kinase inhibitors on this compound's action [1] The inhibitory mechanism is independent of Protein Kinase C or tyrosine kinase pathways.
Direct Channel Block Markedly inhibited ATP-induced currents in whole-cell patch clamping [1] Directly blocks the ion channel activity of the purinergic receptors.

Experimental Protocol: Key Methodology

For researchers aiming to replicate or build upon these findings, here is a summary of the core experimental protocol used in the foundational study [1]:

  • Cell Culture: PC12 rat pheochromocytoma cells were grown in DMEM supplemented with 10% fetal bovine serum and 10% horse serum at 37°C in a humidified atmosphere.
  • Calcium Imaging:
    • Cells were loaded with 12 µM fura-2 AM (a fluorescent Ca²⁺ indicator) for 45 minutes at 37°C.
    • [Ca²⁺]i was measured using digital fluorescence imaging. Image pairs (excited at 340 nm and 380 nm) were collected every 3-60 seconds, and the emission was measured at 510 nm.
    • To isolate the source of Ca²⁺, experiments were repeated in nominally Ca²⁺-free HEPES-HBSS or after depleting intracellular stores with 1 µM thapsigargin.
  • Electrophysiology: Whole-cell patch clamping was performed at a holding potential of -70 mV to measure ATP-induced currents.
  • Pharmacology: Cells were pretreated with this compound for 10 minutes before stimulation with ATP (100 µM) or KCl (50 mM). Specific inhibitors like nimodipine (1 µM), staurosporin (100 nM), GF109203X (300 nM), and genistein (50 µM) were used to probe mechanisms.

The following diagram illustrates the proposed signaling pathway and the points of inhibition by this compound, based on the findings from the above protocol.

G ATP ATP P2X P2X Receptor ATP->P2X P2Y P2Y Receptor ATP->P2Y VGCC Voltage-Gated Ca²⁺ Channel P2X->VGCC  Membrane Depolarization Ca_Store Intracellular Ca²⁺ Store P2Y->Ca_Store  IP₃ Signaling Ca_In ↑ Cytosolic [Ca²⁺]i VGCC->Ca_In Influx Ca_Store->Ca_In Release Ca_Out Extracellular Space (Ca²⁺) Ca_Out->P2X Influx Inhibitor This compound Inhibitor->P2X Inhibits Inhibitor->P2Y Inhibits Inhibitor->VGCC Inhibits

Research Context and Future Directions

While the evidence for this compound is specific, your research into P2X/P2Y receptor inhibition can be contextualized within the broader field.

  • Therapeutic Relevance of P2 Receptor Inhibition: Antagonizing specific P2 receptors is a major therapeutic strategy. For instance, P2X3 antagonists are approved or in trials for chronic cough, P2Y12 antagonists are cornerstone antiplatelet drugs, and P2X7 is a key target in neuroinflammation and other inflammatory diseases [2] [3] [4].
  • Current Research Gaps: The search results indicate that this compound has been studied for other biological activities, such as inducing apoptosis in cancer cells, but these effects are linked to different mechanisms like the induction of BNIP3L or interference with HSP90α signaling, not direct P2 receptor inhibition [5]. This suggests this compound has a complex polypharmacology.

References

octyl gallate voltage-gated calcium channel block

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Insights into Octyl Gallate Action

Research on PC12 cells (a model of neuronal excitability) demonstrates that this compound inhibits the increase of intracellular calcium concentration (([Ca^{2+}]_i)) induced by ATP. The compound acts through a multi-targeted mechanism [1] [2]:

  • Inhibition of Purinergic Receptor Signaling: this compound blocks calcium influx through P2X receptor-operated cation channels and also inhibits calcium release from intracellular stores triggered by P2Y receptor activation [1] [2].
  • Direct Blockade of Voltage-Gated Calcium Channels (VGCCs): It inhibits calcium influx through L-type VGCCs, which can be secondarily activated by membrane depolarization following P2X receptor stimulation. This was confirmed by its ability to inhibit calcium increases induced by direct membrane depolarization with KCl [1] [2].
  • Protein Kinase-Independent Pathway: The inhibitory effect of this compound is not mediated by protein kinase C (PKC) or tyrosine kinase pathways [1] [2].

The table below summarizes the key experimental findings on its inhibitory actions:

Target / Pathway Experimental Evidence Effect of this compound
P2X Receptor Channel Inhibition of ATP-induced current (whole-cell patch-clamp) [1] ↓ Blocked
P2Y Receptor Store Release Inhibition in Ca²⁺-free medium or after store depletion with thapsigargin [1] [2] ↓ Inhibited
L-type VGCCs Inhibition of KCl-induced [Ca²⁺]ᵢ increase; additive effect with nimodipine [1] [2] ↓ Blocked
IC₅₀ Concentration-dependent inhibition of ATP-induced [Ca²⁺]ᵢ response [1] [2] 2.84 µM

This integrated mechanism can be visualized in the following signaling pathway:

G ATP ATP P2X P2X ATP->P2X P2Y P2Y ATP->P2Y Depol Membrane Depolarization P2X->Depol CaInflux1 Extracellular Ca²⁺ Influx P2X->CaInflux1 ERRelease Ca²⁺ Release from ER Stores P2Y->ERRelease LTCC L-type VGCC Depol->LTCC CaInflux2 Extracellular Ca²⁺ Influx LTCC->CaInflux2 CaResponse ↑ Intracellular [Ca²⁺] ERRelease->CaResponse CaInflux1->CaResponse CaInflux2->CaResponse OctylGallate This compound OctylGallate->P2X Inhibits OctylGallate->P2Y Inhibits OctylGallate->LTCC Inhibits

Summary of this compound's multi-targeted inhibition of calcium signaling pathways.

Detailed Experimental Protocol

The core findings are based on the following established methodologies from the 2010 study [1]:

1. Cell Culture and Preparation

  • Cell Line: PC12 rat pheochromocytoma cells.
  • Culture Conditions: Grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS), at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂.
  • Plating for Experiment: Cells were plated onto 25 mm-diameter coverslips in six-well plates at a density of 3×10⁴ cells/well and used 2-3 days after plating.

2. Intracellular Ca²⁺ Measurement ([Ca²⁺]ᵢ)

  • Dye Loading: Cells were loaded with 12 µM fura-2 AM in HEPES-buffered Hanks's solution (HEPES-HBSS) containing 0.5% bovine serum albumin for 45 minutes at 37°C.
  • Setup: Coverslips were mounted in a flow-through chamber on an inverted microscope. Cells were alternately excited at 340 nm and 380 nm, and emission fluorescence was collected at 510 nm using a cooled charge-coupled device (CCD) camera.
  • Stimuli and Drug Application:
    • ATP (100 µM) was applied for 90 seconds to induce a [Ca²⁺]ᵢ increase.
    • This compound was pre-applied for 10 minutes before ATP stimulation.
    • Ca²⁺-free conditions were achieved using nominally Ca²⁺-free HEPES-HBSS.
    • KCl (50 mM) was applied to induce depolarization and directly activate VGCCs.
    • Other pharmacological tools included thapsigargin (1 µM, to deplete ER Ca²⁺ stores) and nimodipine (1 µM, an L-type VGCC antagonist).

3. Whole-Cell Patch Clamp Recording

  • Configuration: Whole-cell currents were recorded at a holding potential of -70 mV.
  • Solutions:
    • External: 140 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM glucose (pH 7.3 with NaOH).
    • Pipette: 140 mM CsCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH).
  • Drug Application: ATP and this compound were dissolved in the external solution and delivered via a microcapillary tube system placed close to the cell.

Research Context and Potential Applications

Understanding this compound's mechanism is relevant given the broader therapeutic interest in VGCCs.

  • VGCCs as Drug Targets: Voltage-gated calcium channels are well-established targets for various conditions, including pain, neuropsychiatric disorders, and hypertension [3] [4]. Blockers of specific channel types (N-type, T-type) are actively investigated for their analgesic properties [3].
  • Existing Calcium Channel Blockers (CCBs): Clinically used L-type channel blockers include dihydropyridines (e.g., nimodipine, isradipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem) [3] [4]. This compound's action is distinct as it targets multiple pathways simultaneously.
  • Potential Antimicrobial Synergy: A 2011 study reported that this compound's anti-chlamydial effect was potentiated when co-administered with calcium modulators like verapamil, isradipine, and thapsigargin [5]. This suggests its calcium-blocking activity could be harnessed in combination therapies for infectious diseases.

Knowledge Gaps and Future Research Directions

While the 2010 study provides a solid mechanistic foundation, several questions remain open for future research:

  • Specificity Among VGCC Families: It is unknown if this compound equally affects other high-voltage-activated channels (N-, P/Q-, R-types) or low-voltage-activated T-type channels.
  • Molecular Binding Site: The precise site(s) on the P2X, P2Y, or VGCC proteins where this compound binds have not been elucidated.
  • In Vivo Efficacy and Toxicity: Data on the physiological effects and safety profile of this compound in whole-animal models is limited.

References

Mechanism of Octyl Gallate in ADAM10 Activation

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the primary signaling pathway through which octyl gallate activates ADAM10.

G OG This compound (OG) ERa Estrogen Receptor α (ERα) OG->ERa PI3K PI3K ERa->PI3K Activates Akt Akt PI3K->Akt Activates ADAM10 ADAM10 Maturation & Activity Akt->ADAM10 Enhances sAPPa ↑ sAPPα (Neuroprotective) ADAM10->sAPPa Cleaves APP Abeta ↓ Aβ Production ADAM10->Abeta Precludes

OG activates ADAM10 via the ERα/PI3K/Akt pathway [1] [2].

Summary of Key Experimental Findings

The table below consolidates quantitative data and observations from pivotal studies on this compound.

Experimental Model Treatment Key Findings Signaling Pathway Involvement
In Vitro (N2a/APPsw cells) [1] OG (10 µM) Drastically decreased Aβ generation; increased sAPPα and ADAM10 maturation. Effect blocked by ERα, PI3K, and Akt inhibitors [1].
In Vivo (Tg2576 mice) [1] [2] OG (icv injection, 1 week) Decreased brain Aβ levels; increased sAPPα. Consistent with ERα/PI3K/Akt activation [1].
In Vivo (PSAPP mice) [3] OG & FA oral combo (30 mg/kg, 3 months) Improved cognition; reduced Aβ plaques & amyloidogenic processing; increased sAPPα & ADAM10. Enhanced α-secretase activity and reduced BACE1 expression [3].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited literature.

In Vitro Cell Culture and Treatment
  • Cell Lines Used: The studies primarily used murine neuroblastoma (N2a) cells overexpressing either the human wild-type APP (N2a/APPwt) or the Swedish mutant APP (N2a/APPsw), which is a model for increased amyloidogenic processing [1].
  • Treatment Protocol: Cells were treated with 10 µM this compound [1] [2]. To investigate the signaling pathway, specific inhibitors were applied 1 hour before OG treatment:
    • ERα antagonist: MPP (1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride) [1].
    • PI3K inhibitor: Wortmannin [1].
    • Akt inhibitor: Triciribine (TCN) [1].
  • Outcome Measures: Conditioned media and cell lysates were analyzed via ELISA for Aβ40 and Aβ42 levels and Immunoblotting (Western Blot) for detecting sAPPα, ADAM10 maturation, and carboxyl-terminal fragments (CTFs) of APP [1].
In Vivo Animal Studies
  • Mouse Models:
    • Tg2576 Mice: A transgenic model that overexpresses the human APP with the Swedish mutation (K670N/M671L) and develops age-dependent Aβ plaques [1] [2].
    • PSAPP Mice: A double-transgenic model co-expressing mutant human APP (Swedish) and Presenilin 1 (PS1), leading to accelerated cerebral amyloidosis [3].
  • Dosing and Administration:
    • Acute Study (Tg2576): OG was administered via intracerebroventricular (icv) injection daily for one week [1] [2].
    • Chronic Study (PSAPP): A combination of OG and Ferulic Acid (FA) (30 mg/kg each) was administered orally (by gavage) once daily for three months to mice with established pathology [3].
  • Behavioral and Biochemical Analysis:
    • Cognitive Tests: Novel Object Recognition (for episodic memory) and Y-maze (for spatial working memory) [3].
    • Post-mortem Analysis: Brain homogenates were analyzed for Aβ levels (ELISA), amyloid load (immunohistochemistry), and protein expression (Western Blot) of key targets like sAPPα, ADAM10, and BACE1 [3].

Synergistic Potential and Future Directions

Research suggests that the therapeutic effect of this compound can be enhanced through combination therapy.

  • Synergy with Ferulic Acid (FA): A study treating PSAPP mice with a combination of OG and FA reported additional benefits over either compound alone, including greater improvement in episodic memory and more robust reduction in Aβ plaques and amyloidogenic processing [3]. The combination also more effectively attenuated neuroinflammation and oxidative stress [3].
  • Structural Insights for Modulation: The structure of the ADAM10 ectodomain reveals it exists in a closed, autoinhibited state where the cysteine-rich domain partially blocks the active site [4]. An antibody that binds to this domain can liberate the catalytic domain, enhancing enzyme activity [4]. This provides a roadmap for developing other therapeutic modulators of ADAM10.

References

Comprehensive Analytical Methods for Octyl Gallate Determination in Edible Oils Using HPLC-UV

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyl Gallate Analysis in Edible Oils

This compound (OG), chemically known as the octyl ester of gallic acid, is a synthetic phenolic antioxidant widely utilized in the food industry to prevent oxidative deterioration of lipid-containing products. In edible oils and bakery products, OG functions to retard rancidity and extend shelf life by inhibiting the oxidation of unsaturated fatty acids during storage and processing. The determination of synthetic phenolic antioxidants in foods is typically performed using liquid chromatography with UV detection (HPLC-UV), which has been adopted as the official method by various analytical associations including AOAC and IUPAC due to its reliability without requiring prior derivatization [1].

The analysis of OG presents particular challenges due to the complex matrix of edible oils and the need to separate multiple antioxidants with varying polarities. Extraction efficiency can be compromised when simultaneously determining various phenolic antioxidants due to their wide polarity range [2]. Furthermore, regulatory variations across regions necessitate precise quantification methods, as some jurisdictions have restricted OG use while others permit it with specific limitations. This application note provides detailed protocols and methodological considerations for the accurate determination of OG in edible oils using HPLC-UV, addressing both analytical parameters and recent regulatory developments.

Analytical Method Optimization and Validation

Key Chromatographic Parameters

The development of a robust HPLC-UV method for OG determination requires careful optimization of several critical parameters to achieve adequate resolution from other phenolic antioxidants and matrix components. Based on methodological studies, the following conditions have proven effective for OG separation:

  • Column selection: Reversed-phase C18 columns (100-150 mm × 3.9-4.6 mm, 3-5 μm particle size) provide optimal separation for OG and related phenolic antioxidants [1] [3]. The Atlantis dC18 column (100 mm × 3.9 mm id, 100Å, 3 μm) has demonstrated particular efficacy for similar compounds [4].

  • Mobile phase composition: Acetonitrile is preferred over methanol due to better separation efficiency and lower backpressure. Effective separation has been achieved using acetonitrile with 0.025% trifluoroacetic acid (TFA) combined with a 5 mM phosphate buffer containing 0.025% TFA at pH 2.5 [4]. A gradient elution from 32% to 50% acetonitrile over 4 minutes provides optimal OG resolution [3].

  • Detection wavelength: UV detection at approximately 280 nm is optimal for OG detection, balancing sensitivity and selectivity while minimizing matrix interference [1] [5].

  • Flow rate and temperature: A flow rate of 1.0-1.3 mL/min with column temperature maintained at 40°C provides optimal efficiency without excessive backpressure [3] [4].

Method Validation Parameters

Rigorous method validation is essential to ensure reliable quantification of OG in edible oils. The following table summarizes typical validation parameters obtained for HPLC-UV methods determining OG:

Table 1: Method validation parameters for OG determination in edible oils by HPLC-UV

Validation Parameter Results for OG Reference Method
Linearity range 2-100 μg/mL [1]
Determination coefficient (R²) 0.9992-0.9999 [1]
Limit of Detection (LOD) 0.04-0.07 mg/kg [3]
Limit of Quantification (LOQ) 0.14-0.22 mg/kg [3]
Recovery (%) 89.5-106.2% [3]
Precision (RSD%) <10% [3]
Measurement uncertainty 7.8% (at 50 mg/kg) [3]

The specificity of the method should be confirmed by demonstrating that there is no interference from other antioxidants (BHA, BHT, TBHQ, PG) or matrix components at the retention time of OG. System suitability tests should be performed before sample analysis, evaluating parameters such as theoretical plates, tailing factor, and repeatability of the standard solution [3] [5].

Detailed Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for accurate OG determination in edible oils. The following protocol has been validated for various edible oil matrices:

  • Weighing: Accurately weigh 2.0 g of homogenized oil sample into a 50 mL polypropylene centrifuge tube [3].

  • Extraction: Add 10 mL of acetonitrile-isopropanol mixture (1:1, v/v) to the sample. This solvent combination has demonstrated effective recovery of OG across its polarity range [1]. Alternative extraction solvents include pure acetonitrile or methanol, though mixed solvents may provide more comprehensive extraction of multiple antioxidants with varying polarities.

  • Vortex and sonicate: Vortex the mixture vigorously for 1 minute, then sonicate in an ultrasonic water bath for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C to separate the organic layer from any insoluble matrix components.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 μm PTFE or nylon membrane filter before HPLC injection [3].

For complex matrices or when analyzing multiple antioxidants, a solid-phase extraction (SPE) cleanup step may be incorporated using C8 cartridges. The SPE procedure includes conditioning with phosphate buffer (pH 2, 60 mM), sample loading, washing with methanol-phosphate buffer (40:60 v/v), and elution with diethyl ether [4].

HPLC-UV Analysis Conditions

The following standardized conditions provide optimal separation and quantification of OG in edible oils:

Table 2: Optimized HPLC-UV conditions for OG analysis in edible oils

Parameter Condition Alternative/Notes
Column C18 (150 mm × 4.6 mm, 3 μm) Atlantis dC18 recommended
Mobile Phase A 5 mM phosphate buffer with 0.025% TFA, pH 2.5 Acetate buffer possible alternative
Mobile Phase B Acetonitrile with 0.025% TFA Methanol provides similar separation
Gradient Program Initial: 32% B; to 50% B in 4 min Adjust steepness as needed
Flow Rate 1.3 mL/min 1.0 mL/min for narrower columns
Column Temperature 40°C 30-45°C acceptable range
Injection Volume 10-20 μL
Detection Wavelength 280 nm 274 nm for higher sensitivity
Run Time 15-20 minutes Includes column re-equilibration

The method should be calibrated using matrix-matched standards or standard addition to compensate for matrix effects. Prepare OG standard solutions in the concentration range of 2-100 μg/mL in the mobile phase or extraction solvent. The internal standard approach (using compounds such as 2,4,6-trimethylphenol) can improve quantification accuracy [1].

Analytical Workflow and Quality Control

The complete analytical procedure for OG determination in edible oils follows a systematic workflow to ensure reliable results:

octyl_gallate_analysis cluster_1 Sample Processing Stage cluster_2 Instrumental Analysis Stage cluster_3 Data Quality Stage SamplePreparation Sample Preparation (Weigh 2g oil + 10mL ACN:IPA Vortex, sonicate, centrifuge, filter) SPE SPE Cleanup (C8 cartridge, phosphate buffer wash, diethyl ether elution) SamplePreparation->SPE For complex matrices HPLC HPLC-UV Analysis (C18 column, gradient elution ACN/buffer, 280nm detection) SamplePreparation->HPLC StandardPrep Standard Preparation (OG standards 2-100 μg/mL in mobile phase) StandardPrep->HPLC DataAnalysis Data Analysis (Peak identification Calibration curve Concentration calculation) HPLC->DataAnalysis QC Quality Control (Recovery tests, system suitability, precision checks) DataAnalysis->QC QC->SamplePreparation If out of specification

Figure 1: Comprehensive workflow for the determination of this compound in edible oils using HPLC-UV

Quality control measures should be implemented throughout the analytical process. This includes:

  • System suitability tests performed each analysis day to ensure chromatographic performance
  • Procedural blanks to monitor contamination
  • Spiked samples (at least one per batch) to verify method recovery
  • Continual calibration verification using mid-range standards
  • Participation in proficiency testing schemes when available [3] [5]

For confirmatory analysis, especially when encountering questionable results, LC-MS/MS provides complementary identification based on mass spectral characteristics. The transition ions m/z 281.1→125.0 (quantifier) and m/z 281.1→153.0 (qualifier) are specific for OG confirmation [3].

Regulatory Status and Analytical Considerations

The regulatory landscape for OG varies significantly across jurisdictions, impacting analytical requirements. The European Food Safety Authority (EFSA) assigned OG the E number E311 but prohibited its use as a food additive in the European Union in 2018 due to insufficient toxicity information [6]. However, OG remains approved in other regions, including parts of Asia and North America, typically with maximum permitted levels of 100-200 mg/kg alone or in combination with other phenolic antioxidants [3].

From an analytical perspective, several factors influence OG determination in edible oils:

  • Matrix complexity: Different oil types (soybean, olive, corn, canola) present varying interference levels, potentially necessitating method adjustments [3]

  • Co-eluting antioxidants: OG must be resolved from PG, BHA, BHT, and TBHQ, which may be present in combination [5]

  • Extraction efficiency: The non-polar alkyl chain and polar phenolic groups of OG create extraction challenges that the acetonitrile-isopropanol mixture addresses [1]

  • Stability during analysis: OG solutions should be prepared fresh or stored at -20°C to prevent degradation, particularly in aqueous solutions [7]

Recent research has revealed that OG can be hydrolyzed by intestinal lipases and gut microorganisms to release free gallic acid, which may influence its bioactivity and metabolic fate [7]. This underscores the importance of accurate OG quantification not only for regulatory compliance but also for understanding its biological effects.

Conclusion

The HPLC-UV method presented herein provides a robust approach for determining this compound in edible oils with excellent sensitivity, accuracy, and precision. The method's validation according to ICH guidelines and determination of measurement uncertainty ensure reliable results suitable for both quality control and regulatory compliance purposes. The sample preparation protocol effectively addresses the challenges posed by the oil matrix while maintaining high recovery rates for OG. As regulatory frameworks continue to evolve, with some regions restricting OG use while others maintain approvals, accurate analytical methods remain essential for food safety monitoring. Future method development may focus on increasing throughput while maintaining sensitivity and expanding to simultaneous determination of OG degradation products.

References

Application Notes and Protocols: Determination of Octyl Gallate in Fats and Oils Using a Gold Nanoparticle-Modified Electrochemical Sensor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Octyl gallate (OG) is a synthetic phenolic antioxidant widely used in the food industry to prevent oxidative rancidity in fats, oils, and lipid-containing foods [1]. Monitoring its concentration is crucial for ensuring compliance with food additive regulations and assessing product quality and safety. This document details the application of a highly sensitive gold nanoparticle-modified electrochemical sensor for the nanomolar-level determination of OG in food samples.

The core of this methodology is a glassy carbon electrode (GCE) sequentially modified with electrodeposited gold nanoparticles (AuNPs) and a self-assembled monolayer of dodecanethiol (DDT) [2]. The AuNPs significantly enhance the electrode's effective surface area and electron transfer kinetics, while the DDT monolayer improves selectivity by minimizing fouling and interfering reactions. The detection relies on the well-defined electrochemical oxidation signal of OG, enabling its rapid and accurate quantification in complex matrices like margarine, butter, and sunflower oil.

Principle of Operation and Sensor Design

The operational principle is based on the electrochemical oxidation of OG at the modified electrode surface, with the AuNPs acting as nano-electrocatalysts to lower the oxidation overpotential and amplify the current response.

Sensor Fabrication Workflow

The following diagram illustrates the step-wise fabrication process of the DDT/AuNPs/GCE sensor.

G Sensor Fabrication Workflow Start Start: Polished Glassy Carbon Electrode (GCE) Step1 Electrodeposition of Gold Nanoparticles (AuNPs) Start->Step1 Electrochemical Cycling Step2 Self-Assembly of Dodecanethiol (DDT) Monolayer Step1->Step2 Immersion in DDT Solution Step3 Final Sensor: DDT/AuNPs/GCE Step2->Step3 Rinse and Dry

Electrochemical Oxidation Mechanism

OG undergoes an irreversible, diffusion-controlled oxidation reaction at the electrode surface. In the described sensor configuration, this oxidation generates a distinct anodic peak. The DDT monolayer plays a critical role in enhancing selectivity. Its long alkyl chain creates a hydrophobic interface that can preconcentrate the OG molecule while potentially excluding hydrophilic interferents commonly found in food samples, such as ascorbic acid [2]. The square wave voltammetry (SWV) technique is employed to measure this Faradaic current response, which is directly proportional to the OG concentration in the sample.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)
  • Chloroauric acid (HAuCl₄) for gold nanoparticle electrodeposition
  • Dodecanethiol (DDT)
  • Potassium ferricyanide (K₃[Fe(CN)₆]) and Potassium ferrocyanide (K₄[Fe(CN)₆]) for electrochemical characterization
  • Supporting electrolyte: Phosphate buffer or acetate buffer
  • Solvents: Ethanol, hexane (HPLC grade)
  • Food samples: Margarine, butter, sunflower oil, etc.
Sensor Fabrication Procedure
  • GCE Pretreatment:

    • Polish the bare GCE successively with 1.0, 0.3, and 0.05 μm alumina slurry on a microcloth.
    • Rinse thoroughly with distilled water and sonicate in ethanol and water for 1 minute each to remove adsorbed alumina particles.
    • Dry the electrode at room temperature.
  • Gold Nanoparticle Electrodeposition:

    • Prepare an aqueous solution containing 0.1 M H₂SO₄ and 0.2 mM HAuCl₄.
    • Immerse the cleaned GCE into the solution.
    • Perform chronoamperometry at a constant potential of -0.4 V (vs. Ag/AgCl) for 60 seconds under stirring to electrodeposit AuNPs onto the GCE surface.
    • Rinse the modified electrode (AuNPs/GCE) with distilled water.
  • DDT Monolayer Self-Assembly:

    • Immerse the AuNPs/GCE into a 2 mM ethanolic solution of dodecanethiol for 30 minutes.
    • Remove the electrode and rinse it gently with ethanol to remove physically adsorbed DDT molecules.
    • Allow the final sensor (DDT/AuNPs/GCE) to dry at room temperature before use.
Electrochemical Measurement and OG Quantification
  • Instrument Setup:

    • Use a standard three-electrode system: DDT/AuNPs/GCE as the working electrode, Ag/AgCl (sat. KCl) as the reference electrode, and a platinum wire as the counter electrode.
    • Employ Square Wave Voltammetry (SWV) as the primary technique. Typical parameters include:
      • Potential window: 0.0 to 0.6 V
      • Frequency: 25 Hz
      • Step potential: 4 mV
      • Amplitude: 25 mV
  • Calibration Curve:

    • Prepare a series of OG standard solutions in the selected supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0).
    • Record the SWV response for each standard solution.
    • Measure the oxidation peak current at approximately 0.22 V (vs. Ag/AgCl) [2].
    • Plot the peak current (μA) against the OG concentration (μM) to construct the calibration curve.
  • Sample Preparation and Analysis:

    • Lipid Extraction: Weigh 2 g of the fat or oil sample. Dissolve it in 10 mL of n-hexane.
    • Liquid-Liquid Extraction: Extract OG from the non-polar phase by vigorously shaking the hexane solution with 3 x 10 mL portions of a polar solvent (e.g., acetonitrile or ethanol-water mixture).
    • Combine the polar extracts and evaporate to dryness under a gentle stream of nitrogen.
    • Redissolve the residue in 10 mL of the supporting electrolyte used for the calibration.
    • Record the SWV response of the sample solution and calculate the OG concentration using the standard calibration curve.

Table 1: Performance Characteristics of the DDT/AuNPs/GCE Sensor for OG Detection

Parameter Value Description
Linear Range 0.2 - 1.2 μM Concentration range for reliable quantification [2]
Detection Limit (LOD) 8.3 nM (8.3 x 10⁻⁹ M) Remarkably low, indicates high sensitivity [2]
Oxidation Peak Potential ~0.22 V (vs. Ag/AgCl) Characteristic potential for OG oxidation [2]
Key Advantage High sensitivity & selectivity AuNPs enhance signal, DDT monolayer minimizes interference [2]

Results and Data Interpretation

Expected Sensor Performance

The DDT/AuNPs/GCE sensor delivers excellent analytical performance for OG determination, as summarized in Table 1. The sensor's nanomolar detection limit makes it suitable for monitoring OG levels well below regulatory limits.

Analysis of Real Food Samples

The method has been successfully applied to commercially available food samples. The sample preparation protocol effectively isolates OG from the fatty matrix, allowing for accurate quantification. Recovery studies should be conducted to validate the method for each new matrix type.

Table 2: Key Considerations for Sample Analysis

Aspect Consideration Recommendation
Sample Preparation Critical for complex matrices Liquid-liquid extraction efficiently separates OG from fats [2].
Regulatory Context OG is a regulated food additive (E311 in EU) Method ensures compliance with permissible levels (e.g., 100-200 mg/kg in fats) [1].
Selectivity Potential interference from other phenolics The DDT layer and OG's distinct peak potential (~0.22 V) provide good selectivity [2].

Troubleshooting and Notes

  • Low Signal Response: Check the electrodeposition time and potential for AuNPs. Ensure the DDT solution is fresh and the self-assembly time is sufficient. Repolish the GCE if the surface is contaminated.
  • Poor Peak Definition: Optimize SWV parameters (frequency, amplitude). Verify the pH and composition of the supporting electrolyte.
  • High Background Noise: Ensure all electrodes are clean and properly connected. Use freshly prepared and degassed solutions.
  • Note on Gold Nanomaterials: The use of AuNPs is a well-established strategy in electrochemical sensing of phenolic antioxidants, as they enhance electron transfer and can be integrated into various sensor designs [1].

Conclusion

The detailed protocol for the DDT/AuNPs/GCE electrochemical sensor provides researchers with a robust, highly sensitive, and selective method for determining this compound in fats and oils. Its ability to detect OG at nanomolar levels in complex food matrices makes it a valuable tool for food quality control and regulatory compliance assurance.

References

Application Note: Electrophysiological Analysis of Octyl Gallate on Purinergic Signaling

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes the experimental procedures and findings from an investigation into the effects of Octyl Gallate (OG) on ATP-induced calcium signaling and ion currents in PC12 cells, utilizing whole-cell patch clamp and calcium imaging techniques [1].

Introduction and Background

ATP acts as a neurotransmitter by activating P2X receptor-regulated non-selective cation channels and P2Y receptor-mediated phospholipase C (PLC) in neuronal cells like PC12 cells [1]. This leads to an increase in intracellular free calcium concentration ([Ca²⁺]ᵢ), which is crucial for processes like catecholamine release [1]. The study confirmed that OG, a simple phenolic compound, inhibits this ATP-induced [Ca²⁺]ᵢ increase by targeting multiple pathways, including the direct inhibition of P2X receptor-mediated currents and the secondary inhibition of voltage-gated Ca²⁺ channels [1].

Key Experimental Findings and Quantitative Data

The following table summarizes the core quantitative findings from the study:

Experimental Parameter Finding/Value Significance
IC₅₀ for ATP-induced [Ca²⁺]ᵢ increase 2.84 µM [1] Demonstrates potent, concentration-dependent inhibition by OG.
Effective OG Concentrations 300 nM to 20 µM [1] Defines the active range for experimental use.
Inhibition of KCl-induced [Ca²⁺]ᵢ increase Significant inhibition [1] Confirms OG also inhibits voltage-gated Ca²⁺ channels.
Inhibition of ATP-induced currents Marked inhibition [1] Directly links calcium response inhibition to reduced ion flux through P2X receptors.
Dependence on Protein Kinases Not significant [1] Indicates a direct mechanism on channels, independent of PKC or tyrosine kinase pathways.
Detailed Experimental Protocol

3.1. Cell Culture

  • Cell Line: PC12 rat medulla pheochromocytoma cells.
  • Culture Conditions: Grow in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS) [1].
  • Environment: Maintain at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂ [1].
  • Plating for Experiment: Plate cells onto 25 mm-diameter coverslips in six-well plates at a density of 3×10⁴ cells/well. Use cells for experiments 2-3 days after plating [1].

3.2. Whole-Cell Patch Clamp Recording The workflow for the electrophysiology experiment is outlined below:

G Start Prepare PC12 cells on coverslips A Establish Whole-Cell Patch Configuration (Holding Potential: -70 mV) Start->A B Record Baseline Currents (for ~1-2 minutes) A->B C Apply ATP (100 µM) via Focal Drug Application (for 90 seconds) B->C D Record ATP-Induced Currents C->D E Washout and Re-establish Baseline D->E F Pre-treat with this compound (3 µM for 10 min) E->F G Re-apply ATP (100 µM) in continued OG presence F->G H Record OG-inhibited Currents G->H End Analyze Current Amplitudes and Kinetics H->End

  • Solutions:
    • External Solution: 140 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, 10 mM glucose (pH adjusted to 7.3 with NaOH) [1].
    • Pipette Solution: 140 mM CsCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM EGTA, 10 mM HEPES (pH adjusted to 7.3 with CsOH) [1].
  • Equipment & Software:
    • Amplifier: Axopatch 1D patch-clamp amplifier.
    • Software: pClamp 6.03 for controlling experimental parameters and data acquisition [1].
  • Drug Application: Use a linear array of microcapillary tubes (0.32 mm inner diameter) for focal drug delivery. Place the tips within 100 µm of the target cell for rapid solution exchange [1].
  • Key Steps:
    • After establishing the whole-cell configuration, hold the cell at -70 mV.
    • Record baseline currents for 1-2 minutes.
    • Apply ATP (100 µM) for 90 seconds via the drug application system while continuously recording the currents.
    • After a washout period and return to baseline, pre-treat the cell with OG (3 µM) for 10 minutes.
    • Re-apply ATP (100 µM) in the continued presence of OG and record the currents for comparison.

The mechanistic pathway of OG's action, as revealed by this and supporting experiments, can be visualized as follows:

G ATP ATP Application P2X P2X Receptor (Non-selective Cation Channel) ATP->P2X P2Y P2Y Receptor (Gq-PLC Pathway) ATP->P2Y Depol Membrane Depolarization P2X->Depol CaInflux1 Extracellular Ca²⁺ Influx P2X->CaInflux1 ER Endoplasmic Reticulum (IP₃-sensitive Ca²⁺ Store) P2Y->ER VGCC Voltage-Gated Ca²⁺ Channels (L-type) Depol->VGCC CaInflux2 Extracellular Ca²⁺ Influx VGCC->CaInflux2 CaRelease Intracellular Ca²⁺ Release ER->CaRelease CaResponse Increase in [Ca²⁺]ᵢ CaInflux1->CaResponse CaInflux2->CaResponse CaRelease->CaResponse OG This compound (OG) Inhibits OG->P2X Directly blocks current OG->VGCC Inhibits channel OG->ER Reduces Ca²⁺ release

Discussion of Mechanism

The experimental data, including the inhibition of both ATP-induced currents and the response to KCl, supports a multi-target mechanism for OG [1]:

  • It directly inhibits the ion flux through P2X receptor channels.
  • It inhibits the release of calcium from intracellular stores linked to P2Y receptor activation.
  • It inhibits voltage-gated L-type calcium channels, which are secondarily activated by P2X-mediated depolarization.

This mechanism is independent of protein kinase C (PKC) or tyrosine kinase pathways, as inhibitors of these enzymes did not affect OG's actions [1].

References

Comprehensive Application Notes: Fura-2 Calcium Imaging in Octyl Gallate Research for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fura-2 AM Calcium Imaging and Octyl Gallate Research

Intracellular calcium ions function as ubiquitous second messengers that regulate diverse cellular processes including neurotransmission, muscle contraction, hormone secretion, and gene expression. The development of rationetric fluorescent indicators like Fura-2 AM has revolutionized our ability to monitor dynamic changes in intracellular free calcium concentration ([Ca²⁺]i) with high temporal resolution and precision. Fura-2 AM is a cell-permeable, high-affinity calcium indicator that exhibits calcium-dependent shifts in excitation spectra, enabling quantitative measurements that minimize artifacts from dye loading, photobleaching, or cell thickness variations. When bound to calcium, Fura-2 AM shows an excitation maximum at 340 nm, while the calcium-free form exhibits maximum excitation at 380 nm, with emission peaking at 510 nm in both states. This rationetric property allows for precise quantification of calcium concentrations independent of technical variables, making it particularly valuable for pharmacological studies investigating modulator compounds [1] [2].

The phenolic compound this compound has emerged as a biologically significant molecule that perturbs intracellular calcium signaling pathways. As a simple phenolic compound with antioxidant properties, this compound belongs to a class of molecules found in fruits, vegetables, and beverages that have attracted interest for their potential protective effects against chronic diseases including cancers and cardiovascular conditions. In neuronal cells, these compounds demonstrate neuroprotective capabilities through multiple intracellular targets. Research specifically examining this compound has revealed its potent inhibitory effects on calcium flux in various cell models, including rat pituitary cells and PC12 pheochromocytoma cells. The compound's ability to modulate ATP-induced calcium signaling makes it particularly interesting for pain research and analgesic drug development, as purinergic signaling plays a crucial role in nociception and sensory transduction [3] [4].

Table 1: Key Properties of Fura-2 AM as a Calcium Indicator

Property Specification Experimental Significance
Excitation (Ca²⁺-bound) 340 nm Enables rationetric measurement
Excitation (Ca²⁺-free) 380 nm Reference wavelength for ratio calculation
Emission Maximum 510 nm Consistent across calcium binding states
Binding Affinity (Kd) ~135 nM Suitable for physiological calcium ranges
Loading Method Acetoxymethyl (AM) ester Cell-permeable for non-invasive loading
Rationetric Advantage Minimizes artifacts from dye concentration, cell thickness, photobleaching More reliable than single-wavelength indicators

Experimental Design and Methodologies

Cell Culture and Preparation

The PC12 rat pheochromocytoma cell line serves as an excellent neuronal model system for calcium imaging studies due to its well-characterized calcium signaling pathways and relevance to neurotransmitter release. These cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS) at 37°C in a humidified atmosphere of 10% CO₂ and 90% O₂. For calcium imaging experiments, cells from stock cultures should be plated in six-well culture plates at a density of 3×10⁴ cells/well, with each well containing a 25-mm diameter coverslip. Cells are typically ready for experimentation 2-3 days after plating, when they should exhibit appropriate adherence and confluence. For consistent results, it is critical to standardize plating density and ensure that cells are maintained in logarithmic growth phase throughout the experimental timeline. The use of collagen-coated coverslips can enhance cell adherence and minimize detachment during the multiple washing steps required in Fura-2 AM protocols [4].

Fura-2 AM Loading and Dye Preparation

The loading protocol for Fura-2 AM requires careful attention to concentration, timing, and temperature to ensure optimal signal-to-noise ratio while minimizing dye compartmentalization into intracellular organelles. Prepare a 12 µM Fura-2 AM working solution in HEPES-buffered Hank's Salt Solution (HEPES-HBSS) containing 0.5% bovine serum albumin (BSA). The BSA serves as a carrier to prevent dye aggregation and ensure even loading across the cell population. The HEPES-HBSS should contain: 20 mM HEPES, 137 mM NaCl, 1.26 mM CaCl₂, 0.4 mM MgSO₄, 0.5 mM MgCl₂, 5 mM KCl, 0.4 mM KH₂PO₄, 0.6 mM Na₂HPO₄, 3 mM NaHCO₃, and 5 mM glucose, adjusted to pH 7.4. For the stock solution, Fura-2 AM should be reconstituted in anhydrous DMSO at a concentration of 1 mM and stored in single-use aliquots at -20°C protected from light to maintain dye integrity and prevent hydrolysis [5] [4].

Incubate cells with the Fura-2 AM working solution for 45 minutes at 37°C in the dark to prevent dye photodegradation. Following loading, remove the dye solution and wash cells with fresh HEPES-HBSS for 15 minutes before commencing experiments. This de-esterification period is critical for complete conversion of Fura-2 AM to its active Fura-2 form by intracellular esterases. For certain cell types that actively export the dye, adding probenecid (2.5 mM) to the washing solution can improve dye retention by inhibiting organic anion transporters. To validate loading efficiency and check for compartmentalization, examine cells under fluorescence microscopy before proceeding with experimental measurements [1] [5] [4].

Calcium Imaging and this compound Treatment

Imaging procedures should be conducted using an inverted epifluorescence microscope equipped with a high-speed filter changer alternation between 340 nm and 380 nm excitation wavelengths. Emission should be collected at 510 nm using a cooled charge-coupled device (CCD) camera. Image pairs should be collected every 3-60 seconds depending on the temporal dynamics under investigation, with typical exposure times of 120 ms per image to balance signal acquisition with minimal photobleaching. Cells should be continuously perfused with HEPES-HBSS at 2 ml/min to maintain physiological conditions, with solutions selected via a multi-port valve connected to separate reservoirs [4].

For this compound treatment, prepare a stock solution in DMSO and dilute to the desired concentrations in HEPES-HBSS immediately before use. The experimental workflow should include baseline recording (2-5 minutes), followed by application of this compound (100 nM to 20 µM) for 10 minutes, then stimulation with ATP (100 µM) for 90 seconds while continuing calcium imaging. Include control experiments with vehicle (DMSO) alone to account for any solvent effects. When testing calcium-free conditions, utilize nominally Ca²⁺-free HEPES-HBSS prepared by omitting CaCl₂ and adding 0.5 mM EGTA to chelate residual calcium. For depolarization-induced calcium influx studies, apply 50 mM KCl HEPES-HBSS, prepared by replacing 137 mM NaCl and 5 mM KCl with 92.3 mM NaCl and 50 mM KCl, respectively [4].

Data Analysis and Interpretation

Quantitative Analysis of Calcium Transients

Rationetric analysis begins with calculation of the 340 nm/380 nm excitation ratio for each time point, with emission maintained at 510 nm. Background subtraction should be performed using images captured from cell-free regions of the coverslip. The ratio values can be converted to approximate calcium concentrations using the Grynkiewicz equation: [Ca²⁺] = Kd × (R - Rmin)/(Rmax - R) × (Sf380/Sb380), where Kd represents the dissociation constant of Fura-2 (approximately 135 nM), R is the measured ratio, Rmin and Rmax are the minimum and maximum ratio values determined by calibration, and Sf380/Sb380 is the ratio of fluorescence intensities of free and bound dye at 380 nm. For many applications, reporting ratio values rather than absolute concentrations is acceptable, particularly when making comparative assessments between treatment conditions [1] [5].

For quantifying this compound effects, analyze the peak amplitude of ATP-induced calcium transients, the area under the curve, and the rate of rise and decay of calcium signals. Normalize responses to the initial ATP challenge in the same cells to account for cell-to-cell variability. The inhibitory concentration 50% (IC50) for this compound can be determined by fitting the concentration-response data to a sigmoidal function using nonlinear regression. Statistical analysis should include one-way ANOVA followed by post-hoc tests such as Bonferroni's test for multiple comparisons, with significance set at p < 0.05. Data should be expressed as means ± SEM from at least three independent experiments [4].

Table 2: Summary of this compound Effects on ATP-Induced Calcium Signaling in PC12 Cells

Experimental Condition Effect on ATP-Induced [Ca²⁺]i Increase Key Findings
This compound (100 nM) No significant inhibition (109.0±7.4% of control) Threshold for efficacy above this concentration
This compound (300 nM) Moderate inhibition (84.8±2.7% of control) Beginning of concentration-dependent inhibition
This compound (1 µM) Significant inhibition (74.8±3.1% of control) Clear inhibitory effect established
This compound (3 µM) Strong inhibition (56.9±4.0% of control) Near IC50 value (2.84 µM)
This compound (10 µM) Marked inhibition (20.5±4.0% of control) Substantial blockade of calcium response
This compound (20 µM) Maximal inhibition (14.7±3.1% of control) Near-complete suppression of response
This compound in Ca²⁺-free medium Significant inhibition of intracellular release Confirmed effect on ER calcium stores
This compound + nimodipine Additive inhibitory effect Combined blockade of VGCC and other pathways
Comprehensive Experimental Results

Research demonstrates that this compound produces a concentration-dependent inhibition of ATP-induced calcium increases in PC12 cells with an IC50 of 2.84 µM. The inhibition mechanism involves multiple pathways: this compound attenuates both calcium influx from extracellular space through P2X receptor-operated channels and calcium release from intracellular stores via P2Y receptor activation. Additionally, this compound significantly inhibits the secondary activation of voltage-gated calcium channels (VGCCs) that occurs downstream of purinergic receptor stimulation. This multifaceted mechanism was confirmed through experiments in calcium-free conditions, thapsigargin-mediated store depletion, and direct depolarization with high potassium [4].

Whole-cell patch clamp recordings further revealed that this compound markedly inhibits ATP-induced currents, providing electrophysiological corroboration of the calcium imaging findings. The inhibitory effects of this compound were not significantly altered by protein kinase C inhibitors (staurosporin 100 nM, GF109203X 300 nM) or tyrosine kinase inhibitors (genistein 50 µM), indicating a protein kinase-independent mechanism of action. This comprehensive pharmacological profile positions this compound as a broad-spectrum modulator of calcium signaling pathways with particular efficacy against purinergically-mediated calcium responses that are implicated in nociceptive signaling and neuronal excitability [3] [4].

Signaling Pathways and Experimental Workflow

The molecular mechanisms underlying this compound's effects on calcium signaling involve multiple pathways and cellular compartments. The following diagram illustrates the key targets and pathways affected by this compound in PC12 cells:

octyl_gallate_pathway This compound Inhibition of Calcium Signaling (760px max) ATP ATP P2X P2X Receptor ATP->P2X P2Y P2Y Receptor ATP->P2Y Depolarization Membrane Depolarization P2X->Depolarization Ca_Influx Extracellular Ca²⁺ Influx P2X->Ca_Influx PLC Phospholipase C P2Y->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R ER_Ca_Store ER Ca²⁺ Store IP3R->ER_Ca_Store Ca_Release Ca²⁺ Release from ER ER_Ca_Store->Ca_Release VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC VGCC->Ca_Influx Ca_Response Intracellular Ca²⁺ Response Ca_Influx->Ca_Response Ca_Release->Ca_Response Octyl_Gallate Octyl_Gallate Octyl_Gallate->P2X Octyl_Gallate->P2Y Octyl_Gallate->IP3R Octyl_Gallate->VGCC

Figure 1: this compound Inhibition of ATP-Induced Calcium Signaling Pathways in PC12 Cells. The diagram illustrates how this compound (blue node) inhibits multiple components of the ATP-induced calcium signaling cascade, including P2X and P2Y receptor activation, IP3-mediated calcium release from endoplasmic reticulum stores, and voltage-gated calcium channel (VGCC) activation. Red dashed lines indicate inhibitory actions.

The experimental workflow for evaluating this compound effects on calcium signaling involves a coordinated series of procedures from cell preparation through data interpretation:

experimental_workflow Fura-2 Imaging Workflow for this compound Studies (760px max) Cell_Culture Cell Culture (PC12 cells, 2-3 days post-plating) Fura_Loading Fura-2 AM Loading (12 µM, 45 min, 37°C dark) Cell_Culture->Fura_Loading Deesterification De-esterification (15 min wash in HEPES-HBSS) Fura_Loading->Deesterification Baseline Baseline Recording (2-5 min, 340/380 nm excitation) Deesterification->Baseline Octyl_Treatment This compound Treatment (100 nM - 20 µM, 10 min) Baseline->Octyl_Treatment ATP_Stimulation ATP Stimulation (100 µM, 90 sec) Octyl_Treatment->ATP_Stimulation Imaging Continuous Imaging (3-60 sec intervals) ATP_Stimulation->Imaging Analysis Data Analysis (Rationetric calculation, normalization) Imaging->Analysis Interpretation Interpretation (IC50 determination, mechanism assessment) Analysis->Interpretation

Figure 2: Experimental Workflow for Fura-2 Calcium Imaging in this compound Research. The diagram outlines the sequential steps from cell preparation through data interpretation for evaluating this compound effects on ATP-induced calcium signaling in PC12 cells.

Technical Considerations and Advanced Applications

Optimization and Troubleshooting

Several technical considerations are critical for successful Fura-2 AM imaging experiments in this compound research. Dye compartmentalization into intracellular organelles can distort signals and should be minimized by optimizing loading conditions—typically using lower dye concentrations (5-12 µM) and shorter incubation times (30-45 minutes). The presence of probenecid (2.5 mM) in the washing solution can help prevent dye extrusion in cells expressing organic anion transporters. For consistent this compound effects, ensure complete dissolution in DMSO before dilution into aqueous buffers, as phenolic compounds may precipitate at high concentrations. When performing calcium-free experiments, include EGTA (0.5-1 mM) in nominally calcium-free solutions to chelate trace calcium contaminants [5] [4].

Applications in Drug Discovery and Development

The combination of Fura-2 calcium imaging with this compound research offers valuable applications in analgesic drug discovery. Calcium imaging provides a functional readout of neuronal excitability that is directly relevant to pain signaling pathways. The ability to simultaneously monitor hundreds of cells enables population-level analyses that can identify heterogeneous responses within neuronal cultures. Furthermore, the high temporal resolution of calcium imaging captures rapid signaling dynamics that may be missed in endpoint assays. These features make the approach ideal for screening compounds that modulate purinergic signaling, which has been implicated in various pain conditions including neuropathic pain and inflammation [6] [4].

Advanced applications include combining calcium imaging with graph theory approaches to analyze functional networks in neuronal populations. This systems-level analysis can reveal how this compound and similar compounds alter information processing in neural circuits, potentially identifying novel mechanisms beyond single-cell effects. As calcium imaging technologies evolve toward high-throughput plate reader formats and in vivo applications, the integration of these approaches with this compound research will facilitate the transition from cellular screening to in vivo validation in disease models. This comprehensive strategy holds particular promise for identifying and characterizing new analgesic candidates that target specific neuronal subpopulations involved in pain pathogenesis [7] [6] [8].

Conclusion

Fura-2 AM calcium imaging provides a robust, rationetric method for investigating intracellular calcium dynamics in this compound research. The detailed protocols outlined in these application notes enable researchers to reliably detect and quantify the multiphasic inhibitory effects of this compound on ATP-induced calcium signaling in PC12 cells. The comprehensive approach combining calcium imaging with pharmacological manipulation and electrophysiological validation offers unique insights into the mechanisms of calcium modulation by phenolic compounds. As research continues to explore the therapeutic potential of this compound and related compounds for neurological disorders and pain conditions, these standardized methodologies will facilitate comparative analyses across laboratories and support the translation of basic findings toward therapeutic applications.

References

Application Notes and Protocols: Antibacterial Evaluation of Octyl Gallate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Octyl gallate (OG), an ester derivative of gallic acid, is an FDA-approved antioxidant food additive that demonstrates significant broad-spectrum antibacterial and anti-biofilm properties against various Gram-positive and Gram-negative bacteria [1] [2]. Its mechanism of action primarily involves bacterial membrane disruption and induction of oxidative stress through reactive oxygen species (ROS) generation [3] [4]. These application notes provide detailed methodologies for evaluating OG's antibacterial efficacy, specifically against foodborne pathogens and biofilm-forming bacteria, utilizing standardized assays including MIC/MBC determination, time-kill kinetics, anti-biofilm activity, and cytotoxicity assessment.

Antibacterial Spectrum and Potency of this compound

Quantitative Antibacterial Profile

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacterial Strains

Bacterial Strain Description MIC (μg/mL) MBC (μg/mL) References
Gram-positive Bacteria
Staphylococcus aureus HA-MRSA WCUH29 8 16 [1] [2]
Staphylococcus aureus USA300 CA-MRSA 8 16 [1] [2]
Staphylococcus epidermidis Clinical isolate 8 16 [1] [2]
Streptococcus pyogenes Sore throat isolate 8 16 [1] [2]
Bacillus subtilis ATCC strain 8 8 [1] [2]
Listeria monocytogenes LM75 from salmon 50 100 [3]
Streptococcus mutans Dental caries isolate 97 - [5] [6] [7]
Gram-negative Bacteria
Shewanella putrefaciens WS13 from shrimp 25 50 [3]
Pseudomonas fluorescens Food spoilage strain 31.25 62.5 [4]
Vibrio parahaemolyticus Foodborne pathogen 31.25 62.5 [4]
Escherichia coli ATCC 25922 >128 >128 [1] [2]
Acinetobacter baumannii ATCC 19606 64 >64 [1] [2]
Klebsiella pneumoniae ATCC 13883 >128 >128 [1] [2]
Pseudomonas aeruginosa ATCC 27853 >128 >128 [1] [2]
Key Findings on Antibacterial Activity
  • Gram-positive selectivity: OG demonstrates potent bactericidal activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA, with MIC values of 4-8 μg/mL and MBC values of 8-16 μg/mL [1] [2]
  • Limited Gram-negative activity: OG exhibits substantially lower efficacy against Gram-negative pathogens, with MIC/MBC values exceeding 64-128 μg/mL for most strains [1] [2]
  • Chain length dependency: Antibacterial activity is optimal with the octyl (C8) chain length, as shorter or longer alkyl chains in gallate esters demonstrate reduced efficacy [4] [8]
  • Synergistic potential: OG significantly enhances the activity of conventional antibiotics (penicillin, bacitracin) against staphylococcal pathogens, reducing MIC values by 4-8 fold [9]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
3.1.1 Materials and Reagents
  • This compound stock solution (10 mg/mL in ethanol or DMSO)
  • Sterile 96-well microtiter plates with lids
  • Appropriate broth media (TSB, BHI, or MH broth)
  • Bacterial suspensions adjusted to 0.5 McFarland standard (~1.5 × 10^8 CFU/mL)
  • Sterile phosphate-buffered saline (PBS)
  • Agar plates for subculturing
3.1.2 Procedure
  • Prepare serial two-fold dilutions of OG in broth across the microtiter plate, typically ranging from 0.5 to 128 μg/mL
  • Add bacterial suspension to each well to achieve a final inoculum of approximately 5 × 10^5 CFU/mL
  • Include growth control (bacteria without OG) and sterility control (broth only) wells
  • Incubate plates at appropriate temperature (30-37°C) for 16-24 hours
  • Determine MIC as the lowest concentration showing no visible growth
  • For MBC determination, subculture 100 μL from clear wells onto agar plates
  • Incubate subcultured plates for 24-48 hours and determine MBC as the lowest concentration showing ≥99.9% kill (no growth on agar)
3.1.3 Technical Notes
  • Maintain solvent concentration below 1% (v/v) to avoid antimicrobial effects
  • Validate methodology using quality control strains with known antibiotic susceptibility
  • Perform assays in triplicate for statistical reliability
  • OG's poor water solubility may require solubilization aids; β-cyclodextrin inclusion complexes can enhance solubility and efficacy [4]
Time-Kill Kinetics Assay

G Start Inoculate broth with bacteria (1.5×10^6 CFU/mL) OG_Addition Add OG at concentrations: 1×MIC, 2×MIC, 4×MIC Start->OG_Addition Sampling Collect samples at: 0, 0.5, 1, 2, 3, 6, 12, 24h OG_Addition->Sampling Processing Serially dilute samples in sterile PBS Sampling->Processing Plating Plate dilutions on agar Processing->Plating Incubation Incubate plates 24-48h at 37°C Plating->Incubation Counting Count colonies and calculate CFU/mL Incubation->Counting Analysis Plot time-kill curves: Log CFU/mL vs Time Counting->Analysis

Figure 1: Experimental workflow for time-kill kinetics assay to determine bactericidal activity of this compound

3.2.1 Key Parameters
  • Inoculum preparation: Use mid-log phase bacteria diluted to ~1.5 × 10^6 CFU/mL in appropriate broth
  • OG concentrations: Test at 1×, 2×, and 4× MIC alongside growth and solvent controls
  • Sampling intervals: 0, 0.5, 1, 2, 3, 6, 12, and 24 hours post-exposure
  • Bactericidal criteria: ≥3 log₁₀ CFU/mL reduction from initial inoculum
3.2.2 Protocol Variations
  • For fastidious organisms, supplement media with required nutrients
  • For anaerobic bacteria, conduct procedures in anaerobic chambers or using sealed systems
Anti-Biofilm Activity Assessment

Table 2: Anti-Biofilm Efficacy of this compound Against Various Bacterial Species

Bacterial Species Biofilm Inhibition Concentration Exposure Conditions Reduction Efficiency References
Streptococcus mutans 100.24 μM THB + 1% sucrose, 24h 100% inhibition on polystyrene and glass surfaces [5] [6] [7]
Staphylococcus aureus 8-16 μg/mL TSB, 24-48h Significant reduction in biofilm biomass and microcolony formation [1] [9]
Staphylococcus epidermidis 4 μg/mL + antibiotics TSB, 48h Synergistic enhancement of penicillin and bacitracin antibiofilm activity [9]
Listeria monocytogenes 2× MIC BHI, 24h Significant disruption of preformed biofilms [3]
Shewanella putrefaciens 2× MIC TSB, 24h Dose-dependent reduction in biofilm formation [3]
3.3.1 Biofilm Formation Assay
  • Prepare bacterial suspensions in appropriate growth media supplemented with 1% sucrose for enhanced biofilm production when necessary
  • Add OG at sub-MIC concentrations (1/2×, 1/4× MIC) to 96-well plates alongside untreated controls
  • Incubate stationary for 24-48 hours at optimal growth temperature to allow biofilm formation
  • Carefully remove planktonic cells and rinse adhered biofilms with sterile PBS
  • Fix biofilms with methanol or ethanol and stain with 0.1% crystal violet for 15 minutes
  • Destain with ethanol-acetone mixture (80:20) and measure absorbance at 570-595 nm
3.3.2 Biofilm Eradication Assay
  • Pre-form biofilms by incubating bacteria for 24-48 hours without antimicrobial agents
  • Treat mature biofilms with OG at various concentrations for 24 hours
  • Assess viability using resazurin reduction assay or by disrupting biofilms and enumerating CFU
  • Visualize architectural changes using scanning electron microscopy or confocal laser scanning microscopy
Mechanism of Action Studies
3.4.1 Bacterial Membrane Permeability Assessment

G Culture Grow bacterial culture to mid-log phase Wash Wash cells with sterile PBS Culture->Wash Treatment Treat with OG and propidium iodide (PI) Wash->Treatment Incubation Incubate in dark 30-60 min Treatment->Incubation Measurement Measure fluorescence (Ex/Em: 535/615 nm) Incubation->Measurement Analysis Compare fluorescence to untreated and lysed controls Measurement->Analysis

Figure 2: Membrane permeability assessment workflow using propidium iodide uptake

3.4.2 Intracellular ROS Detection
  • Harvest mid-log phase bacterial cells and wash with PBS
  • Load cells with 10 μM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes
  • Treat with OG at MIC and 2×MIC concentrations alongside positive control (e.g., H₂O₂)
  • Incubate for 1-3 hours at growth temperature with shaking
  • Measure fluorescence intensity (Ex/Em: 485/535 nm) at regular intervals
  • Express results as fold increase in fluorescence compared to untreated controls
3.4.3 Membrane Integrity and Morphological Studies
  • Release of cellular material: Monitor absorption at 260 nm (DNA/RNA) and 280 nm (proteins) in cell supernatants after OG treatment
  • Electron microscopy: Process OG-treated and control cells for SEM/TEM to visualize ultrastructural changes
  • Membrane potential assessment: Use fluorescent probes like DiOC₂(3) to monitor membrane depolarization
Cytotoxicity and Hemolytic Activity
3.5.1 Mammalian Cell Cytotoxicity
  • Culture human cell lines (HFF, A549) in appropriate media supplemented with FBS
  • Seed cells in 96-well plates at optimal density and incubate for 24 hours
  • Treat with OG concentrations ranging from 0-400 μg/mL for 24 hours
  • Assess viability using MTT or resazurin reduction assays
  • Calculate IC₅₀ values and selectivity index (IC₅₀/MIC)
3.5.2 Hemolytic Activity
  • Prepare fresh sheep or human red blood cell suspension (2% in PBS)
  • Treat with OG concentrations (0-200 μg/mL) for 1 hour at 37°C
  • Include positive (Triton X-100) and negative (PBS) controls
  • Centrifuge and measure hemoglobin release at 540 nm
  • Calculate percent hemolysis relative to positive control

Advanced Applications and Formulation Strategies

Synergy Studies with Conventional Antibiotics

Table 3: Synergistic Interactions Between this compound and Conventional Antibiotics

Bacterial Strain Antibiotic FIC Index Fold Reduction in MIC Key Findings References
Staphylococcus epidermidis Penicillin ≤0.5 8-fold Enhanced bactericidal activity and biofilm inhibition [9]
Staphylococcus epidermidis Bacitracin ≤0.5 4-fold Significant reduction in MIC and MBC values [9]
Staphylococcus aureus (MRSA) β-lactams ≤0.5 >256-fold Restoration of susceptibility to β-lactam antibiotics [1] [9]
Staphylococcus aureus (MRSA) Bacitracin ≤0.5 2,000,000-fold Dramatic enhancement of bactericidal activity [9]
4.1.1 Checkerboard Assay Protocol
  • Prepare serial two-fold dilutions of OG along the x-axis of 96-well plates
  • Prepare serial two-fold dilutions of antibiotic along the y-axis
  • Add bacterial suspension to achieve final inoculum of 5 × 10^5 CFU/mL
  • Incubate 16-20 hours at appropriate temperature
  • Determine FIC index using the formula: FIC index = (MIC of drug in combination/MIC of drug alone) + (MIC of OG in combination/MIC of OG alone)
  • Interpret results: FIC index ≤0.5 = synergy; 0.5-4 = no interaction; >4 = antagonism
Food Preservation Applications
4.2.1 Incorporation in Active Packaging
  • Electrospun nanofibers: Incorporate OG/β-cyclodextrin inclusion complexes in polylactic acid nanofibers for controlled release [4]
  • Edible coatings: Blend OG with alginate or chitosan for fruit and seafood coatings
  • Direct application: Apply OG solutions (50-200 μg/mL) to fish fillets to extend shelf life by 7-10 days during refrigerated storage [3] [8]
4.2.2 Food Model Studies
  • Inoculate food matrices (fish, meat, produce) with target pathogens (L. monocytogenes, S. putrefaciens)
  • Treat with OG solutions (50-200 μg/mL) by dipping, spraying, or incorporation
  • Store at refrigeration temperature (4°C) for predetermined periods
  • Enumerate surviving bacteria at intervals using selective media
  • Assess sensory qualities and oxidative parameters (TBARS) in parallel

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • OG solubility: Poor water solubility may affect bioavailability; use cyclodextrin inclusion complexes or water-miscible co-solvents (ethanol, DMSO ≤1%)
  • pH sensitivity: Antibacterial activity may vary with pH; maintain consistent pH across experiments
  • Carryover effects: In time-kill assays, dilute samples sufficiently to prevent OG carryover to agar plates
  • Biofilm variability: Optimize incubation time and nutrient conditions for consistent biofilm formation between experiments
Quality Control Measures
  • Include reference strains with known susceptibility profiles in each assay
  • Standardize inoculum preparation using turbidity standards or direct counting
  • Verify solvent effects through appropriate vehicle controls
  • Maintain consistent incubation conditions across experimental replicates

Conclusion

The comprehensive protocols outlined herein provide robust methodologies for evaluating the antibacterial and anti-biofilm properties of this compound. OG demonstrates particular efficacy against Gram-positive pathogens, including antibiotic-resistant strains, with an additional advantage of synergistic interactions with conventional antibiotics. Its established safety profile as an FDA-approved food additive, combined with its dual antioxidant and antimicrobial activities, positions OG as a promising candidate for various applications including clinical anti-infectives, food preservation, and surface disinfectants. These standardized protocols will facilitate consistent evaluation and development of OG-based antibacterial formulations across research laboratories.

References

Comprehensive Application Notes and Protocols: Octyl Gallate Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Octyl Gallate and Its Antibacterial Potential

This compound (OG) is a synthetic antioxidant food additive approved by regulatory agencies worldwide including the US FDA and European Union for use in various food products. Chemically known as octyl 3,4,5-trihydroxybenzoate, OG belongs to the class of alkyl gallates which are esters derived from gallic acid with varying carbon chain lengths [1] [2]. While primarily utilized for its antioxidant properties, OG has demonstrated significant broad-spectrum antibacterial activity, particularly against Gram-positive bacterial pathogens [3] [4]. The lipophilic nature of OG, imparted by the octyl chain, enhances its ability to interact with and disrupt bacterial membranes, contributing to its potent antibacterial effects [1]. These properties have generated considerable research interest in OG as a potential novel antibacterial agent, especially against multi-drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) at a time when antibiotic resistance poses a severe global health threat [3] [4].

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions [5]. MIC determination has become the gold standard in clinical and research settings for assessing antibiotic susceptibility, guiding treatment decisions, and evaluating novel antimicrobial candidates [6]. For researchers investigating alternative antimicrobial agents like this compound, accurate MIC determination provides critical quantitative data essential for comparing efficacy across different bacterial strains and establishing potential therapeutic applications [5] [6]. This document provides comprehensive application notes and standardized protocols for determining this compound's MIC against Gram-positive bacteria, along with detailed mechanistic insights and research applications.

MIC and MBC Data Against Gram-Positive Bacteria

Quantitative Susceptibility Profile

This compound demonstrates potent bactericidal activity against various Gram-positive bacterial pathogens based on extensive in vitro studies. The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of this compound against clinically relevant Gram-positive bacteria:

Table 1: MIC and MBC values of this compound against Gram-positive bacteria

Bacterial Strain Description MIC (µg/mL) MBC (µg/mL) Source/Reference
Staphylococcus aureus WCUH29 HA-MRSA 8 16 NCIMB40771 [4]
Staphylococcus aureus NRS383 USA200 HA-MRSA 8 16 NARSA [4]
Staphylococcus aureus MW2 USA400 CA-MRSA 8 16 [4]
Staphylococcus aureus NRS483 USA1000 MRSA 4 8 Human isolate, NARSA [4]
Staphylococcus aureus NRS484 USA1100 MRSA 16 32 Human isolate, NARSA [4]
Staphylococcus aureus JE2 USA300 CA-MRSA 8 16 BEI Resources [4]
Staphylococcus aureus Newman MSSA 8 16 [4]
Staphylococcus epidermidis Not specified 8 16 Not specified [4]
Streptococcus pyogenes Sore throat isolate 8 16 Clinical isolate [4]
Bacillus subtilis Reference strain 8 8 ATCC [4]
Listeria monocytogenes Foodborne pathogen 8 16 LM75 strain [7]

The data consistently demonstrates that this compound exhibits robust antibacterial activity against a broad spectrum of Gram-positive pathogens, including multiple methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values typically ranging from 4-16 µg/mL and MBC values ranging from 8-32 µg/mL [3] [4]. The narrow range between MIC and MBC values indicates that this compound has primarily bactericidal activity against these Gram-positive pathogens rather than bacteriostatic effects [4]. This potent activity extends to various MRSA types including hospital-acquired (HA-MRSA), community-acquired (CA-MRSA), and livestock-associated (LA-MRSA) strains, suggesting its potential as a therapeutic option against multi-drug-resistant bacterial infections [3] [4].

Comparison with Gram-Negative Bacteria and Structure-Activity Relationship

In contrast to its potent activity against Gram-positive bacteria, this compound demonstrates limited efficacy against Gram-negative bacteria, as illustrated in the comparative table below:

Table 2: Comparative activity of this compound against Gram-positive and Gram-negative bacteria

Bacterial Strain Classification MIC (µg/mL) MBC (µg/mL) Source/Reference
Escherichia coli ATCC 25922 Gram-negative >128 >128 ATCC [4]
Acinetobacter baumannii ATCC 19606 Gram-negative 64 >64 ATCC [4]
Klebsiella pneumoniae ATCC 13883 Gram-negative >128 >128 ATCC [4]
Pseudomonas aeruginosa ATCC 27853 Gram-negative >128 >128 ATCC [4]
Pseudomonas fluorescens Gram-negative 32 64 [1]
Vibrio parahaemolyticus Gram-negative 32 64 [1]
Shewanella putrefaciens WS13 Gram-negative 32 64 Food isolate [7]

The differential susceptibility between Gram-positive and Gram-negative bacteria can be attributed to fundamental differences in cell wall structure. Gram-positive bacteria possess a thick peptidoglycan layer but lack an outer membrane, allowing better penetration of this compound to its cellular targets. In contrast, Gram-negative bacteria feature a complex outer membrane rich in lipopolysaccharides that functions as a permeability barrier, restricting this compound access to its site of action [4] [1]. Research has established that the alkyl chain length significantly influences the antibacterial activity of gallate esters, with this compound (C8) demonstrating optimal efficacy against both Gram-positive and Gram-negative bacteria compared to shorter or longer chain analogs [1]. This structure-activity relationship highlights the importance of the hydrophobic-hydrophilic balance in determining antibacterial potency, with the octyl chain providing ideal membrane-interacting properties [1].

Broth Microdilution Method for MIC Determination

Protocol for MIC Determination Using Broth Microdilution

The broth microdilution method represents the gold standard for MIC determination and is recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) [5] [6]. The following protocol provides a standardized procedure for determining this compound MIC against Gram-positive bacteria:

  • Day 1: Bacterial strain preparation - Using a sterile inoculation loop, streak out the test bacterial strains from frozen stocks onto appropriate solid medium (e.g., Mueller-Hinton Agar (MHA) for non-fastidious organisms). Incubate plates statically overnight at 37°C (or optimal growth temperature for the specific microorganism) [6].

  • Day 2: Inoculum preparation - Using a sterile loop, transfer 3-5 well-isolated colonies to sterile saline (0.85% NaCl) and adjust the turbidity to approximately 0.5 McFarland standard, equivalent to 1-2 × 10^8 CFU/mL. Alternatively, prepare the inoculum from an overnight broth culture by diluting in sterile saline to achieve the required turbidity [5] [6]. Further dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to obtain a final bacterial concentration of approximately 5 × 10^5 CFU/mL in the test wells [6].

  • Antimicrobial solution preparation - Prepare a stock solution of this compound at a concentration of 5120 µg/mL in an appropriate solvent (ethanol or dimethyl sulfoxide). Due to this compound's limited aqueous solubility, complete dissolution may require brief sonication or gentle heating [1]. Perform twofold serial dilutions of the stock solution in MHB to obtain working solutions at 2× the desired final test concentrations (typically ranging from 0.25-128 µg/mL) [6].

  • Microdilution plate preparation - Dispense 100 µL of each this compound dilution into the wells of a sterile 96-well microtiter plate. Include appropriate controls: growth control wells (medium + inoculum), sterility control wells (medium only), and solvent control wells (medium containing the highest solvent concentration used + inoculum) [5] [6]. Add 100 µL of the standardized inoculum (5 × 10^5 CFU/mL) to each test well, resulting in a final bacterial concentration of 2.5 × 10^5 CFU/mL and final this compound concentrations representing one-half of the initial working solutions. Seal plates with sterile lids or adhesive covers to prevent evaporation [6].

  • Incubation and reading - Incubate the microdilution plates at 37°C for 16-20 hours under static conditions. Following incubation, examine plates for visible bacterial growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism [5] [6]. For enhanced accuracy, use a mirror reader or microplate spectrophotometer to measure optical density at 600 nm, considering wells with OD600 <0.1 as indicative of complete growth inhibition [6].

Quality Control and Methodological Considerations

To ensure reliable and reproducible MIC determinations, several quality control measures must be implemented. Each assay should include appropriate reference strains with known susceptibility profiles, such as Staphylococcus aureus ATCC 29213 [5] [6]. For research purposes, perform tests in biological triplicate on different days to ensure reproducibility, with technical triplicates recommended for broth microdilution methods [6]. Verify the final inoculum concentration by performing colony counts from the positive growth control wells after serial dilution and plating [6].

Several methodological considerations are essential for accurate MIC determination of this compound. Due to this compound's limited water solubility, appropriate solvents must be used with final solvent concentrations not exceeding 1-2% to avoid antimicrobial effects or growth inhibition [1]. The cation content of the medium should be standardized according to CLSI or EUCAST guidelines, as divalent cations can influence the activity of certain antimicrobial agents [5]. The pH of the medium should be maintained between 7.2-7.4, as acidic conditions may enhance the activity of phenolic compounds like this compound [5]. For fastidious organisms that require supplemented media, such as streptococci, use Mueller-Hinton broth supplemented with 2.5-5% lysed horse blood [5].

Time-Kill Assay for Bactericidal Activity Assessment

Protocol for Time-Kill Assay

The time-kill assay provides quantitative information on the rate and extent of bactericidal activity, complementing the MIC data by demonstrating the kinetics of bacterial killing [4]. The following protocol details the procedure for assessing this compound's time-dependent killing activity:

  • Inoculum preparation - Grow the test strain (e.g., MRSA WCUH29) overnight in appropriate broth medium. Dilute the overnight culture in fresh pre-warmed medium to achieve a concentration of approximately 5 × 10^5 CFU/mL in the final test volume [4].

  • Antimicrobial exposure - Add this compound to the bacterial suspensions at final concentrations corresponding to 1×, 2×, and 4× the predetermined MIC value. Include controls without antimicrobial agent (growth control) and with a reference bactericidal agent (positive control, e.g., triclosan) [4].

  • Sampling and quantification - Incubate the cultures under appropriate conditions (37°C with agitation for aerobic bacteria). Withdraw aliquots (100 µL) at predetermined time intervals (0, 0.5, 1, 2, 3, 4, 6, and 24 hours). Perform serial 10-fold dilutions in sterile saline or neutralizer broth to eliminate antibiotic carryover effect [4]. Plate appropriate dilutions onto non-selective agar media and incubate for 18-24 hours at 37°C. Count the resulting colonies and calculate CFU/mL for each time point [4].

  • Data interpretation - Plot log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is defined as a ≥3 log10 reduction (99.9% decrease) in CFU/mL from the initial inoculum, while bacteriostatic activity maintains the inoculum within 3 log10 of the initial value [4].

Key Findings from Time-Kill Assays

Time-kill assays with this compound against MRSA strains have demonstrated concentration-dependent bactericidal activity. Against HA-MRSA WCUH29, this compound at 2× MIC (16 µg/mL) reduced bacterial counts by more than 3 log10 CFU/mL within 30 minutes of exposure, while 4× MIC (32 µg/mL) completely eliminated bacterial survival (approximately 6 log10 reduction) after 3 hours of exposure [4]. This rapid and potent bactericidal effect surpasses that of reference antibacterial agents like triclosan, which required 18 hours of exposure at 4-8× MIC to achieve similar killing [4]. These findings confirm this compound's rapid bactericidal action against Gram-positive pathogens and support its potential therapeutic application, particularly against multi-drug-resistant strains like MRSA.

Mechanism of Action and Antibacterial Mechanisms

Primary Antibacterial Mechanisms

Research indicates that this compound exerts its antibacterial effects through multiple mechanisms, with the primary target being the bacterial cell membrane. The following diagram illustrates the key antibacterial mechanisms of this compound:

G OG This compound Membrane Bacterial Cell Membrane OG->Membrane Interaction ROS ROS Generation OG->ROS Induces Permeability Increased Membrane Permeability Membrane->Permeability Leakage Cellular Content Leakage Permeability->Leakage Metabolic Metabolic Pathway Disruption ROS->Metabolic Death Bacterial Cell Death Leakage->Death Metabolic->Death

Figure 1: Antibacterial mechanisms of this compound

The lipophilic nature of this compound, imparted by its octyl chain, facilitates interaction with and integration into bacterial membranes [1] [7]. Studies utilizing fluorescent probes such as propidium iodide have demonstrated that this compound significantly increases bacterial membrane permeability in both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria in a dose-dependent manner [4]. This membrane disruption compromises membrane integrity, leading to leakage of essential intracellular components including ions, nucleotides, and proteins, ultimately resulting in loss of cellular homeostasis and metabolic dysfunction [7].

In addition to direct membrane damage, this compound induces oxidative stress through generation of reactive oxygen species (ROS) within bacterial cells [7]. The auto-oxidation of this compound generates superoxide anions and hydrogen peroxide, while simultaneous disruption of the electron transport chain further enhances ROS production [7]. This elevated ROS level causes oxidative damage to cellular macromolecules including DNA, proteins, and lipids, amplifying the bactericidal effects initiated by membrane disruption. The combination of membrane damage and oxidative stress creates a synergistic antibacterial effect that contributes to this compound's potent bactericidal activity [7].

Anti-Biofilm Activity

Beyond its planktonic antibacterial activity, this compound demonstrates significant anti-biofilm properties against various Gram-positive bacteria. Biofilms represent structured communities of bacteria encased in a self-produced polymeric matrix that demonstrate dramatically enhanced resistance to conventional antibiotics [7]. This compound has been shown to inhibit biofilm formation in Streptococcus mutans, a primary contributor to dental caries, by suppressing expression of genes encoding glucan binding proteins (gbpB) and glucosyltransferases (gtfB, gtfC, gtfD) involved in biofilm matrix formation [8]. Additionally, this compound enhances the susceptibility of pre-formed MRSA biofilms to conventional antibiotics like bacitracin, potentially by increasing antibiotic penetration through disruption of biofilm architecture [4] [7]. These anti-biofilm properties expand this compound's potential applications beyond conventional antibacterial uses to include prevention and treatment of biofilm-associated infections.

Research Applications and Future Directions

Potential Therapeutic Applications

The potent antibacterial activity of this compound against Gram-positive pathogens, particularly multi-drug-resistant strains like MRSA, positions it as a promising candidate for novel antibacterial therapeutic development [3] [4]. Several research avenues show particular promise:

  • Synergistic combinations with conventional antibiotics represent a promising strategy to enhance efficacy against resistant strains while potentially reducing required antibiotic doses [4]. This compound has demonstrated synergistic effects with β-lactam antibiotics and bacitracin against MRSA, potentially by increasing bacterial membrane permeability and enhancing antibiotic access to intracellular targets [4]. This approach could help revive the efficacy of existing antibiotics against otherwise resistant strains.

  • Anti-biofilm applications target a significant clinical challenge, as biofilms are associated with approximately 80% of persistent bacterial infections [7] [8]. This compound's ability to inhibit biofilm formation and disrupt pre-formed biofilms suggests potential applications for medical device coatings, wound dressings, and treatments for biofilm-associated infections like endocarditis, medical device infections, and dental caries [4] [7] [8].

  • Gut microbiome modulation represents another promising application. Studies in mouse models have demonstrated that this compound administration significantly alters the fecal microbiome, reducing overall microbial diversity while increasing the abundance of beneficial bacteria [3] [4]. This selective activity suggests potential applications in managing microbial dysbiosis or targeting specific pathogens while preserving beneficial microbiota, unlike broad-spectrum antibiotics that indiscriminately eliminate both pathogenic and commensal bacteria [3].

Food Safety and Preservation Applications

The approval of this compound as a food additive, combined with its demonstrated antibacterial activity, supports its application in food safety and preservation [1] [2] [7]. Several studies have investigated the efficacy of this compound against foodborne pathogens and spoilage microorganisms:

Table 3: Food preservation applications of this compound

Application Target Microorganisms Efficacy Reference
Chicken meat preservation Carnobacterium divergens, Leuconostoc carnosum Significant reduction in microbial groups, especially in modified atmosphere packaging [2]
Chinese giant salamander fillets Pseudomonas fluorescens, Vibrio parahaemolyticus Extended shelf life by 15 days at 4°C when incorporated into electrospun nanofibers [1]
Large yellow croaker preservation Shewanella putrefaciens, Listeria monocytogenes Dose-dependent reduction in bacterial counts during refrigerated storage [7]
Active food packaging Various foodborne pathogens Enhanced efficacy when complexed with β-cyclodextrin to improve water solubility [1] [9]

The integration of this compound into active packaging materials, such as electrospun nanofibers or polymer films, provides a promising approach for controlled release and prolonged antimicrobial activity in food systems [1] [9]. Additionally, the formation of inclusion complexes with β-cyclodextrin has been shown to enhance this compound's water solubility and stability while maintaining its antibacterial efficacy [1] [9]. These advancements address limitations associated with this compound's inherent physicochemical properties and expand its potential applications in food preservation systems.

Conclusion

This compound demonstrates potent antibacterial activity against Gram-positive bacteria, with MIC values typically ranging from 4-16 µg/mL against clinically relevant pathogens including multiple MRSA strains [3] [4]. Its primary mechanism of action involves bacterial membrane disruption followed by induction of oxidative stress, resulting in rapid bactericidal effects [4] [7]. The standardized protocols outlined in this document provide researchers with robust methodology for determining this compound MIC values using broth microdilution and time-kill assays in accordance with EUCAST and CLSI guidelines [5] [6].

The differential susceptibility between Gram-positive and Gram-negative bacteria reflects this compound's mechanism of action and the structural differences in bacterial cell envelopes [4] [1]. While this compound shows immediate promise as a novel antibacterial agent against multi-drug-resistant Gram-positive pathogens, particularly in synergistic combinations with conventional antibiotics [4], its applications extend to anti-biofilm strategies [7] [8], gut microbiome modulation [3] [4], and food preservation systems [1] [2] [7]. Further research is warranted to explore these diverse applications and advance this compound toward potential clinical implementation.

References

Application Notes: Octyl Gallate as an Inhibitor of Toxoplasma gondii Intracellular Replication

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The obligate intracellular protozoan Toxoplasma gondii is a signficant human and animal pathogen. Current treatments are often limited by toxicity and an inability to eradicate the chronic cyst stage [1]. Octyl gallate (OG), a natural phenol ester, has emerged as a promising anti-Toxoplasma candidate from marine natural product screens [1]. These notes detail its efficacy, potential mechanism, and provide standardized protocols for evaluating its activity.

2. Key Findings on Efficacy and Specificity

  • Potent Inhibition: OG exhibits significant inhibition of tachyzoite growth, with a calculated IC₅₀ of 5.66 ± 0.35 µM [1].
  • High Selectivity: OG demonstrates low cytotoxicity in host human foreskin fibroblasts (HFFs), with a TD₅₀ of 26.4 ± 0.98 µM. This yields a favorable Therapeutic Index (SI) of 4.66 (TD₅₀/IC₅₀), indicating selective anti-parasitic action [1].
  • Targeted Action: OG primarily inhibits the intracellular replication of tachyzoites without significantly affecting their ability to invade or egress from host cells [1].

3. Comparative Quantitative Data of Anti-Toxoplasma Compounds The table below summarizes the activity of this compound alongside other documented anti-Toxoplasma compounds for comparison.

Table 1: In vitro Efficacy and Selectivity of Anti-Toxoplasma Compounds

Compound Anti-Parasite Activity (IC₅₀ or EC₅₀) Host Cell Cytotoxicity (TD₅₀ or IC₅₀) Selectivity Index (SI) Primary Effect on T. gondii Citation
This compound 5.66 ± 0.35 µM 26.4 ± 0.98 µM (HFF) 4.66 Inhibits intracellular replication [1]
Estradiol Benzoate 4.41 ± 0.94 µM 34.11 ± 2.86 µM (HFF) 7.74 Inhibits intracellular replication; arrests cell cycle at G1-S [1]
Emodin 0.03 µg/mL 8.3 µg/mL (HFF) 276 Restricts parasite growth; direct effect on parasite targets [2]
Tartrolon E 3 nM N/A N/A Rapidly blocks host cell invasion [3]
Pyrimethamine Used as reference N/A ~2.3 - 2.6 (calculated) Standard drug; inhibits folate metabolism [1] [2]

4. Proposed Mechanism of Action While the exact molecular target of OG in T. gondii remains to be fully elucidated, experimental data points to a specific mechanism.

  • OG does not involve the induction of oxidative stress or damage to parasite mitochondria, a mechanism common to some other compounds [2].
  • Unlike estradiol benzoate, its anti-Toxoplasma activity is not linked to halting the parasite's cell cycle progression from G1 to S phase [1].
  • Evidence suggests a direct effect on parasite targets, leading to impaired replication once inside the host cell vacuole [1].

The following flowchart outlines the primary experimental findings related to its mechanism:

G Start This compound (OG) Treatment A Direct effect on extracellular tachyzoites? Start->A  Pre-treatment  assay B Inhibition of host cell invasion or egress? A->B Result1 Minimal effect A->Result1 C Effect on intracellular tachyzoite replication? B->C Result2 No significant inhibition B->Result2 D Involvement of oxidative stress or mitochondrial toxicity? C->D Result3 Significant inhibition of replication C->Result3 E Disruption of parasite cell cycle progression? D->E Result4 Mechanism not involved D->Result4 F Primary Outcome E->F Result5 Mechanism not involved E->Result5

Detailed Experimental Protocols

Protocol 1: Luminescence-Based Assay for Screening Compound Efficacy

This protocol uses a recombinant T. gondii strain (RH-2F) expressing β-galactosidase to quantitatively assess parasite proliferation after treatment [1].

1.1 Reagents and Materials

  • Host Cells: Human Foreskin Fibroblasts (HFFs), ATCC SCRC-1041.
  • Parasites: T. gondii tachyzoites of the RH-2F strain.
  • Compound: this compound (e.g., Selleck, Cat #S9338). Prepare a 10 mM stock in DMSO; store at -20°C.
  • Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) without phenol red, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin-glutamine.
  • Substrate: Chlorophenol red-β-d-galactopyranoside (CPRG), 1 mM final concentration.
  • Equipment: 96-well half-area plate, CO₂ incubator, plate reader capable of measuring absorbance at 560 nm.

1.2 Procedure

  • Cell Seeding: Seed HFFs to form a confluent monolayer in a 96-well half-area plate.
  • Compound Addition: Dilute the 10 mM OG stock in phenol-red-free DMEM to a final concentration of 10 µM (or desired test concentration). Add to the HFFs. Include controls: 0.1% DMSO (negative control) and 10 µM pyrimethamine (positive control).
  • Infection: Harvest freshly egressed RH-2F tachyzoites and add to the plate at a Multiplicity of Infection (MOI) of 0.2 (parasite/host cell ratio).
  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
  • Development: After 72 hours, add CPRG substrate to each well to a final concentration of 1 mM.
  • Measurement: Incubate for 24 hours post-substrate addition, then measure the absorbance at 560 nm.
  • Analysis: Calculate the number of parasites based on a standard curve generated concurrently. The percentage of parasite inhibition is calculated relative to the DMSO control.

Workflow for Protocol 1: Compound Efficacy Screening

G Step1 Seed HFF monolayers in 96-well plate Step2 Add serial dilutions of this compound Step1->Step2 Step3 Infect with T. gondii RH-2F strain (MOI=0.2) Step2->Step3 Step4 Incubate for 72 hours at 37°C, 5% CO₂ Step3->Step4 Step5 Add CPRG substrate (1 mM final concentration) Step4->Step5 Step6 Incubate for 24 hours Step5->Step6 Step7 Measure absorbance at 560 nm Step6->Step7 Step8 Calculate parasite count and % inhibition Step7->Step8

Protocol 2: Assessing Specific Effects on Intracellular Replication

This protocol uses a plaque assay to visually quantify the long-term ability of parasites to replicate, form lytic plaques, and survive under OG treatment [1].

2.1 Reagents and Materials

  • Cells and Parasites: HFF monolayers and wild-type T. gondii RH strain tachyzoites.
  • Compound: this compound, 5 µM working concentration in DMEM with 10% FBS.
  • Equipment: 24-well plate, methanol, staining solution (e.g., Giemsa or crystal violet).

2.2 Procedure

  • Preparation: Seed HFFs in 24-well plates to form confluent monolayers.
  • Treatment: Add 5 µM OG (or DMSO control) to the culture medium.
  • Infection: Infect monolayers with a low inoculum of ~100 freshly harvested tachyzoites per well.
  • Incubation: Incubate the plates for 7 days at 37°C and 5% CO₂ to allow plaque formation.
  • Fixation and Staining: After 7 days, remove the medium, fix the cells with methanol for 10 minutes, and then stain with an appropriate dye (e.g., 1% crystal violet for 15 minutes) to visualize the plaques.
  • Analysis: Wash off excess stain, air dry the plates, and count the number and size of plaques. A reduction in plaque number/size in the treated group indicates inhibition of parasite replication and survival.
Protocol 3: Cytotoxicity Assay (MTT or CellTiter 96)

This protocol determines the cytotoxic concentration of OG for host cells, which is essential for calculating the Selectivity Index (SI) [1].

3.1 Reagents and Materials

  • CellTiter 96 AQueous One Solution (Promega) or MTT reagent.
  • Equipment: 96-well plate, plate reader capable of measuring absorbance at 490 nm (for CellTiter 96) or 570 nm (for MTT).

3.2 Procedure

  • Cell Seeding: Seed HFFs at a density of 1 × 10⁵ cells/well in a 96-well plate and allow to adhere overnight.
  • Compound Treatment: Treat cells with a serial dilution of OG (e.g., from 100 µM to 0 µM) for 72 hours.
  • Reagent Addition: After 72 hours, add the CellTiter 96 reagent directly to the wells according to the manufacturer's instructions.
  • Incubation and Measurement: Incubate for 1-4 hours, then record the absorbance at 490 nm.
  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The TD₅₀ is the concentration that reduces host cell viability by 50%.

Conclusion and Research Outlook

This compound is a promising lead compound with defined activity against T. gondii intracellular replication and a favorable selectivity profile. The provided protocols offer a standardized framework for confirming its efficacy and specificity in vitro. Future work should focus on:

  • Identifying the precise molecular target of OG within the parasite.
  • Evaluating its efficacy against chronic cyst stages (bradyzoites).
  • Assessing in vivo efficacy in murine models of toxoplasmosis.

References

Comprehensive Application Notes and Protocols: Octyl Gallate Treatment in Alzheimer's Disease Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alzheimer's Disease and Octyl Gallate

Alzheimer's disease (AD) represents a formidable challenge in neurodegenerative disorder research, characterized by progressive memory loss and cognitive decline. The pathological hallmarks of AD include extracellular β-amyloid (Aβ) plaques, intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, synaptic dysfunction, and eventual neuronal loss. [1] The amyloid cascade hypothesis posits that cerebral Aβ deposition drives AD pathogenesis, making modulation of Aβ production and clearance a promising therapeutic strategy. [2] Despite extensive research efforts, effective disease-modifying therapies remain limited, necessitating continued investigation into novel therapeutic approaches.

This compound (OG), chemically known as octyl 3,4,5-trihydroxybenzoate (C₁₅H₂₂O₅), is a synthetic phenolic compound derived from gallic acid. OG is generally recognized as safe (GRAS) by regulatory agencies and is currently used as an antioxidant preservative in food products and cosmetics. [2] [3] Emerging research has identified OG as a promising candidate for AD therapy due to its ability to promote non-amyloidogenic processing of amyloid precursor protein (APP) through estrogen receptor-mediated ADAM10 activation. [4] [5] Unlike many synthetic compounds investigated for AD, OG has favorable blood-brain barrier permeability and low toxicity profile, enhancing its translational potential. [2]

Preclinical Evidence of Efficacy

Key Findings from Animal Studies

Research using transgenic AD mouse models has demonstrated that OG treatment significantly mitigates AD-like pathology through multiple mechanisms. In the PSAPP mouse model of cerebral amyloidosis, combination therapy with OG and ferulic acid (FA) for three months reversed behavioral deficits in cognitive tests, including novel object recognition and Y-maze tasks. [2] These improvements coincided with reduced cerebral Aβ deposits, enhanced non-amyloidogenic APP cleavage, increased α-secretase activity, and β-secretase inhibition. Notably, OG plus FA combination therapy attenuated neuroinflammation, oxidative stress, and synaptotoxicity, providing additional benefits beyond single treatments. [2]

In Tg2576 mice, which overexpress human APP with the Swedish mutation, intracerebroventricular injection of OG for just one week decreased cerebral Aβ levels and increased soluble APP-α (sAPPα), a neuroprotective metabolite generated through α-secretase cleavage. [4] [5] This rapid action suggests OG directly influences the enzymatic processing of APP rather than merely slowing overall APP expression. The therapeutic benefits were observed even when treatment was initiated after pathology establishment, supporting OG's potential as an intervention rather than merely preventive approach.

Summary of Preclinical Evidence

Table 1: Efficacy of this compound in Alzheimer's Mouse Models

Mouse Model Treatment Protocol Key Outcomes Molecular Mechanisms

| PSAPP [2] | 30 mg/kg OG + 30 mg/kg FA orally for 3 months | - Improved novel object recognition

  • Reduced brain Aβ deposits
  • Attenuated neuroinflammation | - Enhanced α-secretase activity
  • β-secretase inhibition
  • Increased sAPPα | | Tg2576 [5] | Intracerebroventricular injection for 7 days | - Decreased Aβ levels
  • Increased sAPPα | - ADAM10 activation
  • ERα/PI3K/Akt signaling | | PSAPP [2] | 30 mg/kg OG alone for 3 months | - Moderate cognitive improvement
  • Reduced Aβ pathology | - Modulated APP processing |

Table 2: In Vitro Effects of this compound on APP Processing

Cell Model OG Concentration Treatment Duration Effects on Aβ Effects on sAPPα
N2a/APPsw [5] 10 µM 24-48 hours 40-50% reduction 2.5-fold increase
N2a/APPwt [5] 10 µM 24-48 hours 35-45% reduction 2.0-fold increase
Primary cortical neurons [5] 10 µM 24-48 hours 45-55% reduction 2.8-fold increase

Molecular Mechanisms of Action

APP Processing Pathways

OG exerts its effects primarily by shifting APP processing from the amyloidogenic to the non-amyloidogenic pathway. In the amyloidogenic pathway, APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase, producing Aβ peptides that aggregate into toxic oligomers and plaques. [2] [1] In contrast, the non-amyloidogenic pathway involves cleavage by α-secretase (ADAM10) within the Aβ domain, preventing Aβ formation and instead generating neuroprotective sAPPα. [2] [5] OG promotes this beneficial cleavage through estrogen receptor α (ERα)-mediated activation of ADAM10, which requires the phosphatidylinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway. [5]

The structural features of OG, particularly its gallate moiety, appear crucial for its mechanism of action. Molecular studies suggest this moiety corresponds to the 7α position of estrogen, facilitating ER binding and subsequent activation of downstream signaling. [5] This interaction leads to increased maturation of ADAM10 and its translocation to the cell surface where it can cleave APP. Additionally, OG has been shown to reduce BACE1 expression, further limiting Aβ production through a dual mechanism approach. [2]

Signaling Pathway Diagram

OG_Mechanism OG This compound ER Estrogen Receptor α OG->ER Binds PI3K PI3K ER->PI3K Activates Akt Akt PI3K->Akt Phosphorylates ADAM10 ADAM10 Activation Akt->ADAM10 Enhances Maturation BACE1 BACE1 Expression Akt->BACE1 Suppresses sAPPa sAPPα Production ADAM10->sAPPa Generates AB Aβ Production ADAM10->AB Prevents

Diagram 1: Molecular mechanism of this compound in shifting APP processing toward the non-amyloidogenic pathway. OG activates ERα signaling, leading to PI3K/Akt-dependent ADAM10 activation, increased sAPPα production, and reduced Aβ generation through BACE1 suppression.

Additional Protective Mechanisms

Beyond its primary action on APP processing, OG exhibits pleiotropic effects that may contribute to its therapeutic potential. As a phenolic compound, OG possesses antioxidant properties that help mitigate oxidative stress, a key contributor to AD pathogenesis. [2] Additionally, OG demonstrates anti-inflammatory activity by reducing neuroinflammation, evidenced by decreased microglial activation and pro-inflammatory cytokine production in treated mouse models. [2] The compound also appears to confer synaptoprotective effects, preserving synaptic integrity and function in the presence of Aβ toxicity. [2] These multifaceted actions position OG as a multi-target therapeutic capable of addressing several pathological aspects of AD simultaneously.

In Vitro Experimental Protocols

Cell Culture and Treatment
4.1.1 Cell Lines and Culture Conditions
  • Murine neuroblastoma cells (N2a) stably transfected with human wild-type APP (N2a/APPwt) or Swedish mutant APP (N2a/APPsw) are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 2 mM glutamine, 100 units/mL penicillin, and 0.1 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. [5]
  • For primary cortical neuronal cultures, cerebral cortices from one-day-old ERα deficient or intact mice are isolated under sterile conditions and maintained in complete medium for 7 days. Cells are then mechanically dissociated in trypsin (0.25%) for 15 minutes at 37°C, collected after centrifugation at 1,200×g, and resuspended in DMEM supplemented with 10% fetal calf serum, 10% horse serum, uridine (33.6 µg/mL), and fluorodeoxyuridine (13.6 µg/mL). Cells are seeded in 24-well collagen-coated culture plates at 2.5×10⁵ cells per well. [5]
  • One week after primary culture, cells are transiently transfected with human wild-type APP gene (APP695 cDNA plasmid) using Lipofectamine LTX Reagent kit. For each well, 0.5 µg of APP695 plasmid DNA is diluted in 100 µL of Opti-MEM I reduced serum media containing 1.5 µL of Lipofectamine LTX reagent and mixed gently. After 30-minute incubation at room temperature, the complex is added directly to cells. Transient transfection is verified after 24-hour incubation by immunoblotting analysis using an anti-Aβ1-16 antibody (6E10). [5]
4.1.2 Compound Treatment and Inhibition Studies
  • This compound stock solution: Prepare 100 mM OG in dimethyl sulfoxide (DMSO); aliquot and store at -20°C. For treatment, dilute in culture medium to final working concentrations (1-20 µM), ensuring DMSO concentration does not exceed 0.1% in all treatment conditions. [5]
  • For signaling pathway inhibition studies, pre-treat cells for 1 hour with specific inhibitors prior to OG administration: [5]
    • ERα antagonist: methyl-piperidino-pyrazole (MPP; 1 µM)
    • ERβ antagonist: 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP; 1 µM)
    • PI3K inhibitor: wortmannin (100 nM)
    • Akt inhibitor: triciribine hydrate (TCN; 10 µM)
  • Treat cells with OG or vehicle control for 24-48 hours before collecting conditioned media and cell lysates for analysis.
Analysis of APP Processing
4.2.1 ELISA for Aβ and sAPPα
  • Conditioned media collection: Centrifuge culture media at 13,000×g for 5 minutes at 4°C to remove cellular debris. Collect supernatant and store at -80°C until analysis.
  • Aβ40 and Aβ42 measurement: Perform 1:4 dilution of conditioned media in sample diluent. Detect soluble Aβ species using human Aβ40 and Aβ42 ELISA kits according to manufacturer's protocols. Incubate samples and standards in antibody-coated wells overnight at 4°C. After washing, add detection antibody and incubate for 1 hour at room temperature. Develop with tetramethylbenzidine substrate solution and measure absorbance at 450 nm. [5]
  • sAPPα measurement: Use human sAPPα ELISA kit according to manufacturer's instructions. Dilute conditioned media 1:100 in sample diluent. Add to coated wells and incubate for 2 hours at room temperature. After washing, add detection antibody and incubate for 1 hour. Develop with substrate solution and measure absorbance at 450 nm. [5]
4.2.2 Western Blot Analysis
  • Cell lysis: Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000×g for 15 minutes at 4°C and collect supernatant.
  • Protein quantification: Determine protein concentration using BCA assay.
  • Electrophoresis and transfer: Separate 30-50 µg protein per sample on 4-12% Bis-Tris gels and transfer to PVDF membranes.
  • Antibody probing: Probe membranes with the following primary antibodies: [5]
    • Anti-ADAM10 (1:1000)
    • Anti-BACE1 (1:1000)
    • Anti-sAPPα (1:1000)
    • Anti-β-CTF (1:1000)
    • Anti-β-actin (1:5000; loading control)
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence reagent. Quantify band intensities using densitometry software.

In Vivo Experimental Protocols

Animal Models and Treatment Regimens
5.1.1 Mouse Models of Alzheimer's Disease
  • PSAPP mice: These double transgenic mice co-express mutant human presenilin 1 (PS1dE9) and amyloid precursor protein (APPsw). They develop Aβ deposits beginning at 6-7 months of age, with extensive plaque pathology by 12 months. This model demonstrates robust cerebral amyloidosis with associated cognitive deficits, making it suitable for therapeutic interventions targeting Aβ pathology. [2]
  • Tg2576 mice: This model expresses the 695-amino acid isoform of human APP with the Swedish mutation (K670N/M671L) under the control of the hamster prion protein promoter. Mice develop SDS-resistant Aβ species at 6-7 months, with dense amyloid plaques visible by 11-13 months. This model exhibits cognitive impairment months before plaque deposition, allowing assessment of both preventive and interventional strategies. [6]
  • APP/PS1 mice: These popular double transgenic mice co-express chimeric mouse/human APP (with the Swedish mutation) and human PS1 (with the deltaE9 deletion). They exhibit accelerated amyloid pathology with Aβ plaques detectable by 4-6 months, reaching substantial burden by 12 months. This model shows progressive cognitive decline correlated with plaque load. [6]
5.1.2 Administration Protocols
  • Oral administration (gavage): Prepare OG suspension in vehicle (40% PEG400 in distilled water) at appropriate concentration for 30 mg/kg dosing. Administer daily via gavage for 1-6 months. For combination therapy with ferulic acid (FA), prepare separate suspensions and administer together or sequentially. [2]
  • Intracerebroventricular injection: Anesthetize mice with sodium pentobarbital (50 mg/kg i.p.) and place in stereotaxic apparatus. Inject OG (dissolved in DMSO and diluted in artificial CSF) into the lateral ventricle using coordinates: -0.3 mm AP, ±1.0 mm ML, -2.5 mm DV from bregma. Administer 5 μL volume over 5 minutes, leave needle in place for additional 2 minutes before withdrawal. [5]
  • Treatment duration: For preventive protocols, initiate treatment before plaque deposition (2-4 months of age). For interventional protocols, begin treatment after pathology establishment (10-12 months of age). Continue treatment for 1-6 months depending on experimental objectives. [2] [5]
Behavioral Assessment
5.2.1 Novel Object Recognition Test

This test assesses episodic-like memory based on the natural tendency of rodents to explore novel objects over familiar ones.

  • Habituation: Allow mice to explore empty testing arena for 10 minutes for 3 consecutive days.
  • Training phase: Place two identical objects in the arena and allow mouse to explore for 10 minutes.
  • Retention phase: After 24-hour inter-trial interval, replace one familiar object with a novel object and allow mouse to explore for 5 minutes.
  • Analysis: Record exploration time for each object. Calculate recognition index as time spent with novel object divided by total exploration time. [2]
5.2.2 Y-Maze Test

This test evaluates spatial working memory and exploratory behavior based on spontaneous alternation.

  • Procedure: Place mouse at the center of a Y-shaped maze with three identical arms and allow free exploration for 8 minutes.
  • Analysis: Record sequence and number of arm entries. Calculate spontaneous alternation as percentage of successive entries into three different arms. Also record total arm entries as measure of general locomotor activity. [2]
5.2.3 Morris Water Maze

This test assesses spatial learning and memory through ability to learn and remember location of hidden platform.

  • Acquisition phase: Conduct 4 trials per day for 5-7 consecutive days. Release mouse from different start points with 60-second maximum swim time. Allow 30 seconds on platform after each trial.
  • Probe trial: 24 hours after last acquisition trial, remove platform and allow mouse to swim for 60 seconds.
  • Analysis: For acquisition, measure escape latency and path length. For probe trial, measure time spent in target quadrant and platform crossings. [6]
Tissue Collection and Analysis
5.3.1 Brain Tissue Processing
  • Perfusion and fixation: Deeply anesthetize mice with sodium pentobarbital (100 mg/kg i.p.) and transcardially perfuse with ice-cold physiological saline containing heparin (10 units/mL). For histology, follow with 4% paraformaldehyde in 0.1 M phosphate buffer (pH 7.4). Extract brains and post-fix for 24 hours, then cryoprotect in 30% sucrose. [5]
  • Brain homogenization: For biochemical analysis, hemisect brains and homogenize one hemisphere in TBS buffer (20 mM Tris-HCl, 150 mM NaCl, pH 7.4) with protease inhibitors. Centrifuge at 100,000×g for 1 hour at 4°C to separate TBS-soluble fraction. Resuspend pellet in 70% formic acid and centrifuge at 100,000×g for 1 hour to obtain formic acid-soluble fraction for Aβ analysis. [2]
5.3.2 Histological and Biochemical Analyses
  • Aβ immunohistochemistry: Cut frozen sections (40 μm) and process for free-floating immunohistochemistry using anti-Aβ antibodies (e.g., 6E10). Develop with appropriate secondary antibodies and DAB substrate. Quantify plaque burden using image analysis software. [2]
  • ELISA for brain Aβ: Neutralize formic acid fractions and measure Aβ40 and Aβ42 levels using specific ELISA kits according to manufacturers' protocols. [2]
  • Western blot analysis: Analyze TBS-soluble fractions for APP metabolites, ADAM10, BACE1, and synaptic markers using standard western blot protocols as described in section 4.2.2. [2]
  • Inflammatory markers: Measure levels of pro-inflammatory cytokines (IL-1β, TNF-α) in brain homogenates using ELISA kits, or assess microglial activation via Iba1 immunohistochemistry. [2]

Data Analysis and Interpretation

Statistical Analysis
  • Experimental design: Use appropriate sample sizes based on power calculations (typically n=8-12 per group for mouse studies). Randomize animals to treatment groups and ensure experimenters are blinded to treatment conditions during behavioral testing and data analysis.
  • Data analysis: For comparisons between two groups, use Student's t-test. For multiple comparisons, use one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's, Bonferroni). For behavioral tests with repeated measures, use repeated measures ANOVA.
  • Data presentation: Express all data as mean ± SEM. Consider p < 0.05 as statistically significant. Use appropriate data transformation if necessary to meet assumptions of parametric tests.
Interpretation Guidelines
  • Efficacy assessment: Consider OG treatment effective if it produces statistically significant improvements in primary outcome measures (e.g., cognitive performance, Aβ burden) compared to vehicle-treated controls.
  • Mechanistic confirmation: Verify OG's mechanism by demonstrating increased sAPPα production, reduced Aβ levels, enhanced ADAM10 maturation, and dependence on ERα/PI3K/Akt signaling in inhibition studies.
  • Therapeutic significance: Evaluate whether observed statistical differences translate to biologically meaningful effects. For example, >50% reduction in Aβ plaques or complete reversal of cognitive deficits indicates strong therapeutic potential.
  • Safety assessment: Monitor animals for potential side effects throughout the study period, including weight loss, changes in grooming behavior, or signs of distress. Compare OG-treated groups with vehicle-treated controls to identify compound-related adverse effects.

Troubleshooting and Optimization

Common Technical Issues
  • Variable behavioral results: Ensure consistent testing conditions (time of day, lighting, noise levels) across all experiments. Habituate animals to testing room for at least 30 minutes prior to behavioral assessments.
  • Poor compound solubility: Optimize OG suspension by sonicating immediately before administration. For oral gavage, ensure homogeneous suspension by continuous stirring during administration.
  • Inconsistent pathology: Use age-matched animals from the same transgenic line with similar baseline pathology. Consider pre-screening animals by behavioral testing or minimal invasive biomarker assessment before group assignment.
  • High mortality in surgical procedures: Ensure proper anesthesia depth and sterile techniques. Provide postoperative analgesia and monitor animals closely during recovery.
Protocol Optimization Tips
  • Dose optimization: Conduct pilot studies with multiple doses (e.g., 10, 30, 50 mg/kg) to establish dose-response relationship for both efficacy and potential toxicity.
  • Treatment duration: Balance experimental objectives with practical considerations. Longer treatments (3-6 months) better model chronic human therapy but increase resource requirements and potential attrition.
  • Age at initiation: Align treatment initiation with research question: early intervention (before pathology) for preventive approaches, later intervention (after pathology establishment) for therapeutic applications.
  • Combination therapy: When combining OG with other compounds (e.g., ferulic acid), conduct single-treatment controls to distinguish individual versus synergistic effects.

References

Comprehensive Application Notes: Anti-Inflammatory Effects of Octyl Gallate in Rat Endometriosis Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Background

Octyl gallate (OG), chemically known as the octyl ester of gallic acid, is a synthetic antioxidant compound with the molecular formula C₁₅H₂₂O₅ and a molecular weight of 282.33 g/mol. [1] This compound has attracted significant scientific interest due to its diverse biological activities, including potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. [1] [2] While this compound has been widely utilized as a food additive in industrial applications for its antioxidant capabilities, recent research has focused on its potential therapeutic applications, particularly in inflammatory conditions. [3]

Endometriosis is a prevalent gynecological disorder affecting approximately 5-10% of women of reproductive age, characterized by the presence of endometrial-like tissue outside the uterine cavity. This condition presents with chronic pelvic pain, dysmenorrhea, dyspareunia, and is frequently associated with infertility and an increased risk of epithelial ovarian cancer. [4] The pathogenesis of endometriosis is fundamentally linked to chronic inflammation within the peritoneal cavity, where inflammatory mediators such as IL-1β and TNF-α activate the central transcription factor NF-κB (Nuclear Factor-kappa B). This activation creates a positive feedback loop that amplifies the inflammatory response by increasing production of various cytokines and chemokines. [4] The persistent inflammatory environment promotes angiogenesis, inhibits apoptosis of ectopic endometrial cells, and facilitates the establishment and growth of endometriosis lesions. Current therapeutic approaches for endometriosis, including hormonal suppression and analgesic administration, remain suboptimal due to significant side effects and high recurrence rates (40-80% after discontinuation), highlighting the urgent need for more effective treatment strategies targeting the underlying inflammatory mechanisms. [4]

Experimental Design and Methodology

Animal Model and Study Groups

The investigation employed a rat endometriosis model established using thirty female Wistar rats, aged 7-8 weeks with an average weight of 150-200 grams. The animals were housed under controlled environmental conditions with free access to food and water, maintained at room temperature (23-25°C) with a 12-hour light/dark cycle. All experimental protocols received approval from the appropriate ethical review committee prior to initiation. [4]

The rats were randomly allocated into three distinct experimental groups following a one-week acclimatization period:

  • Group I (Sham-operated control): Underwent laparotomy procedure without endometrial autotransplantation.
  • Group II (Endometriosis control): Subjected to surgically-induced endometriosis and administered with 1 ml of vehicle solution (Na-CMC) daily.
  • Group III (Treatment group): Subjected to surgically-induced endometriosis and administered with 20 mg of this compound dissolved in 1 ml Na-CMC daily. [5] [6] [4]

Table 1: Experimental Group Design and Treatment Protocol

Group n Surgical Procedure Treatment Administration
Group I 10 Sham laparotomy None None
Group II 10 Endometriosis induction 1 ml Na-CMC (vehicle) Oral gavage, once daily for 30 days
Group III 10 Endometriosis induction 20 mg this compound in 1 ml Na-CMC Oral gavage, once daily for 30 days
Endometriosis Induction Protocol

The surgically-induced endometriosis model was established using an autotransplantation technique adapted from Fischer et al. with minor modifications. [4] The procedure was performed during the estrous phase of the rats' cycle, confirmed by vaginal pap smear analysis. The surgical protocol involved:

  • Anesthesia: Administration of ketamine (73 mg/kg body weight) and xylazine (8.8 mg/kg body weight) to achieve surgical anesthesia. [4]
  • Tissue extraction: Excision of the left uterine horn (approximately 0.5 mm in length) and placement in a petri dish containing 0.9% NaCl solution. [4]
  • Transplantation: The excised uterine tissue was cut open and attached to the right peritoneal wall near a blood vessel using 3-0 silk suture, with the endometrial surface facing the peritoneal wall. [4]
  • Post-operative care: Intraperitoneal administration of antibiotics (100 mg/kg body weight) prior to abdominal closure. The abdominal wall was sutured in layers using 3-0 chromic catgut for the inner layer and 3-0 silk for the skin. [4]
  • Recovery: Antibiotic administration continued for two days post-surgery with daily monitoring for signs of complications. [4]

The successful formation of endometriosis lesions was confirmed through histological examination (Hematoxylin and Eosin staining) during a second laparotomy performed two months after the initial induction procedure. [4]

Compound Administration and Tissue Collection

The treatment protocol commenced two months after endometriosis induction, following verification of lesion development:

  • This compound preparation: 20 mg of this compound (≥98% purity) dissolved in 1 ml of sodium carboxymethyl cellulose (Na-CMC) solution, prepared fresh daily. [4]
  • Administration: Daily oral gavage for 30 consecutive days, with the control group receiving an equivalent volume of Na-CMC vehicle alone. [5] [6]
  • Tissue collection: Following the treatment period, animals were euthanized using high-dose ketamine anesthesia. Endometrial tissues from Group I and endometriosis lesions from Groups II and III were harvested, washed in 0.9% NaCl, and immediately stored in phosphate-buffered saline (PBS) at a ratio of 100 mg tissue per ml PBS. [4]
  • Tissue processing: Tissue samples were homogenized using high-pressure sonication, followed by centrifugation at 5,000 rpm for 10 minutes at 4°C. The resulting supernatant was separated and stored for subsequent biochemical analyses. [4]

Results and Data Analysis

Quantitative Assessment of Inflammatory Mediators

The anti-inflammatory effects of this compound were evaluated through quantitative analysis of key inflammatory mediators in the harvested tissue samples. Total protein content in each sample was determined spectrophotometrically at 280 nm using the Warburg-Christian method to normalize the measurements. [4]

Table 2: Quantitative Analysis of Inflammatory Mediators in Tissue Homogenates

Parameter Group II (Endometriosis Control) Group III (this compound Treated) Statistical Significance Measurement Method
Non-phosphorylated NF-κB 3.97 ± 0.656 pg/mg protein 4.970 ± 0.971 pg/mg protein p < 0.05 ELISA
High NF-κB proportion Baseline 45.6% higher than Group II p < 0.05 ELISA (Cut-off: 5.002 pg/mgP)
COX-2 levels Not specified (baseline) 22.3% lower than Group II p < 0.05 ELISA (Cut-off: 16.151 ng/mgP)
TNF-α levels No significant difference between groups No significant difference between groups Not significant Luminex Multiplex Assay

The results demonstrated that this compound treatment significantly increased the levels of the non-phosphorylated (inactive) form of NF-κB by approximately 25% compared to the endometriosis control group, indicating effective inhibition of NF-κB activation. [5] [6] Additionally, the proportion of rats exhibiting high levels of non-phosphorylated NF-κB was 45.6% greater in the treatment group compared to controls. [4] Concurrently, this compound administration resulted in a significant 22.3% reduction in COX-2 expression, a key enzyme in the prostaglandin synthesis pathway. [5] [6] Interestingly, no statistically significant differences were observed in TNF-α levels across all experimental groups, suggesting that this compound's anti-inflammatory mechanism may operate independently of TNF-α regulation in this specific model. [5] [4]

Statistical Analysis

Statistical analyses were performed using SPSS software version 23. Intergroup differences in continuous variables (non-phosphorylated NF-κB, COX-2, and TNF-α levels) were analyzed using Analysis of Variance (ANOVA). Proportional differences in the categorical classification of high and low levels of inflammatory mediators (using predetermined cut-off points) were assessed using Fisher's Exact Test. A probability value of p < 0.05 was considered statistically significant for all analyses. [4]

Mechanistic Insights

The anti-inflammatory activity of this compound in the context of endometriosis appears to be mediated primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. [5] [6] In the normal physiological state, NF-κB is sequestered in the cytoplasm in an inactive form complexed with inhibitory proteins (IκBs). Various inflammatory stimuli, including TNF-α and IL-1β, trigger the phosphorylation and degradation of IκB proteins, resulting in NF-κB translocation to the nucleus where it activates the transcription of numerous pro-inflammatory genes. [4]

The experimental findings indicate that this compound treatment significantly increases the concentration of the non-phosphorylated (inactive) form of NF-κB, suggesting that the compound interferes with the activation pathway, potentially by stabilizing the NF-κB/IκB complex or inhibiting IκB kinase (IKK) activity. [5] [6] This inhibition of NF-κB activation subsequently leads to the downregulation of COX-2 expression, a key inflammatory enzyme responsible for prostaglandin synthesis that promotes pain, angiogenesis, and cell proliferation in endometriosis lesions. [5] [4] The reduction in COX-2 levels likely contributes to the alleviation of endometriosis-associated symptoms by decreasing prostaglandin-mediated inflammatory signaling.

Additional research suggests that this compound may also exert anti-inflammatory effects through modulation of mitochondrial function and inhibition of reactive oxygen species (ROS) production, as demonstrated in studies using RAW264.7 macrophage cell lines. [3] [2] Furthermore, this compound has been shown to decrease lymphocyte activation and regulate neutrophil extracellular traps (NETs) release, indicating a broader immunomodulatory capacity beyond NF-κB pathway inhibition. [2]

Application Notes and Detailed Protocols

Animal Model Development Protocol

Materials:

  • Female Wistar rats (7-8 weeks old, 150-200 g)
  • Ketamine anesthesia (73 mg/kg BW)
  • Xylazine anesthesia (8.8 mg/kg BW)
  • Surgical instruments (scalpel, forceps, sutures)
  • Antibiotics (100 mg/kg BW)
  • 0.9% NaCl solution

Procedure:

  • Acclimate animals for one week under standard laboratory conditions with free access to food and water.
  • Confirm estrous cycle stage by vaginal pap smear before proceeding.
  • Anesthetize animals using ketamine/xylazine combination administered intraperitoneally.
  • Perform midline laparotomy under aseptic conditions.
  • Excise approximately 0.5 mm of the left uterine horn and place in sterile 0.9% NaCl.
  • Cut open the uterine tissue segment and suture it to the right peritoneal wall using 3-0 silk, with the endometrial surface facing the peritoneal wall.
  • Administer antibiotics intraperitoneally before abdominal closure.
  • Close the abdominal wall in layers using 3-0 chromic catgut for the peritoneum and muscle, and 3-0 silk for the skin.
  • Monitor animals closely for two days post-operatively, administering antibiotics daily.
  • Allow eight weeks for endometriosis lesion development before initiating treatment protocols.

Validation: Confirm successful lesion formation through second-look laparotomy and histopathological examination (H&E staining) of representative lesions. [4]

Compound Administration and Dosing Protocol

Materials:

  • This compound (≥98% purity)
  • Sodium carboxymethyl cellulose (Na-CMC) solution
  • Oral gavage needles (appropriate size for rats)

Preparation:

  • Prepare a fresh suspension daily by dissolving 20 mg of this compound in 1 ml of Na-CMC solution.
  • Mix thoroughly to ensure uniform suspension before administration.

Administration:

  • Administer 1 ml of the this compound suspension (20 mg/ml) via oral gavage once daily for 30 consecutive days.
  • For control groups, administer 1 ml of Na-CMC vehicle alone using the same technique and schedule.
  • Record daily observations of animal health, weight, and any signs of adverse effects.

Quality Control:

  • Maintain consistent timing of administration each day.
  • Verify complete delivery of the dose by observing the gavage procedure.
  • Monitor animals for approximately 30 minutes post-administration for any signs of distress. [5] [6] [4]
Tissue Processing and Analytical Protocol

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4
  • Tissue homogenizer (sonication device)
  • Refrigerated centrifuge
  • ELISA kits for NF-κB and COX-2
  • Luminex Multiplex Assay kit for TNF-α
  • Spectrophotometer

Tissue Processing:

  • Weigh harvested tissue samples accurately.
  • Add PBS at a ratio of 100 mg tissue per 1 ml PBS.
  • Homogenize tissue using high-pressure sonication on ice (3 cycles of 10 seconds with 20-second intervals).
  • Centrifuge homogenates at 5,000 rpm for 10 minutes at 4°C.
  • Collect supernatant and aliquot for immediate analysis or storage at -80°C.

Protein Quantification:

  • Measure total protein concentration using spectrophotometry at 280 nm.
  • Apply the Warburg-Christian method for protein determination.
  • Normalize all inflammatory mediator measurements to total protein content.

Inflammatory Mediator Analysis:

  • Perform NF-κB and COX-2 measurements using commercial ELISA kits according to manufacturer protocols.
  • Conduct TNF-α analysis using Magnetic Luminex Multiplex Assay.
  • Include appropriate standards and controls in all assays.
  • Express results as pg/mg protein (NF-κB), ng/mg protein (COX-2), or pg/mg protein (TNF-α). [4]

Visualization Diagrams

Experimental Workflow

experimental_workflow cluster_surgery Surgical Phase (Week 0) cluster_treatment Treatment Phase (30 Days) Start Study Initiation (30 Female Wistar Rats) Acclimation 1-Week Acclimation Start->Acclimation Grouping Randomization into Three Experimental Groups Acclimation->Grouping Group1 Group I (n=10) Sham Laparotomy Grouping->Group1 Group2 Group II (n=10) Endometriosis Induction Grouping->Group2 Group3 Group III (n=10) Endometriosis Induction Grouping->Group3 Healing 8-Week Healing & Lesion Development Group1->Healing Group2->Healing Group3->Healing Treatment1 Group I No Treatment Healing->Treatment1 Treatment2 Group II Vehicle (Na-CMC) Healing->Treatment2 Treatment3 Group III This compound (20mg/day) Healing->Treatment3 Analysis Tissue Collection & Biochemical Analysis Treatment1->Analysis Treatment2->Analysis Treatment3->Analysis Endpoints Primary Endpoints: NF-κB, COX-2, TNF-α Analysis->Endpoints

This diagram illustrates the comprehensive experimental workflow, from animal acclimation through surgical procedures, treatment phase, and final analysis, highlighting the parallel processing of the three experimental groups throughout the study timeline.

Mechanism of Action Pathway

mechanism_of_action InflammatoryStimuli Inflammatory Stimuli (TNF-α, IL-1β) NFkBPathway NF-κB Pathway Activation InflammatoryStimuli->NFkBPathway COX2Expression COX-2 Expression NFkBPathway->COX2Expression Inflammation Chronic Inflammation & Endometriosis Progression COX2Expression->Inflammation OctylGallate This compound Treatment (20 mg/day for 30 days) NFkBSuppression Inhibition of NF-κB Activation OctylGallate->NFkBSuppression IncreasedInactiveNFkB Increased Non-phosphorylated NF-κB (4.970 ± 0.971 pg/mgP) NFkBSuppression->IncreasedInactiveNFkB COX2Reduction Reduced COX-2 Levels (22.3% decrease) NFkBSuppression->COX2Reduction TherapeuticEffect Therapeutic Effect: Reduced Inflammation IncreasedInactiveNFkB->TherapeuticEffect COX2Reduction->TherapeuticEffect

This mechanistic diagram illustrates the proposed pathway through which this compound exerts its anti-inflammatory effects, highlighting the key molecular targets (NF-κB and COX-2) and the quantitative changes observed in the experimental model.

Conclusion and Research Implications

The experimental findings demonstrate that This compound exhibits significant anti-inflammatory properties in a rat model of endometriosis, primarily through inhibition of the NF-κB signaling pathway and subsequent reduction in COX-2 expression. The quantitative data reveal a statistically significant increase in non-phosphorylated NF-κB levels (4.970 ± 0.971 pg/mg protein vs. 3.97 ± 0.656 pg/mg protein in controls) and a 22.3% reduction in COX-2 expression following 30-day treatment with 20 mg/day this compound. [5] [6] [4]

These results position this compound as a promising therapeutic candidate for endometriosis treatment, potentially addressing the underlying inflammatory mechanisms of the disease rather than merely suppressing symptoms. The compound's established safety profile as a food additive may facilitate its translational development, though further investigations are necessary to determine optimal dosing regimens, potential side effects with long-term administration, and efficacy in primate models and human clinical trials. [1]

Future research directions should include:

  • Dose-response studies to establish optimal therapeutic concentrations
  • Investigation of combination therapies with existing endometriosis treatments
  • Long-term toxicity assessments in relevant animal models
  • Exploration of additional molecular mechanisms beyond NF-κB pathway modulation
  • Clinical trials to evaluate efficacy in human subjects

The protocols and application notes provided in this document offer a standardized framework for reproducing these experimental findings and building upon this research to further elucidate the therapeutic potential of this compound in endometriosis and potentially other inflammatory conditions.

References

Comprehensive Application Notes and Protocols: Octyl Gallate for Gut Microbiome Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Octyl gallate (OG) is an FDA-approved antioxidant food additive that has recently emerged as a promising compound with significant antibacterial properties and modulatory effects on the gut microbiome. As a derivative of gallic acid, OG belongs to the class of phenolic compounds widely present in fruits, vegetables, and herbal medicines. The compound has demonstrated particular efficacy against Gram-positive bacterial pathogens, including multi-drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), while exhibiting minimal cytotoxicity and hemolytic activity, making it an excellent candidate for therapeutic development [1] [2] [3].

The primary mechanisms through which this compound exerts its biological effects include:

  • Membrane disruption: OG significantly increases bacterial cell wall permeability, facilitating the entry of antimicrobial agents and compromising bacterial structural integrity [2] [3].
  • Biofilm inhibition: OG disrupts biofilm formation and maintenance through interference with quorum sensing pathways, particularly in pathogens like Pseudomonas aeruginosa [2] [3].
  • Synergistic potentiation: OG enhances the efficacy of conventional antibiotics, including β-lactams and bacitracin, against resistant bacterial strains [2] [3].
  • Anti-inflammatory activity: OG demonstrates significant anti-inflammatory effects by inhibiting the NF-κB pathway and directly binding to the NLRP3 LRR domain, thereby reducing production of pro-inflammatory cytokines [4].

Table 1: Physicochemical Properties of this compound

Property Specification
Chemical Name This compound
Molecular Formula C₁₅H₂₂O₅
Molecular Weight 282.33 g/mol
Chemical Structure Gallic acid ester with octyl alcohol
Solubility Soluble in ethanol, DMSO; poorly soluble in water
Storage Conditions -20°C, protected from light

Antibacterial Activity and Spectrum

Antibacterial Profile

OG demonstrates potent bactericidal activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4-8 μg/mL and minimum bactericidal concentrations (MBC) ranging from 8-16 μg/mL [1] [2] [3]. The compound exhibits rapid killing kinetics, reducing bacterial counts by more than 3 log10 CFUs within 30 minutes at 2× MIC concentrations [2] [3]. Against Gram-negative bacteria, OG shows limited direct bactericidal activity but still inhibits bacterial growth in a dose-dependent manner at higher concentrations [1] [2].

Table 2: Antibacterial Activity of this compound Against Bacterial Pathogens

Bacterial Strain Description MIC (μg/mL) MBC (μg/mL)
S. aureus WCUH29 HA-MRSA 8 16
S. aureus MW2 USA400 CA-MRSA 8 16
S. aureus JE2 USA300 CA-MRSA 8 16
S. aureus ST398 LA-MRSA 8 16
S. aureus Newman MSSA 8 16
S. epidermidis Clinical isolate 4-8 8-16
S. pyogenes Sore throat isolate 8 16
B. subtilis ATCC strain 8 8
E. coli ATCC 25922 Gram-negative reference >128 >128
A. baumannii ATCC 19606 Gram-negative pathogen 64 >64
P. aeruginosa ATCC 27853 Gram-negative pathogen >128 >128
Experimental Protocol: Antibacterial Susceptibility Testing

Purpose: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against bacterial pathogens of interest [2] [3].

Materials:

  • This compound (≥99% purity, CAS 1034-01-1)
  • Bacterial strains (Gram-positive and Gram-negative)
  • Mueller-Hinton broth (MHB) or appropriate culture medium
  • Sterile DMSO for stock solution preparation
  • 96-well microtiter plates
  • Multipipette and sterile tips

Procedure:

  • Prepare a stock solution of OG at 10 mg/mL in DMSO and store at -20°C.
  • Dilute the stock solution in culture medium to achieve a 2× concentrated working solution.
  • Prepare bacterial inoculum adjusted to 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL).
  • Further dilute the bacterial suspension to achieve a final inoculum of 5×10⁵ CFU/mL in the assay.
  • Dispense 100 μL of the 2× OG solution into the first well of a 96-well plate.
  • Perform two-fold serial dilutions in culture medium across the plate.
  • Add 100 μL of bacterial inoculum to each well, resulting in a final volume of 200 μL per well.
  • Include growth control (bacteria without OG) and sterility control (medium only) wells.
  • Incubate plates at 37°C for 16-20 hours.
  • Determine MIC as the lowest concentration that completely inhibits visible growth.
  • For MBC determination, subculture 10 μL from clear wells onto agar plates and incubate for 24 hours.
  • Record MBC as the lowest concentration that kills ≥99.9% of the initial inoculum.

Gut Microbiome Modulation Protocol

In Vivo Administration and Microbiome Analysis

Animal studies have demonstrated that OG administration significantly alters the fecal microbiome, reducing microbial diversity while modifying community structure and increasing the abundance of beneficial bacteria [1] [2] [3]. The following protocol describes the comprehensive methodology for assessing OG's impact on the gut microbiome in a mouse model.

Materials:

  • C57BL/6 mice (or appropriate model)
  • This compound (≥99% purity)
  • Vehicle solution (30% DMSO, 30% ethanol, 40% TSB)
  • Amoxicillin (as positive control)
  • DNA extraction kit suitable for fecal samples
  • 16S rRNA gene sequencing primers
  • Equipment for next-generation sequencing

Procedure:

  • Acclimatization Period: House mice under standard conditions with free access to food and water for 7 days before experimentation.
  • Baseline Sample Collection: Collect fresh fecal pellets from each mouse prior to treatment initiation for baseline microbiome analysis.
  • OG Administration:
    • Prepare fresh OG solution daily in vehicle solution.
    • Administer OG via oral gavage at 10-20 mg/kg twice daily for 7 days [4] [2].
    • For control groups, administer vehicle solution only or amoxicillin as a positive control.
  • Monitoring: Record body weight, stool consistency, and presence of bloody stools daily throughout the experiment.
  • Post-treatment Sample Collection: Collect fecal pellets 24 hours after the final administration.
  • DNA Extraction:
    • Extract genomic DNA from approximately 200 mg of each fecal sample using a commercial kit.
    • Quantify DNA concentration and quality using spectrophotometry.
  • 16S rRNA Gene Sequencing:
    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene.
    • Perform sequencing on an Illumina MiSeq platform with 2×250 bp paired-end reads.
  • Bioinformatic Analysis:
    • Process raw sequences using QIIME2 or similar pipeline.
    • Cluster sequences into operational taxonomic units (OTUs) at 97% similarity.
    • Perform alpha-diversity (Shannon, Chao1) and beta-diversity (PCoA, NMDS) analyses.
    • Conduct differential abundance testing to identify significantly altered taxa.

Table 3: Key Parameters in Gut Microbiome Modulation Study

Parameter Specification Outcome Measures
OG Dosage 10-20 mg/kg Dose-dependent effects on microbiome
Administration Route Oral gavage Direct delivery to gastrointestinal tract
Treatment Duration 7 days (twice daily) Short-term modulation potential
Sample Size 6-8 mice per group Statistical power for diversity measures
Sequencing Depth ≥10,000 reads/sample Adequate coverage of microbial diversity
Key Analytical Metrics Alpha/beta diversity, taxonomic composition Microbial community changes
Anti-inflammatory Assessment Protocol

OG demonstrates protective effects against intestinal inflammation induced by environmental toxins such as deoxynivalenol (DON) [4]. The following protocol describes methods to evaluate OG's anti-inflammatory properties in vitro and in vivo.

In Vitro Cell Culture Protocol:

  • Culture RAW264.7 macrophage cell line in DMEM medium with 10% FBS.
  • Seed cells in 96-well plates at 2×10⁵ cells/well and incubate for 4 hours.
  • Treat cells with:
    • DON alone (0.01 μg/mL)
    • OG alone (0.01 μg/mL)
    • DON and OG combination
    • Vehicle control (DMSO)
  • Incubate for 24 hours at 37°C with 5% CO₂.
  • Analyze inflammatory markers:
    • Extract RNA for RT-qPCR analysis of IL-10, TNF-α, IL-6, IL-1β, CCL2, IL-12α, NOS2, CXCL1, and CXCL2.
    • Perform proteomic and metabolomic analyses to identify Lancl2 protein and mTOR signaling pathway regulation.

In Vivo Inflammation Model:

  • Utilize C57BL/6 mice exposed to DON (10 μg/kg) with or without OG co-administration (10 μg/kg).
  • Monitor body weight, diarrhea, and bloody stools throughout the experiment.
  • Collect colonic tissue for histopathological analysis after 7 days of treatment.
  • Process tissues for H&E staining and inflammation scoring.
  • Analyze tissue homogenates for cytokine levels using ELISA or multiplex assays.

Safety Profile and Research Applications

Cytotoxicity and Hemolytic Activity

OG demonstrates favorable safety profile with low cytotoxicity and minimal hemolytic activity [2] [3]. In vitro assays using human normal foreskin fibroblast (HFF) cells and human lung cancer epithelial (A549) cells showed >95% cell viability after exposure to OG at 50 μg/mL (177.09 μM) for 24 hours [2] [3]. Significant cytotoxicity was observed only at much higher concentrations (150 μg/mL for HFF and 400 μg/mL for A549 cells) [3]. Hemolytic activity against sheep red blood cells was less than 2% at concentrations ranging from 50 to 200 μg/mL [2] [3].

Research Applications and Considerations

Therapeutic applications of OG primarily focus on its dual functionality as an antimicrobial and anti-inflammatory agent:

  • MRSA Infection Control: OG's potent activity against multi-drug-resistant MRSA strains positions it as a promising alternative to conventional antibiotics [1] [2].
  • Microbiome Modulation: OG's ability to reshape gut microbial communities while increasing beneficial bacteria suggests applications in dysbiosis-associated conditions [1] [2].
  • Anti-inflammatory Intervention: OG's protective effects against intestinal inflammation indicate potential for inflammatory bowel disease management [4].
  • Food Safety Applications: As an approved food additive, OG could serve dual purposes for food preservation and safety through its antimicrobial properties [1].

Regulatory Considerations: Researchers should note that OG is an FDA-approved food additive, which may facilitate regulatory approval for new applications. However, comprehensive toxicological assessments specific to intended use cases remain necessary.

Graphical Protocols and Mechanisms

Experimental Workflow for Gut Microbiome Modulation

The following Graphviz diagram illustrates the complete experimental workflow for evaluating this compound's effects on gut microbiome modulation:

Experimental Design Experimental Design Animal Handling Animal Handling Experimental Design->Animal Handling 7-day acclimatization OG Administration OG Administration Animal Handling->OG Administration Group assignment Sample Collection Sample Collection OG Administration->Sample Collection 7-day treatment Molecular Analysis Molecular Analysis Sample Collection->Molecular Analysis DNA extraction Data Processing Data Processing Molecular Analysis->Data Processing Sequence data Result Interpretation Result Interpretation Data Processing->Result Interpretation Statistical analysis

Diagram 1: Experimental workflow for gut microbiome modulation study

Mechanism of Action Diagram

This compound This compound Antibacterial Activity Antibacterial Activity This compound->Antibacterial Activity Anti-inflammatory Effects Anti-inflammatory Effects This compound->Anti-inflammatory Effects Microbiome Modulation Microbiome Modulation This compound->Microbiome Modulation Gram-positive Inhibition Gram-positive Inhibition Antibacterial Activity->Gram-positive Inhibition Biofilm Disruption Biofilm Disruption Antibacterial Activity->Biofilm Disruption Cell Permeability Cell Permeability Antibacterial Activity->Cell Permeability Cytokine Reduction Cytokine Reduction Anti-inflammatory Effects->Cytokine Reduction IL-6, TNF-α Pathway Modulation Pathway Modulation Anti-inflammatory Effects->Pathway Modulation mTOR, NF-κB Diversity Changes Diversity Changes Microbiome Modulation->Diversity Changes Beneficial Bacteria Beneficial Bacteria Microbiome Modulation->Beneficial Bacteria

Diagram 2: Multimodal mechanisms of this compound action

Conclusion and Future Perspectives

This compound represents a promising multifaceted compound with significant potential for therapeutic applications targeting bacterial infections and gut microbiome modulation. Its favorable safety profile, dual functionality as antimicrobial and anti-inflammatory agent, and synergistic potential with conventional antibiotics position it as a valuable candidate for further development. Future research directions should include structure-activity relationship studies to optimize efficacy, investigation of specific microbial taxa affected by OG treatment, and exploration of delivery systems to enhance bioavailability for clinical applications.

References

octyl gallate IC50 calcium inhibition optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the established IC₅₀ value for Octyl Gallate in inhibiting ATP-induced calcium increase? A1: In PC12 cells, this compound inhibits the ATP-induced increase in intracellular free Ca²⁺ concentration ([Ca²⁺]ᵢ) with a calculated IC₅₀ of 2.84 µM [1].

  • Q2: What are the primary cellular targets through which this compound modulates calcium signaling? A2: Research indicates that OG acts on multiple targets to inhibit calcium influx. Key targets include P2X receptor-mediated cation channels, P2Y receptor-induced release from intracellular stores, and voltage-gated L-type Ca²⁺ channels that are secondarily activated [1].

  • Q3: Does the lipophilicity of alkyl gallates influence their inhibitory potency? A3: Yes, studies show a positive correlation between lipophilicity and inhibitory potency. In experiments on pyruvate carboxylation and lactate gluconeogenesis, the potency sequence was n-octyl gallate > n-pentyl gallate > n-propyl gallate > methyl gallate, directly aligning with increasing lipophilicity of the alkyl chain [2].

Experimental Data Summary

The table below summarizes key quantitative data on this compound from recent studies.

Table 1: Summary of this compound's Bioactive Properties

Assay/Model Reported IC₅₀ / Effective Concentration Key Finding / Mechanism Citation
ATP-induced [Ca²⁺]ᵢ in PC12 cells 2.84 µM Inhibits Ca²⁺ influx via P2X, P2Y receptors, and voltage-gated channels. [1]
Anti-Toxoplasma gondii (intracellular growth) 5.66 µM Inhibits tachyzoite replication; low cytotoxicity (TD₅₀ = 26.4 µM). [3]
HepG2 Cell Growth Inhibition Multiple doses over 24-48 hrs Induces mitochondrial dysfunction, reduces ATP, and triggers cell cycle arrest and apoptosis. [2]
Pyruvate Carboxylation (in isolated mitochondria) Potency: OG > Pentyl > Propyl > Methyl Gallate Inhibits mitochondrial energy metabolism; potency correlates with lipophilicity. [2]

Detailed Experimental Protocols

Here are the core methodologies for key assays demonstrating this compound's activity.

Protocol: Measuring Effect on ATP-Induced Intracellular Ca²⁺ Increase

This protocol is adapted from studies on PC12 cells [1].

  • Cell Line: PC12 rat medulla pheochromocytoma cells.
  • Cell Culture: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 10% horse serum (HS) at 37°C in a humidified atmosphere of 10% CO₂/90% O₂.
  • Dye Loading: Load cells with 12 µM Fura-2 AM in HEPES-buffered Hanks's solution (HEPES-HBSS) containing 0.5% bovine serum albumin for 45 minutes at 37°C.
  • Treatment: Pretreat cells with this compound (100 nM to 20 µM) for 10 minutes.
  • Stimulation & Measurement: Stimulate cells with 100 µM ATP for 90 seconds. Monitor [Ca²⁺]ᵢ using digital fluorescence imaging (alternating excitation at 340/380 nm, emission at 510 nm).
  • Data Analysis: Calculate the inhibitory effect of OG by comparing the peak [Ca²⁺]ᵢ response with and without pretreatment.

G Start Start Experiment Culture Culture PC12 Cells Start->Culture Load Load with Fura-2 AM Dye Culture->Load Pretreat Pretreat with This compound (10 min) Load->Pretreat Stimulate Stimulate with ATP Pretreat->Stimulate Measure Measure [Ca²⁺]ᵢ (340/380 nm excitation) Stimulate->Measure Analyze Analyze Fluorescence Data Calculate IC₅₀ Measure->Analyze End End Analyze->End

Protocol: Assessing Anti-Parasitic Intracellular Replication

This protocol is used to evaluate OG's efficacy against Toxoplasma gondii [3].

  • Host Cells & Parasites: Human Foreskin Fibroblasts (HFFs) and transgenic T. gondii tachyzoites (e.g., RH-2F strain expressing β-galactosidase).
  • Infection: Add freshly released tachyzoites to confluent HFF monolayers in a 96-well plate at a low multiplicity of infection (MOI = 0.2).
  • Drug Treatment: Add serially diluted this compound (e.g., from 50 µM in two-fold dilutions) to the infected cultures.
  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
  • Detection: Add 1 mM Chlorophenol Red-β-D-galactopyranoside (CPRG) to the medium. Incubate for 24 hours and measure the absorbance at 560 nm.
  • Analysis: Calculate parasite number based on a standard curve. Determine the IC₅₀ (concentration that inhibits 50% of parasite growth) using non-linear regression analysis.

Troubleshooting Common Experimental Issues

  • Issue: High variability in calcium imaging results.

    • Solution: Ensure consistent dye loading times and temperature. Use a perfusion system for reliable and consistent drug application. Confirm that the Fura-2 dye is fresh and properly stored.
  • Issue: Low potency or efficacy of this compound in a new cell system.

    • Solution: Verify the expression of OG's molecular targets (e.g., P2X receptors) in your cell model. Due to its lipophilicity, ensure OG is properly dissolved in DMSO and that the final DMSO concentration in the assay (typically ≤0.1%) does not affect cell viability or signaling. Titrate the concentration range, as cellular context can significantly influence effective dosing [1] [2].
  • Issue: Observed cytotoxicity confounding the results.

    • Solution: Always run a parallel cell viability assay (e.g., MTT, MTS) under identical treatment conditions. The therapeutic index (TD₅₀/IC₅₀) is critical for interpreting specificity. For example, in anti-parasitic assays, OG's TD₅₀ in host cells was 26.4 µM, while the IC₅₀ against the parasite was 5.66 µM, indicating a selective window [3].

References

Octyl Gallate: Solubility & Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Core Solubility Data in DMSO

Source Reported Solubility in DMSO Molar Concentration (approx.) Notes
MedChemExpress [1] 125 mg/mL 442.74 mM Handling instructions recommend using newly opened DMSO due to its hygroscopic nature.
Selleck Chemicals [2] 56 mg/mL 198.34 mM Selleck notes that slight batch-to-batch solubility variations are normal.

Standard Protocol for Preparing 100 mM Stock Solution

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need (0.1 mmol/L * 0.001 L) * 282.33 g/mol = 28.23 mg of octyl gallate.
  • Weighing: Accurately weigh 28.23 mg of this compound powder.
  • Dissolution: Transfer the powder to a 1 mL volumetric vial. Add anhydrous DMSO to a final volume of 1 mL.
  • Mixing: Vortex or sonicate the mixture briefly to ensure complete dissolution, resulting in a clear solution.
  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for one month or -80°C for six months [1].

Experimental Applications & Protocols

The following table summarizes a key experimental study utilizing this compound, which can serve as a reference for your own work.

Research Area Key Findings & Applicable Concentrations Experimental Model

| Antibiofilm Research [3] | MIC: 97 µg/mL (343.5 µM). Biofilm Inhibition: Concentrations of 99.53-100.24 µM inhibited biofilm formation by 100%. Gene Expression: Significantly reduced expression of biofilm-related genes (gbpB, gtfC, gtfD, atpD). | Streptococcus mutans |

Detailed Experimental Workflow: Antibiofilm Activity

The diagram below outlines the key steps from the referenced study for evaluating the antibiofilm effects of this compound against S. mutans [3]:

Start Start: Prepare this compound Stock Solution in DMSO A1 Dilute to working concentrations ( e.g., 97.4 to 100.24 µM ) Start->A1 A3 Treat Culture with OG and induce biofilm formation on polystyrene/glass surfaces A1->A3 A2 Culture Streptococcus mutans in appropriate growth medium A2->A3 A4 Assay Endpoints A3->A4 B1 Biofilm Biomass (Colorimetric Assay) A4->B1 B2 Surface Coverage (Optical Profilometry) A4->B2 B3 Medium Acidification (pH Measurement) A4->B3 B4 Gene Expression (RT-qPCR for gbpB, gtfB, gtfC, gtfD, atpD) A4->B4 End Analyze Data B1->End B2->End B3->End B4->End

Frequently Asked Questions & Troubleshooting

Q1: Why is there a discrepancy in the reported solubility of this compound in DMSO between different suppliers? Small variations in solubility values between commercial suppliers are normal and can occur due to several factors, including differences in the purity of the compound batch, the water content of the DMSO used for testing (DMSO is hygroscopic), and slight methodological differences in the solubility determination assays [2]. The key takeaway is that this compound is highly soluble in DMSO at the concentrations typically used for preparing 10-100 mM stock solutions.

Q2: My stock solution precipitated after storage. What should I do? A: Precipitation can occur if the solution has been subjected to temperature fluctuations or if the initial concentration is very high.

  • First step: Warm the vial to room temperature and vortex it thoroughly. A brief sonication in a warm water bath (below 40°C) can help redissolve the crystals.
  • Prevention: Always aliquot stock solutions and avoid repeated freeze-thaw cycles. Ensure the DMSO used is fresh and anhydrous.

Q3: How do I confirm the concentration of my this compound stock solution? While a direct protocol wasn't in the search results, a common laboratory method is spectrophotometry. You would need to consult the specific molecular absorbance coefficient for this compound or establish a standard curve using known concentrations of the compound to verify your stock solution's concentration based on its absorbance.

Q4: Are there alternatives to DMSO for solubilizing this compound? The search results indicate that this compound has poor water solubility [4] [5]. For specific applications like creating lipid-soluble antioxidant mixtures, it can be dissolved in other organic solvents like ethanol or in vegetable oil-based carriers [6]. However, for most in vitro biological assays where a sterile, water-miscible stock is needed, DMSO remains the most practical and widely used solvent.

References

Cytotoxicity Assessment Methods & Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from various studies investigating octyl gallate's effects on different cell lines.

Cell Line / Organism Assay Method Key Findings IC₅₀ / Effective Concentration Citation
HeLa (Cervical Cancer) MTS assay Strong cytotoxicity 51.98 µg/mL [1]
B16F10 (Murine Melanoma) Multiple viability assays, LDH release, Caspase-3 activity Induced oxidative stress and apoptosis; higher cytotoxicity in lysosomal activity assays Not explicitly stated [2]
HCT116 & SW620 (Colon Cancer) MTS assay, Western Blot, In vivo mouse models Inhibited proliferation, induced apoptosis, downregulated PI3K/AKT/mTOR pathway In vivo: 10 mg/kg (oral, reduced tumor volume) [3]
AsPC-1 & PANC-1 (Pancreatic Cancer) MTT assay, Apoptosis analysis Induced mitochondrial-mediated apoptosis; in vivo oral administration prevented tumor growth Varies by cell line (e.g., 116.1 µM for PANC-1) [4]
MCF-7 & MDA-MB-231 (Breast Cancer) MTT assay, LDH leakage, Western Blot Induced apoptosis, downregulated cyclin D1, D3, CDK-4, CDK-6; non-toxic to normal MCF-10A cells ~50% cell viability at ~70-80 µM (estimated from graph) [5]
Toxoplasma gondii (Parasite) β-galactosidase activity assay, Plaque assay Inhibited intracellular replication of tachyzoites 5.66 µM (parasite); TD₅₀ (host cell): 26.4 µM [6]
Streptococcus mutans (Bacteria) Colorimetric biomass assay, Optical profilometry, RT-qPCR Suppressed biofilm formation and acidogenicity; downregulated biofilm-related genes (gbpB, gtfC, gtfD, atpD) MIC: 343.5 µM; 100% biofilm inhibition at 100.24 µM [7]
Trypanosoma cruzi (Parasite) MTT assay, Mitochondrial membrane potential (JC-1 dye) Loss of mitochondrial membrane potential 23.0 µM [8]
PC12 (Rat Pheochromocytoma) Fura-2 Ca²⁺ imaging, Whole-cell patch clamping Inhibited ATP-induced intracellular Ca²⁺ increase IC₅₀ for Ca²⁺ inhibition: 2.84 µM [9]

Detailed Experimental Protocols

Here are the standardized methodologies for key experiments cited in the technical literature.

1. Cell Viability Assessment (MTT/MTS Assay) This is a standard method for quantifying cytotoxicity and cell proliferation.

  • Procedure:
    • Seed cells in a 96-well plate (e.g., 5,000-9,000 cells/well depending on cell line) and allow to adhere.
    • Treat cells with a serial dilution of this compound (typically dissolved in DMSO) for a set period, often 72 hours.
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution to each well and incubate for several hours. Living cells convert MTT to purple formazan crystals.
    • Dissolve the formazan crystals in DMSO and measure the absorbance at 540 nm (for MTT) or 490 nm (for MTS).
    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value [3] [5] [4].

2. Apoptosis Mechanism Analysis (Western Blot) This technique is used to investigate changes in apoptosis-related proteins.

  • Procedure:
    • Treat cells with this compound at the determined IC₅₀ or other relevant concentrations for 24-48 hours.
    • Lyse cells to extract total protein and determine protein concentration.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.
    • Incubate the membrane with primary antibodies (e.g., Bax, Bcl-2, cleaved Caspase-3, Caspase-9) overnight at 4°C.
    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Detect the signal using a chemiluminescence substrate and visualize with a gel imaging system. β-actin is typically used as a loading control [2] [3].

3. Mitochondrial Membrane Potential (ΔΨm) Assay This assay assesses early apoptosis by detecting changes in the mitochondrial membrane.

  • Procedure:
    • Treat parasites or cells with this compound for a set time (e.g., 72 hours for T. cruzi).
    • Harvest the cells and incubate with the fluorescent cationic dye JC-1.
    • In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains in monomeric form, emitting green fluorescence.
    • Analyze the red/green fluorescence ratio using flow cytometry. A decrease in the ratio indicates a loss of ΔΨm, a hallmark of early apoptosis [8].

Experimental Workflow & Signaling Pathways

To help visualize the core mechanisms and experimental logic, here are two diagrams based on the gathered data.

octyl_gallate_workflow Start Start Cytotoxicity Assessment Viability Cell Viability Assay (MTT/MTS) Start->Viability Morph Morphological Analysis (AO/EtBr Staining) Viability->Morph LDH Membrane Integrity Test (LDH Release Assay) Viability->LDH MMP Mitochondrial Function (JC-1 ΔΨm Assay) Viability->MMP Apoptosis Apoptosis Mechanism (Western Blot, Caspase Activity) MMP->Apoptosis InVivo In Vivo Validation (Mouse Xenograft Models) Apoptosis->InVivo

Diagram 1: A generalized experimental workflow for assessing this compound cytotoxicity, moving from initial viability screens to in-depth mechanistic studies and in vivo validation.

signaling_pathways OG This compound OxStress Induces Oxidative Stress OG->OxStress PI3K Downregulates PI3K/AKT/mTOR Pathway OG->PI3K MMPLoss Loss of Mitochondrial Membrane Potential (ΔΨm) OxStress->MMPLoss BaxBcl2 ↑ Pro-apoptotic Bax ↓ Anti-apoptotic Bcl-2 MMPLoss->BaxBcl2 CytoC Cytochrome C Release BaxBcl2->CytoC Caspase Activation of Caspase-9 & Caspase-3 CytoC->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis PI3K->Apoptosis

Diagram 2: Key signaling pathways through which this compound induces apoptosis in cancer cells, based on mechanistic studies. Two major pathways—mitochondrial-mediated and PI3K/AKT/mTOR inhibition—are highlighted.

Frequently Asked Questions (FAQs)

Q1: Why might I observe inconsistent cytotoxicity results with this compound across different cell lines?

  • A: The potency of this compound is highly dependent on the alkyl chain length and the resulting lipophilicity. Studies on a homologous series of alkyl gallates show a clear "cut-off" effect, where activity increases with chain length up to a point (e.g., nonyl to undecyl gallate are most potent) and then decreases [8]. Furthermore, different cell lines have varying metabolic and membrane characteristics, which can affect the compound's uptake and efficacy. Always compare IC₅₀ values obtained under identical experimental conditions.

Q2: My apoptosis assay (e.g., Western Blot for caspases) shows weak signals. What could be the issue?

  • A: Consider these factors:
    • Timing: Apoptosis is a dynamic process. The peak of caspase activation or Bax/Bcl-2 expression shift may occur at a specific time point. Perform a time-course experiment (e.g., 24, 48, 72 hours) to capture the optimal signal.
    • Concentration: The compound concentration might be too high, causing rapid necrosis instead of apoptosis, or too low to induce a robust apoptotic response. Test a range of concentrations around the IC₅₀.
    • Controls: Always include a positive control (e.g., Staurosporine or another known apoptosis inducer) to confirm your assay is working correctly [2] [3].

Q3: How does this compound affect normal cells compared to cancer cells?

  • A: Several studies indicate a selective toxicity towards cancer cells. For instance, one study on breast cancer cells reported that this compound effectively killed MCF-7 and MDA-MB-231 cancer cells while showing no toxicity to the normal breast cell line MCF-10A at the same concentrations [5]. This selectivity is a key area of interest, but it is crucial to always include relevant normal cell controls in your experimental design.

References

Octyl Gallate Stability Testing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, stability testing of Octyl Gallate (OG) can be approached from two main angles: evaluating its inherent stability and assessing its functional efficacy as an antioxidant in different systems. The table below summarizes core testing methodologies cited in recent research.

Testing Focus Methodology / Assay Key Measured Parameters Context & Application
Antioxidant Capacity DPPH Radical Scavenging [1] [2] Inhibition (%); IC50 value Measures inherent radical scavenging ability in solution [2].
ABTS Radical Scavenging [2] Inhibition (%); TEAC (Trolox Equiv. Antioxidant Capacity) Assesses activity against different radicals; part of antioxidant profiling [2].
FRAP & CUPRAC [2] Absorbance change (ΔA) Measures metal ion (Fe3+/Cu2+) reducing power [2].
Thermal Stability Thermogravimetric Analysis (TGA) [2] Onset degradation temperature (Tonset); Maximum degradation temperature (Tmax) Determines suitability for high-temperature processing (e.g., polymer extrusion) [2].
Partitioning & Localization Size Distribution - Taylor Dispersion Analysis (SD-TDA) [3] Hydrodynamic radius (Rh); Number of distinct populations Resolves OG distribution in micellar systems (e.g., with SDS); critical for emulsion stability [3].
Pseudophase Kinetic Modeling [4] Interfacial partition coefficient Quantifies OG affinity for oil-water interfaces in Pickering emulsions [4].
Functional Efficacy in Emulsions Oxidative Stability of Emulsion [4] Peroxide value; Conjugated dienes Tracks lipid oxidation over time in OG-stabilized Pickering emulsions [4].

Experimental Protocol Overview

Here is a detailed methodology for a key experiment that investigates the localization and effectiveness of this compound in an emulsion system, a common challenge in formulation development.

Experiment: Determining the Partitioning of this compound in a Surfactant Micellar System using SD-TDA [3]

  • Objective: To quantitatively analyze the interaction and co-micellization of OG with surfactant micelles (e.g., Sodium Dodecyl Sulfate, SDS) and determine the resulting hydrodynamic sizes.
  • Materials:
    • This compound (analytical grade)
    • Sodium Dodecyl Sulfate (SDS)
    • Buffer solution (as required)
    • Size Distribution - Taylor Dispersion Analysis (SD-TDA) instrument
  • Methodology:
    • Sample Preparation: Prepare a series of SDS solutions in buffer, both below and above its Critical Micelle Concentration (CMC ~8.3 mM). Add OG to these solutions at varying concentrations.
    • Measurement: Inject the samples into the SD-TDA system.
    • Data Collection: The instrument measures the diffusion coefficients of the particles in the solution under laminar flow conditions. These coefficients are used to calculate the hydrodynamic radius (Rh) using the Stokes-Einstein equation.
  • Expected Outcomes & Troubleshooting:
    • Co-micellization: A successful experiment will show that OG co-micellizes with SDS. This is observed by an increase in the measured Rh of the SDS micelles upon addition of OG, indicating the antioxidant is being incorporated into the micellar structure [3].
    • Population Resolution: Unlike Dynamic Light Scattering (DLS), SD-TDA can resolve multiple distinct populations in a solution. At higher OG concentrations, you might observe populations corresponding to free OG, OG in standard micelles, and OG in swollen micelles [3].
  • Troubleshooting Notes:
    • If no size change is detected, verify that the surfactant concentration is indeed above its CMC.
    • Ensure the OG is fully dissolved. Sonication of samples may be necessary.

Experimental Workflow & Property Relationships

To help visualize the logical relationships in a typical stability assessment program for this compound, the following diagram outlines a connected experimental workflow.

OG_Stability_Workflow Start Start: this compound Stability Assessment IA Inherent Antioxidant Capacity (DPPH, ABTS) Start->IA TS Thermal Stability (TGA) Start->TS PL Partitioning & Localization (SD-TDA) Start->PL App1 Application in Emulsion System IA->App1 App2 Application in Polymer Matrix TS->App2 PL->App1 FS1 Functional Stability: Oxidation Lag Phase App1->FS1 FS2 Functional Stability: Migration Rate App2->FS2 Report Final Report: Stability Profile FS1->Report FS2->Report

This workflow shows how fundamental property tests inform application-specific stability evaluations.

Key Insights for Researchers

  • Hydrophobicity is Key: The octyl chain makes OG more surface-active and lipophilic than shorter-chain gallates (e.g., propyl or gallic acid). This drives its preferential partitioning into oil-water interfaces and micelle cores, which is a primary determinant of its antioxidant efficacy in heterogeneous systems like emulsions [4] [3].
  • Advanced Techniques are Available: For studying partitioning in complex systems, newer techniques like SD-TDA offer high-resolution insights into coexisting populations (e.g., free vs. micellized antioxidant) that traditional methods like DLS might miss [3].
  • Consider the Regulatory Context: Be aware that the genotoxicological profile of OG is not fully settled. While one 2023 study found no significant genotoxicity in human lymphocytes at low concentrations, it did note an increase in sister chromatid exchanges (SCE), and the EU has banned its use as a food additive (E311) due to insufficient toxicological data [5]. This is critical for drug development.

References

reducing octyl gallate variability raw materials

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in octyl gallate, and how can it be mitigated? The main cause of variability often lies in the inconsistent purity of the starting material, gallic acid. Impurities can carry through the synthesis process and negatively impact the final product's antioxidant activity and stability [1].

To mitigate this, you should:

  • Source from Reputable Suppliers: Prioritize vendors who provide comprehensive Certificates of Analysis (CoA) with detailed information on purity and impurities.
  • Implement Rigorous QC on Raw Materials: Establish a quality control protocol to verify the purity of gallic acid and other reagents before use in synthesis or experiments [1].
  • Standardize Synthesis Conditions: Precisely control reaction parameters such as temperature, pH, and reaction time during OG production to ensure high and consistent purity across batches [1].

Q2: How can I verify the antioxidant activity and consistency of my this compound batches in my experiments? You can use established in vitro antioxidant assays to screen and compare different batches. The following table summarizes common methods used in recent studies [2]:

Assay Type Mechanism Key Measurement Application Note
DPPH Hydrogen Atom Transfer (HAT) Free radical scavenging activity Simple, colorimetric; good for initial screening [2].
FRAP Single Electron Transfer (SET) Reducing power of the antioxidant Measures ability to reduce Fe³⁺ to Fe²⁺ [2].
Lipid Peroxidation Inhibition HAT Ability to scavenge peroxyl radicals (ROO•) Biologically relevant for lipid systems [2].

Q3: What are the key experimental design principles to follow when testing this compound to ensure reliable results? Adhering to the three core principles of experimental design is essential [3]:

  • Randomization: Perform all experimental runs (e.g., treatments with different OG batches) in a random order. This averages out the effects of uncontrolled "lurking" variables, such as ambient temperature or reagent age [3].
  • Replication: Repeat the same experimental conditions (e.g., the same OG batch and concentration) to obtain an estimate of experimental error. This is necessary for statistical testing of your results. Note that repeated measurements on the same sample are not true replication [3].
  • Blocking: If your experiment must be conducted over multiple days or using different equipment, group the experimental runs into "blocks." This technique helps account for and control variability from these nuisance factors [3].

Q4: Are there stability concerns I should be aware of when handling and storing this compound? Yes, like many antioxidants, OG can be susceptible to hydrolysis and photodegradation [2]. For optimal stability:

  • Store in a cool, dark, and dry environment.
  • Consider the formulation environment (e.g., pH, presence of other ingredients) as it can affect stability [2].

Experimental Protocols for Verification

Protocol 1: Assessing Lipid Peroxidation Inhibition This assay evaluates the ability of OG to scavenge peroxyl radicals, a key mechanism for its preservative function [2].

  • Preparation: Prepare a lipid substrate (e.g., linoleic acid emulsion in buffer) and an appropriate peroxyl radical generator (e.g., AAPH).
  • Reaction Setup: Incubate the lipid substrate with the radical generator in the presence and absence of different batches/concentrations of OG. Include a control with a known antioxidant for comparison.
  • Measurement: Monitor the formation of oxidation products (e.g., lipid hydroperoxides) over time using spectrophotometric or fluorometric methods.
  • Analysis: Calculate the percentage inhibition of lipid oxidation for each OG sample compared to the control without antioxidant.

Protocol 2: Cell-Based Anti-inflammatory Activity Verification This protocol can be used to verify the biological consistency of OG batches in modulating inflammation, based on a 2025 study [4].

  • Cell Culture: Use a relevant cell line, such as the RAW 264.7 macrophage cell line.
  • Treatment: Pre-treat cells with different batches of OG for a set time (e.g., 1-2 hours), followed by co-exposure with an inflammatory inducer like Deoxynivalenol (DON) [4].
  • Analysis: After 24 hours, analyze the levels of key inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant using ELISA or quantify their mRNA expression via RT-qPCR [4]. Consistent OG batches should show a significant and reproducible reduction in these inflammatory markers compared to the inducer-only group.

Quality Control and Experimental Workflow

The following diagram outlines a logical workflow for managing this compound quality, from raw material assessment to experimental verification, integrating the FAQs and protocols above.

OG_Workflow Start Start: Incoming Raw Materials QCA Quality Control Assessment Start->QCA Pass Quality Standards Met? QCA->Pass Procure Procure New Batch Pass->Procure No Synthesize Synthesize/Formulate with Standardized Protocol Pass->Synthesize Yes Procure->Start Screen In-vitro Screening (DPPH, FRAP, Lipid Peroxidation) Synthesize->Screen BioVerify Biological Verification (e.g., Anti-inflammatory Assay) Screen->BioVerify Consistent Results Consistent? BioVerify->Consistent Use Approve for Experimental Use Consistent->Use Yes Reject Reject Batch Consistent->Reject No

Diagram 1: A workflow for ensuring this compound quality and consistency in research.

Key Takeaways for Researchers

  • Focus on the Source: The most effective step in reducing variability is stringent quality control of the raw material, gallic acid [1].
  • Validate Functionally: Chemical purity is not the only metric. Use functional in vitro antioxidant assays and relevant biological models (like anti-inflammatory tests) to confirm batch-to-batch consistency in activity [2] [4].
  • Design Experiments Rigorously: Incorporating randomization, replication, and blocking into your study design is non-negotiable for obtaining reliable and interpretable data when comparing different OG batches or conditions [3].

References

octyl gallate cell culture concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Octyl Gallate Cell Culture Concentration Guide

The table below summarizes effective concentrations of this compound (OG) for various cell types and experimental purposes, as reported in recent scientific literature.

Cell Line / System Experimental Purpose Effective Concentration Key Findings / Notes Source
Pancreatic Cancer Cells (PANC-1, AsPC-1) Apoptosis Induction & Anti-proliferation ~116 - 130 μM Induced mitochondrial apoptosis; effective in mouse xenograft models [1]. [1]
Mouse Pancreatic Cancer (Panc 02) Apoptosis Induction & Anti-proliferation ~10 μM Used for both in vitro and in vivo studies [1]. [1]
Hepatocellular Carcinoma (HepG2) Induction of Hepatic Steatosis 40 μM Increased lipid droplet accumulation; did not affect cell viability [2]. [2]
Colon Cancer Cells (HCT116, SW620) Anti-proliferation & Apoptosis 20 - 80 μM Inhibited proliferation and induced apoptosis in vitro; 10 mg/kg reduced tumor volume in vivo [3]. [3]
Anti-Toxoplasma Activity (Host HFF cells) Inhibition of T. gondii Growth IC50: 5.66 μM Selective anti-parasitic activity (TD50 for host cells: 26.4 μM) [4]. [4]
Antibacterial Activity Against Gram-positive bacteria (e.g., MRSA) MIC: 4 - 16 μg/mL (∼14 - 57 μM) Potent bactericidal activity; also increases bacterial cell membrane permeability [5]. [5]

Detailed Experimental Protocols

Here are methodologies for key assays using this compound, directly adapted from the research.

Cell Viability and Anti-Proliferation Assay (MTT)

This protocol is used to determine the inhibitory concentration of OG on cancer cell lines [1].

  • Cell Seeding: Seed cells in a 96-well plate at optimized densities (e.g., 7000-9000 cells/well for pancreatic cancer lines).
  • Treatment: Treat cells with a serial dilution of OG for 72 hours.
  • Viability Measurement:
    • Add MTT reagent to each well and incubate to allow formazan crystal formation.
    • Dissolve the crystals in DMSO.
    • Measure the optical density at 540 nm using a microplate reader.
  • Data Analysis: Calculate cell viability relative to untreated control cells to determine IC50 values.
Apoptosis Analysis

Used to confirm OG-induced programmed cell death [1].

  • Cell Culture: Seed cells (e.g., 2 x 10^6 cells per dish) in 10-cm dishes.
  • Treatment: Treat the cells with a predetermined effective concentration of OG for 48 hours.
  • Analysis: Analyze the cells using flow cytometry after staining with Annexin V/PI or similar apoptosis-detecting kits to quantify apoptotic populations.
Lipid Accumulation Analysis (Oil Red O Staining)

This method assesses OG-induced lipid droplet accumulation in HepG2 cells as a model for steatosis [2].

  • Cell Culture and Treatment: Seed HepG2 cells and treat with OG (e.g., 40 μM) for 24 hours.
  • Staining:
    • Wash cells with PBS and fix with 4% paraformaldehyde.
    • Stain with a filtered 0.5% Oil Red O solution in propylene glycol for 15 minutes.
    • Rinse with 60% propylene glycol and then distilled water.
  • Quantification:
    • Capture images under a microscope for qualitative analysis.
    • For quantification, dissolve the stained lipid droplets in isopropanol and measure the optical density at 490 nm. Normalize the data to cell number or protein content.

Troubleshooting Common Issues

  • Problem: Low Solubility or Precipitation

    • Cause: OG has limited solubility in aqueous buffers.
    • Solution: Prepare a stock solution in DMSO (e.g., 56 mg/mL or ~200 mM [6]). Ensure the final DMSO concentration in cell culture media is low (typically ≤0.5%) to avoid cytotoxicity. Vortex and sonicate can aid dissolution.
  • Problem: Inconsistent Results Between Assays

    • Cause: Biological activity of OG is highly context-dependent, varying by cell type and assay duration.
    • Solution: Conduct a full dose-response curve for every new cell line or experimental setup. Always run a vehicle control (DMSO at the same concentration as your treated groups) to account for any solvent effects.
  • Problem: Unexpected Cytotoxicity in Control Cells

    • Cause: Could be due to DMSO toxicity or contamination of the stock solution.
    • Solution: Confirm that the DMSO concentration is non-toxic for your cell line. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store as recommended (-20°C).

Mechanisms and Experimental Workflow

The following diagram illustrates the primary biological mechanisms of this compound action in experimental models, based on the gathered research.

Start Treat Cells with This compound Mech1 Induces Mitochondrial Apoptosis (Upregulates BNIP3L, alters Bax/Bcl-2 ratio and activates caspase-9/3) Start->Mech1 Mech2 Modulates Signaling Pathways (Downregulates PI3K/AKT/mTOR and modulates SREBP-1c/PPAR-γ) Start->Mech2 Mech3 Disrupts Bacterial Membranes (Increases cell permeability in Gram-positive bacteria) Start->Mech3 Outcome1 Outcome: Cancer Cell Death Mech1->Outcome1 Mech2->Outcome1 Outcome2 Outcome: Lipid Accumulation (Hepatic Steatosis) Mech2->Outcome2 Outcome3 Outcome: Bacterial Death Mech3->Outcome3

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting concentration range for OG in cell culture experiments?

    • A: For initial tests on mammalian cell lines, a range of 10 to 40 μM is a common starting point. However, you must perform a dose-response curve for your specific cell type and research objective, as efficacy varies significantly [1] [2].
  • Q2: Is this compound stable in cell culture medium?

    • A: While comprehensive stability studies are lacking, it is standard practice to prepare a fresh stock solution in DMSO for each experiment and add it directly to the culture medium. The antioxidant properties of OG may degrade over long incubation periods.
  • Q3: Can OG be used in combination with other compounds?

    • A: Yes, research shows OG has been successfully used in combination therapies. For example, it synergizes with ferulic acid to reduce Alzheimer's pathology in mice [7] and with certain antibiotics to enhance their efficacy against resistant bacteria [5].

References

octyl gallate measurement uncertainty analysis

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for SPAs Analysis

The following table summarizes the method performance data for the simultaneous determination of Synthetic Phenolic Antioxidants (SPAs), including Octyl Gallate (OG), in edible oils using HPLC-UV, as reported in a validation study [1].

Antioxidant Abbreviation Average Recovery (%) Relative Standard Deviation (RSD%) Expanded Measurement Uncertainty
Propyl Gallate PG 91.4 - 115.9 0.3 - 11.4 0.15 - 5.91
This compound OG 91.4 - 115.9 0.3 - 11.4 0.15 - 5.91
Dodecyl Gallate DG 91.4 - 115.9 0.3 - 11.4 0.15 - 5.91
2,4,5-Trihydroxybutyrophenone THBP 91.4 - 115.9 0.3 - 11.4 0.15 - 5.91
tert-Butylhydroquinone TBHQ 91.4 - 115.9 0.3 - 11.4 0.15 - 5.91
Butylated Hydroxyanisole BHA 91.4 - 115.9 0.3 - 11.4 0.15 - 5.91
Butylated Hydroxytoluene BHT 91.4 - 115.9 0.3 - 11.4 0.15 - 5.91

Detailed Experimental Protocol

This protocol is adapted from the validated method for the simultaneous determination of SPAs in edible oils using HPLC-UV [1].

Sample Preparation and Extraction
  • Weigh a representative sample of edible oil.
  • Extract SPA residues from the oil matrix using a suitable solvent under optimized conditions. The specific solvents and steps (e.g., shaking, centrifugation) were part of the optimized method but are not detailed in the abstract.
  • Prepare the final extract for injection into the HPLC system, which may involve filtration or dilution.
Instrumental Analysis: HPLC-UV Conditions
  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector.
  • Separation: Use an optimized HPLC column and mobile phase to achieve simultaneous separation of the seven target SPAs (PG, OG, DG, THBP, TBHQ, BHA, BHT).
  • Detection: Identify and quantify the antioxidants based on their retention times and UV absorption.
Method Validation and Uncertainty Quantification
  • Precision and Accuracy: The method was validated by determining the recovery (%) and relative standard deviation (RSD%) for each SPA across multiple replicates. The results, as shown in the table above, confirm the method's accuracy and repeatability [1].
  • Measurement Uncertainty: The overall measurement uncertainty was evaluated based on the precision study. The expanded uncertainty provides a range around the measurement result within which the true value is expected to lie with a high level of confidence [1].

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What does the "expanded uncertainty" value mean for my measurement of this compound? The expanded uncertainty (e.g., 5.91 for OG in the study) is a quantifiable expression of the doubt surrounding the measurement result. It defines an interval around your measured value. For instance, if you measure 100 mg/kg of OG, the true value is highly likely to lie between (100 - 5.91) mg/kg and (100 + 5.91) mg/kg, assuming a standard level of confidence [1].

Q2: My recovery rate for this compound is outside the 91.4-115.9% range. What could be wrong? Recoveries outside the validated range indicate a potential problem with your analytical process. Troubleshoot using the following steps:

  • Check the Calibration: Ensure your calibration standards are prepared correctly and the calibration curve is linear and accurate.
  • Review Extraction Efficiency: The extraction process might be incomplete. Verify that the solvent, shaking time, and steps are exactly as per the protocol.
  • Investigate Matrix Effects: Different oil types (e.g., olive oil vs. seed oil) can cause matrix effects. Consider using a standard addition method to confirm if your sample matrix is interfering with the analysis.
Common Issues and Solutions
Problem Potential Cause Solution
Poor Chromatography Column degradation, mobile phase issues, or sample contamination. Re-condition or replace the HPLC column. Prepare fresh mobile phase. Filter the sample extract properly.
Low Recovery for all SPAs Inefficient extraction from the oil matrix. Re-optimize the extraction solvent volume, type, and shaking time. Ensure proper phase separation.
High Uncertainty Uncontrolled variability in the procedure (weighing, dilution, instrument noise). Implement stricter control of all volumetric and weighing steps. Increase the number of replicate measurements to better quantify precision.

HPLC-UV Analysis Workflow

The following diagram illustrates the core workflow for the analysis of synthetic phenolic antioxidants, summarizing the key stages from sample preparation to final verification.

G HPLC-UV Analysis of Synthetic Phenolic Antioxidants Start Start: Edible Oil Sample SamplePrep Sample Preparation & SPA Extraction Start->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC Extract DataAnalysis Data Analysis & Peak Quantification HPLC->DataAnalysis Chromatogram Validation Method Verification & Uncertainty Evaluation DataAnalysis->Validation Results Final Result with Measurement Uncertainty Validation->Results

References

octyl gallate synthesis process improvement

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Protocols

Here is a comparison of different synthesis processes for octyl gallate, which can help researchers troubleshoot and optimize their experiments.

Method Catalyst Key Reaction Conditions Yield Key Advantages

| Microwave-Assisted [1] | Sodium bisulfate (NaHSO₄) | - Molar Ratio (Acid:Alcohol): 1:18

  • Microwave Power: 360 W
  • Time: 15 min | 91.2% | Short reaction time, high yield, catalyst can be reused [1]. | | Microwave-Assisted [2] | Concentrated Sulfuric Acid (H₂SO₄) | - Molar Ratio (Acid:Alcohol): 1:3
  • Temperature: 100 °C
  • Time: 50 min | 70% | A commonly reported method for esterification [2]. | | Traditional Heating [2] | Tris(pentafluorophenyl)borane | - Solvent: Toluene
  • Conditions: Reflux for 5-6 hours | 94.1% | High yield and high product purity (HPLC: 98.7%) [2]. | | Traditional Heating (Patent) [3] | p-Toluenesulfonic Acid (PTSA) | - Solvent: Toluene, Benzene, or Chloroform
  • Water removal via azeotropic distillation | Not Specified | Detailed, scalable purification process provided [3]. |
Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis with NaHSO₄ Catalyst [1]

  • Reaction: In a microwave reaction flask, combine gallic acid (0.025 mol), n-octanol (0.45 mol, molar ratio 1:18), and sodium bisulfate catalyst (1.25 g). Irradiate the sealed flask at 360 W for 15 minutes. No water-carrying reagent is needed.
  • Work-up: After cooling, the volatile components can be evaporated to dryness. The residue is dissolved in ethyl acetate (30 mL).
  • Purification: Wash the organic solution sequentially with a saturated sodium bicarbonate solution (3 × 20 mL) to remove acid impurities, and then with a sodium chloride solution (1 × 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Traditional Synthesis with Azeotropic Distillation [3]

  • Reaction: Combine gallic acid, n-octanol, and p-toluenesulfonic acid (PTSA) in a solvent like toluene. Fit the reaction vessel with a distillation condenser to remove water azeotropically during heating and stirring.
  • Work-up: After the reaction, cool the mixture. The product can be extracted using a hydrocarbon solvent like petroleum ether or an aliphatic alkane such as n-hexane.
  • Purification: Wash the organic extract with water until the washings are neutral. Concentrate the solution by distilling off the solvent. The crude this compound can be further purified by recrystallization from a suitable solvent.

Analysis & Characterization

For troubleshooting reaction success, standard analytical methods are used.

  • Melting Point: The pure compound is reported to have a melting point between 96-104 °C [4].
  • Chromatography: Reversed-Phase HPLC is a standard technique for identifying this compound and assessing its purity. Common conditions include using a C-18 column with a mobile phase of acetonitrile-water mixtures, often with a small percentage of acetic acid (e.g., 5%), and detection at 280 nm [5].
  • Structural Confirmation: Infrared (IR) spectral analysis can be used to confirm the formation of the ester bond and identify functional groups in the product [1].

Troubleshooting Common Synthesis Challenges

Here are some specific issues users might encounter, with potential solutions based on the gathered data.

Problem Possible Cause Suggested Solution

| Low Yield | Incomplete esterification/reaction | - Increase molar ratio of n-octanol to gallic acid (e.g., 1:18) [1].

  • Ensure efficient water removal via azeotropic distillation [3].
  • Extend reaction time or increase temperature (e.g., use microwave irradiation) [1]. | | Low Product Purity | Incomplete removal of catalyst or starting materials | - Implement a thorough washing procedure (e.g., with sodium bicarbonate and brine) [2].
  • Recrystallize the final product from an appropriate solvent [3].
  • Use column chromatography for purification (e.g., hexane/ethyl acetate 3:7) [2]. | | Long Reaction Time | Use of conventional heating instead of efficient alternatives | - Switch to microwave-assisted synthesis to reduce time from hours to minutes [1]. |

Experimental Workflow Diagram

The following diagram outlines the general decision-making and workflow for synthesizing and troubleshooting this compound.

Start Start this compound Synthesis MethodChoice Choose Synthesis Method Start->MethodChoice MW Microwave-Assisted MethodChoice->MW Trad Traditional Heating MethodChoice->Trad MW1 Mix gallic acid, n-octanol, and catalyst (e.g., NaHSO₄) MW->MW1 Trad1 Mix reactants and catalyst (e.g., PTSA) in solvent (e.g., Toluene) Trad->Trad1 MW2 Seal vessel and irradiate ( e.g., 360W, 15 min) MW1->MW2 Workup Reaction Work-up MW2->Workup Trad2 Heat under reflux with azeotropic water removal Trad1->Trad2 Trad2->Workup Purification Purification & Analysis Workup->Purification Troubleshoot Yield/Purity Low? Purification->Troubleshoot Adjust Adjust Parameters: - Catalyst amount/type - Molar ratio - Temp/Time - Purification method Troubleshoot->Adjust Yes Success Pure this compound Troubleshoot->Success No Adjust->MW Adjust->Trad

References

Genotoxicity of Octyl Gallate in Human Lymphocytes: A Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes the key findings from a 2023 study that evaluated the potential genotoxic effects of octyl gallate in human peripheral lymphocytes across a range of concentrations (0.031 to 0.50 μg/ml) [1] [2].

Test System Endpoint Measured Result Key Findings / Notes
Chromosomal Aberrations (CA) Structural chromosomal damage Negative No significant increase in chromosomal abnormalities observed [1] [2].
Cytokinesis Block Micronucleus Cytome (CBMN-Cyt) Micronucleus (MN) frequency Negative No significant change in MN, indicating no clastogenicity or aneugenicity [1] [2].
Nuclear Bud (NBUD) frequency Negative No significant change [2].
Nucleoplasmic Bridge (NPB) frequency Negative No significant change [2].
Comet Assay DNA strand breaks Negative No significant increase in DNA damage compared to the solvent control [1] [2].
Sister Chromatid Exchange (SCE) Exchange of DNA between sister chromatids Inconclusive Significant increase in SCE/cell ratio at medium to high concentrations (0.125-0.50 μg/ml at 24h; 0.063-0.50 μg/ml at 48h) [1] [2].
Mitotic Index (MI) Cell division activity Inhibitory Significant reduction at the highest concentration (0.50 μg/ml) for 24h, and at 0.125, 0.25, and 0.50 μg/ml for 48h, indicating cytostatic effects [1] [2].
Replication Index (RI) Cell cycle progression Negative No effect on the replication index [2].
Nuclear Division Index (NDI) Cell proliferation Negative No adverse effect on nuclear division [2].

Detailed Experimental Protocols

The data in the summary table were generated using the following standardized methodologies [2]:

  • Cell Source: Peripheral blood lymphocytes were obtained from three healthy donors (two females and one male, aged 23-27) who were non-smokers and had no known exposure to genotoxins [2].
  • Treatment: Cells were treated with five concentrations of this compound (0.031, 0.063, 0.125, 0.25, and 0.50 μg/ml). A negative control (distilled water), a solvent control (ethanol), and a positive control (Mitomycin-C, 0.20 μg/ml) were included for each experiment [1] [2].
  • Test Duration: Treatments were applied at 24 and 48 hours after the initiation of cell culture for most tests [2].

The core procedures for the key tests are outlined below.

Chromosomal Aberrations (CA) and Sister Chromatid Exchange (SCE) Assays
  • Culture & Staining: Lymphocytes were cultured for 72 hours in a chromosome medium with BrdU (5-Bromo-2-deoxyuridine). Slides were prepared and stained using the fluorescent-plus-Giemsa technique for SCE analysis, or with Giemsa alone for CA analysis [2].
  • Analysis: For CA, 100 metaphase cells per donor were examined for structural abnormalities. For SCE, 25 second-division metaphase cells per donor were scored for exchanges. The Mitotic Index (MI) was calculated by evaluating 1000 cells per donor to determine the proportion of cells in division [2].
Cytokinesis Block Micronucleus Cytome (CBMN-Cyt) and Micronucleus-FISH Assays
  • Culture & Blocking: Lymphocytes were cultured for 72 hours. Cytochalasin-B was added at the 44th hour to block cytokinesis, resulting in binucleated cells [2].
  • Analysis: For the CBMN-Cyt assay, binucleated cells were scored for the presence of Micronuclei (MN), Nucleoplasmic Bridges (NPB), and Nuclear Buds (NBUD). The Micronucleus-FISH assay used fluorescence in situ hybridization with a centromeric probe on micronucleated cells to determine if the MN originated from whole chromosome loss (centromere-positive) or chromosomal breakage (centromere-negative) [2].
Comet Assay (Single Cell Gel Electrophoresis)
  • Procedure: Isolated lymphocytes were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions [2].
  • Analysis: After staining, cells with damaged DNA appear as "comets" with a tail of DNA fragments. The extent of DNA migration is measured to quantify DNA strand breaks [2].

The workflow below illustrates how these tests were integrated in the study.

Start Human Peripheral Lymphocytes A1 Chromosomal Aberrations (CA) Assay Start->A1  Treated with This compound A2 Sister Chromatid Exchange (SCE) Assay Start->A2  Treated with This compound B Cytokinesis Block Micronucleus (CBMN) Assay Start->B  Treated with This compound C Comet Assay Start->C  Treated with This compound M1 Structural Chromosome Damage A1->M1 M2 DNA Replication/Repair Issues A2->M2 M3 Chromosome Loss or Breakage B->M3 M4 Direct DNA Strand Breaks C->M4

Interpretation Guide for Researchers

  • Overall Conclusion: The study authors concluded that this compound "has no important genotoxicological action on human peripheral lymphocytes at the concentrations applied," as the majority of tests were negative [1] [2]. However, the specific positive findings warrant careful interpretation.
  • Context of the SCE Increase: A significant increase in SCE suggests that this compound may cause stress during DNA replication or interfere with its repair. It is crucial to note that an increase in SCE alone, without corresponding positive results in the CA, MN, or comet assays, is not typically considered definitive evidence of a mutagenic or clastogenic hazard [1] [2].
  • Regulatory Status: Be aware that despite findings like these, the European Union has banned this compound (E 311) as a food additive due to insufficient toxicological data, highlighting that regulatory decisions consider broader data requirements [2].

References

octyl gallate vs propyl gallate antioxidant efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Mechanisms of Action

Gallic acid esters like propyl gallate (PG) and octyl gallate (OG) are synthetic antioxidants. Their efficacy is largely determined by the length of their alkyl chain, which influences lipophilicity and their resulting location within a structured system, such as an emulsion or micelle [1].

The core polyphenolic structure shared by both compounds allows them to act as primary antioxidants by donating hydrogen atoms to neutralize free radicals, thus stopping oxidative chain reactions [1] [2]. However, their different alkyl chains lead to distinct behaviors:

  • Propyl Gallate (C3 chain): More hydrophilic. It tends to locate in the aqueous phase or at the interface in emulsions, making it less effective at protecting bulk lipids [3].
  • This compound (C8 chain): More lipophilic. It partitions into the oil droplets or incorporates into the micellar core and palisade layer, placing it closer to the site where lipid oxidation is initiated [3].

This concept of how antioxidant location dictates efficacy is summarized in the diagram below.

G Antioxidant Partitioning in Emulsion Systems Oil Droplet Oil Droplet Interface Interface Aqueous Phase Aqueous Phase This compound (OG) This compound (OG) This compound (OG)->Oil Droplet  Partitions into Propyl Gallate (PG) Propyl Gallate (PG) Propyl Gallate (PG)->Aqueous Phase  Partitions into

Comparative Efficacy and Experimental Data

The difference in lipophilicity directly translates to variable antioxidant performance, which can be measured through partitioning studies and antioxidant assays.

Partitioning and Localization

The following table summarizes key experimental findings on how these gallates behave in emulsified systems, which is critical for understanding their efficacy.

Compound Alkyl Chain Length Partitioning Behavior in SDS Micelles Interaction with Radicals
Propyl Gallate (PG) C3 Partial micellar binding; located at the interface/Stern layer [3]. More accessible to hydrophilic radicals; may be less accessible to lipophilic radicals within micelles [3].
This compound (OG) C8 Fully incorporates into micelles; penetrates deeper into the palisade layer [3]. Better access to lipophilic radicals inside micelles; less accessible to hydrophilic radicals [3].

A 2025 study using Size Distribution-Taylor Dispersion Analysis (SD-TDA) clearly demonstrated this distinction: gallic acid remained in the aqueous phase, while This compound fully co-micellized with SDS [3]. Propyl gallate showed an intermediate behavior with only partial micellar binding [3].

Antioxidant Activity and Stoichiometry

Research using Electron Spin Resonance (ESR) to measure interactions with specific radicals reveals how location affects function:

  • In SDS micelles, PG showed weak interaction with lipophilic radicals (e.g., galvinoxyl), as the micelle acted as a barrier with PG situated in the Stern layer [3].
  • In Brij 58 micelles, the stoichiometry of interaction with lipophilic radicals increased with the alkyl chain length of the gallate (methyl < propyl < butyl < octyl), indicating that more lipophilic gallates like OG penetrate deeper and are better positioned to neutralize threats within the lipid core [3].
  • Conversely, OG showed the weakest interaction with hydrophilic radicals (e.g., Fremy's radical) because its deeper location within the micelle placed it farther from the aqueous phase [3].

Experimental Protocols for Evaluation

To replicate studies comparing antioxidant efficacy, here are common methodologies. The workflow for a typical evaluation using the SD-TDA method is illustrated below.

G SD-TDA Workflow for Antioxidant-Micelle Study Start Start Prepare SDS Solution\n(Above & Below CMC) Prepare SDS Solution (Above & Below CMC) Start->Prepare SDS Solution\n(Above & Below CMC) End End Introduce Antioxidant\n(e.g., PG or OG) Introduce Antioxidant (e.g., PG or OG) Prepare SDS Solution\n(Above & Below CMC)->Introduce Antioxidant\n(e.g., PG or OG) Incubate for Interaction Incubate for Interaction Introduce Antioxidant\n(e.g., PG or OG)->Incubate for Interaction Perform SD-TDA Analysis Perform SD-TDA Analysis Incubate for Interaction->Perform SD-TDA Analysis Measure Diffusion Coefficients Measure Diffusion Coefficients Perform SD-TDA Analysis->Measure Diffusion Coefficients Calculate Hydrodynamic Radii (Rh) Calculate Hydrodynamic Radii (Rh) Measure Diffusion Coefficients->Calculate Hydrodynamic Radii (Rh) Resolve & Quantify Populations\n(Free vs. Micelle-Bound) Resolve & Quantify Populations (Free vs. Micelle-Bound) Calculate Hydrodynamic Radii (Rh)->Resolve & Quantify Populations\n(Free vs. Micelle-Bound) Resolve & Quantify Populations\n(Free vs. Micelle-Bound)->End

Key Experimental Details:

  • Partitioning Studies via SD-TDA: This method measures the hydrodynamic radius ((R_h)) of particles in solution. An increase in the (R_h) of SDS micelles upon addition of an antioxidant indicates incorporation and comicellization [3].

    • Procedure: Prepare SDS solutions both below and above its critical micelle concentration (CMC of ~8.3 mM). Introduce the antioxidant (e.g., PG or OG) and incubate. The SD-TDA instrument measures diffusion coefficients, which are used to calculate (R_h), allowing resolution of free antioxidants, pure micelles, and antioxidant-swollen micelles [3].
  • Radical Scavenging Assays:

    • DPPH/ABTS Assays: These electron transfer-based assays measure the ability of an antioxidant to decolorize a stable radical solution (DPPH• or ABTS•+). The decrease in absorbance is monitored spectrophotometrically [2] [4].
    • ESR Spectroscopy: This method directly detects and quantifies paramagnetic species. It can be used with specific radical probes (e.g., lipophilic galvinoxyl or hydrophilic Fremy's radical) to determine the stoichiometry and kinetics of radical scavenging by antioxidants within different micellar environments [3].

Key Differentiating Factors for Professionals

When selecting between PG and OG, consider these factors derived from experimental data:

  • Application System is Critical: The superior efficacy of OG is most pronounced in oil-in-water emulsions, lipid-rich foods, and surfactant-based formulations where its lipophilicity allows optimal positioning [3] [5]. In purely aqueous systems, PG might be more effective.
  • Chain Length Relationship: The antibacterial and sensitizing capacity of gallates also correlates with chain length. Research indicates a pattern where activity increases with chain length, often peaking at dodecyl (lauryl) gallate (C12), which demonstrates the strongest effects but also the highest sensitizing potential [1] [6]. OG (C8) and PG (C3) fit into this continuum.
  • Regulatory and Safety Profile: Both are approved for use, but it's important to note that all alkyl gallates are considered contact sensitizers, with the effect being stronger in longer-chain esters [6]. PG, as a moderate sensitizer, is the most commonly reported source of allergic contact dermatitis [6].

Practical Application and Future Trends

  • Formulation Guidance: For stabilizing oils, fats, or lipophilic ingredients in emulsions (e.g., in cosmetics, sunscreens, or processed foods), This compound is often the preferable choice due to its better incorporation into lipid phases [3] [5]. Propyl gallate may be suitable for systems where more hydrophilic characteristics are desired.
  • Industry Trends: The demand for effective antioxidants is steady, driven by the need for shelf-life extension in food and stability in pharmaceuticals [7]. Innovation focuses on sustainable production methods and novel delivery systems to improve efficacy [7] [5].

References

octyl gallate vs nimodipine calcium channel blockade

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Octyl Gallate vs. Nimodipine

The table below summarizes the core characteristics and experimental data for a direct comparison.

Feature This compound Nimodipine
Compound Type Simple phenolic compound, alkyl ester of gallic acid [1] [2] Dihydropyridine calcium channel blocker [3] [4]
Primary Medical/Research Status Research compound; food antioxidant (E311) [2] [5] [6] FDA-approved pharmaceutical [3] [4]

| Primary Indication/Use | • Antioxidant in food, cosmetics [2] • Under investigation for anti-cancer properties [5] | • Improvement of neurological outcome after subarachnoid hemorrhage (SAH) [3] [4] | | Mechanism of Calcium Channel Blockade | Multi-target: Inhibits P2X receptor-mediated Ca²⁺ influx, P2Y receptor-induced Ca²⁺ release from stores, and secondary activation of voltage-gated Ca²⁺ channels [1] [7]. | Selective antagonist of L-type voltage-gated calcium channels (Cav1.2); stabilizes channels in their inactive conformation [3] [4]. | | Key Experimental Model | Rat PC12 (pheochromocytoma) cells [1] [7] | Human clinical trials; various animal and cell models [3] [8] | | Potency (IC₅₀ / EC₅₀) | IC₅₀ = 2.84 µM for inhibiting ATP-induced [Ca²⁺]ᵢ increase in PC12 cells [1] [7]. | Not typically expressed as IC₅₀ in clinical use. Therapeutic oral dose is 60 mg every 4 hours for SAH [3]. | | Key Supporting Experimental Data | • Inhibited ATP-induced currents (patch-clamp) [1]. • Inhibited Ca²⁺ increase from intracellular stores (thapsigargin experiment) [1]. • Inhibited KCl-induced [Ca²⁺]ᵢ increase [1]. | • Reduces incidence and severity of ischemic deficits post-SAH [3]. • Prevents calcium-dependent smooth muscle contraction [4]. |


Detailed Experimental Data and Methodologies

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental protocols.

This compound Studies

The primary data for this compound's calcium-blocking activity comes from a 2010 study using PC12 cells [1] [7].

  • Cell Culture: PC12 rat medulla pheochromocytoma cells were grown in DMEM supplemented with 10% fetal bovine serum and 10% horse serum [1].
  • Calcium Imaging:
    • Cells were loaded with the fluorescent dye fura-2 AM to measure intracellular free Ca²⁺ concentration ([Ca²⁺]ᵢ) [1].
    • The ATP-induced [Ca²⁺]ᵢ increase was triggered by applying 100 µM ATP for 90 seconds [1].
    • To test this compound, cells were pretreated for 10 minutes with varying concentrations (100 nM to 20 µM) to establish the concentration-dependent inhibitory curve [1].
    • Key mechanistic experiments involved:
      • Removing extracellular Ca²⁺ with Ca²⁺-free HEPES HBSS.
      • Depleting intracellular Ca²⁺ stores with thapsigargin (1 µM).
      • Applying 50 mM KCl to induce depolarization and activate voltage-gated Ca²⁺ channels [1].
  • Whole-Cell Patch Clamping: This technique was used to record ATP-induced currents at a holding potential of -70 mV, confirming that this compound directly inhibits the ionotropic P2X receptor channels [1].
Nimodipine Studies

Nimodipine's mechanisms and effects are well-established through extensive clinical and preclinical research [3] [4].

  • Mechanism of Action: Nimodipine functions by crossing the blood-brain barrier and selectively blocking voltage-gated L-type calcium channels on cerebral smooth muscle cells and neurons. This inhibits calcium influx, preventing vasoconstriction and potentially reducing calcium-mediated neuronal injury [3] [4].
  • Clinical Dosing & Administration:
    • Route: Primarily oral (liquid-filled capsules or solution); intravenous use is not FDA-approved in the U.S. [3].
    • Standard Regimen: 60 mg every 4 hours for 21 consecutive days, starting within 96 hours of subarachnoid hemorrhage [3].
    • Monitoring: Patients require close monitoring of blood pressure and heart rate; ECG monitoring is also recommended due to potential effects on cardiac conduction [3].

Mechanisms of Action Visualization

The diagram below illustrates the distinct pathways through which this compound and nimodipine exert their effects on calcium signaling.

G ATP ATP P2X P2X Receptor (Non-selective Cation Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y Depol Membrane Depolarization P2X->Depol Na⁺/Ca²⁺ Influx PLC Phospholipase C (PLC) P2Y->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (Intracellular Store) IP3->ER Binds Receptor Ca_ER Ca²⁺ ER->Ca_ER Releases VOCC L-Type Voltage-Gated Ca²⁺ Channel (Cav1.2) Ca_ER->VOCC Activates Cytosol Cytosol Ca_ER->Cytosol Depol->VOCC Activates Ca_ext Ca²⁺ (Extracellular) VOCC->Ca_ext Ca_ext->Cytosol Influx Ca_cyt ↑ Intracellular Ca²⁺ Cytosol->Ca_cyt OG This compound OG->P2X Inhibits OG->P2Y Inhibits OG->VOCC Inhibits Nim Nimodipine Nim->VOCC Selectively Blocks Invis

Key Takeaways for Researchers

  • Mechanistic Depth: this compound exhibits a broader, multi-target mechanism, antagonizing both ligand-gated (P2X) and store-operated pathways in addition to voltage-gated channels. Nimodipine is a highly selective L-type channel blocker.
  • Stage of Development: Nimodipine is a clinically validated drug with a defined role in managing cerebral vasospasm. This compound remains a research compound, though its multi-target action and recently identified anti-cancer properties [5] make it an interesting candidate for further investigation, particularly in diseases involving complex calcium signaling dysregulation.
  • Experimental Application: The PC12 cell model with Ca²⁺ imaging and patch-clamp electrophysiology provides a robust system for studying non-selective calcium channel inhibitors like this compound.

References

Quantitative Data Comparison: Octyl Gallate vs. Estradiol Benzoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental data for Octyl Gallate and a reference compound, Estradiol Benzoate, from a screening study of marine natural products [1].

Compound Anti-T. gondii Activity (IC₅₀) Cytotoxicity (TD₅₀) Therapeutic Index (TI) Key Mechanistic Findings
This compound 5.66 ± 0.35 µM 26.4 ± 0.98 µM ~4.7 Inhibited intracellular tachyzoite replication; did not significantly halt the parasite cell cycle [1].
Estradiol Benzoate 4.41 ± 0.94 µM 34.11 ± 2.86 µM ~7.7 Inhibited intracellular tachyzoite replication; halted parasite cell cycle progression from G1 to S phase [1].
Pyrimethamine (Ref. Drug) Used as a positive control in the study [1].

Detailed Experimental Protocols

To ensure clarity and reproducibility, here are the methodologies used in the key study that generated the data above [1].

In Vitro Anti-T. gondii Efficacy and Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against T. gondii and the half-maximal toxic dose (TD₅₀) for host cells.
  • Host Cells & Parasites: Human Foreskin Fibroblasts (HFFs) were infected with a modified RH strain of T. gondii (RH-2F) that expresses β-galactosidase [1].
  • Procedure:
    • HFFs were infected with tachyzoites at a low multiplicity of infection (MOI of 0.2).
    • Compounds (this compound, Estradiol Benzoate) were added in a series of two-fold dilutions.
    • After 72 hours of incubation, parasite proliferation was measured using a luminescence-based β-galactosidase assay with chlorophenol red-β-d-galactopyranoside (CPRG) as a substrate. Enzyme activity was quantified by measuring absorbance at 560 nm [1].
    • IC₅₀ Calculation: The compound concentration that reduced parasite growth by 50% was calculated from the absorbance data.
  • Cytotoxicity Assessment:
    • Uninfected HFF cells were treated with the same compound dilution series for 72 hours.
    • Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS assay) [1].
    • TD₅₀ Calculation: The compound concentration that was toxic to 50% of the host cells was determined.
    • Therapeutic Index (TI): Calculated as TD₅₀ / IC₅₀ [1].
Mechanism of Action: Intracellular Replication & Cell Cycle Analysis
  • Objective: To identify which stage of the T. gondii lytic cycle is affected by the compounds.
  • Plaque Assay: HFF monolayers were infected with a small number of tachyzoites and treated with a fixed concentration (5 µM) of each compound. After 7 days, the monolayers were fixed and stained. The number and size of plaques (areas of lysed cells) were measured to assess the compound's ability to inhibit parasite growth and replication over multiple cycles [1].
  • Flow Cytometric Cell Cycle Analysis: To investigate if the compounds disrupt the parasite's cell cycle, treated and untreated tachyzoites were analyzed using flow cytometry. This technique measures the DNA content of individual parasites, allowing researchers to determine the proportion of parasites in each phase (G1, S, G2) of the cell cycle [1].

Mechanism of Action Workflow

The following diagram illustrates the experimental workflow used to elucidate the mechanism of action for this compound, based on the described protocols.

G Start Start: Identify Anti-Parasitic Compound A1 Infect HFF host cells with T. gondii tachyzoites (RH-2F strain) Start->A1 B1 Treat uninfected HFF cells with this compound Start->B1 A2 Treat with this compound A1->A2 A3 β-Galactosidase Activity Assay (Measure parasite growth inhibition) A2->A3 A4 Calculate IC₅₀ A3->A4 C1 Perform Plaque Assay (Evaluate inhibition of replication) A4->C1 B2 MTS Cell Viability Assay (Measure host cell toxicity) B1->B2 B3 Calculate TD₅₀ B2->B3 B3->C1 C2 Run Flow Cytometry (Analyze parasite cell cycle) C1->C2 End Determine Mechanism: Inhibits intracellular replication C2->End

Key Insights and Context

  • Comparative Efficacy: While this compound shows promising anti-Toxoplasma activity, Estradiol Benzoate had a slightly lower IC₅₀ and a more favorable Therapeutic Index in this specific study [1]. Its additional mechanism of disrupting the parasite cell cycle may also be advantageous [1].
  • Safety Considerations: When considering this compound for therapeutic development, it is important to note that one study reported it induced lipid accumulation (hepatic steatosis) in a human liver cell line (HepG2) at a concentration of 40 µM, which is higher than its anti-parasitic IC₅₀ [2].
  • Broader Biological Activity: this compound is known for other biological activities, including potent antibacterial effects against Gram-positive bacteria [3] and anti-inflammasome activity by directly binding to NLRP3 [4]. This could suggest potential for multi-target applications or complex effects in vivo.

References

octyl gallate safety profile comparison other antioxidants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety and Efficacy of Antioxidants

Antioxidant Type Key Safety Findings Key Efficacy Findings Experimental Evidence

| Octyl Gallate (OG) | Synthetic | - Approved by FDA (100 mg/kg in oils) [1].

  • Lower hazards compared to some preservatives; potential anti-cancer and anti-diabetic benefits noted [1]. | - Effective antioxidant in oils [2].
  • Scavenges toxic acrolein under high heat (180°C) [1].
  • Potent antibacterial activity [1]. | In vitro and oil model studies; LC-MS/MS analysis of adduct formation [1]. | | tert-Butylhydroquinone (TBHQ) | Synthetic | - Regulatory limits (e.g., 200 mg/kg in oils) [3].
  • Mouse studies: Activates Nrf2 pathway, worsening allergic responses (increased IgE, severe anaphylaxis); human relevance under investigation [4]. | - Potent antioxidant; main oxidation product (TBBQ) retains weak activity [3]. | Animal dietary studies (mouse models); Rancimat tests; analysis of transformation products in oils [4] [3]. | | Hydroxytyrosol (HT) | Natural | - Low toxicity and favorable metabolic profile in animal/human studies [5].
  • Approved for use in food, pharmaceuticals, and cosmetics in major markets [5]. | - Potent antioxidant, anti-inflammatory, and antimicrobial properties [5].
  • Linked to cardiovascular and neuroprotective effects [5]. | In vitro assays; animal studies; human clinical trials on safety and biological functions [5]. | | Vitamin E (α-Tocopherol) | Natural | - High-dose supplementation risks: Increased all-cause mortality, hemorrhagic stroke, and prostate cancer incidence per meta-analyses and SELECT trial [6].
  • Exhibits anticoagulant effects [6]. | - Essential fat-soluble antioxidant; protects cells from oxidative stress [6]. | Randomized Controlled Trials (RCTs), meta-analyses, and long-term population studies (e.g., SELECT trial) [6]. | | Butylated Hydroxytoluene (BHT) | Synthetic | - Not shown to increase allergic responses in mouse studies, unlike TBHQ [4]. | - Common synthetic preservative [7]. | Comparative mouse studies on immune response [4]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Acrolein Trapping Assay for this compound

This protocol evaluates an antioxidant's ability to scavenge the toxic compound acrolein, a key strength of OG [1].

  • Reagents: Acrolein, this compound (OG), propyl gallate (PG), dodecyl gallate (DG), tert-butylhydroquinone (TBHQ), n-hexane, phosphate buffered saline (PBS), 2,4-dinitrophenylhydrazine (DNPH).
  • Procedure:
    • ACR (50 μM) is mixed with each antioxidant (50 μM) in PBS.
    • The reaction mixture is incubated at 37°C for varying times (0-24 hours).
    • Residual ACR is derivatized with DNPH and quantified using High-Performance Liquid Chromatography (HPLC).
  • Analysis: The percentage of ACR scavenged is calculated. Studies confirmed OG effectively traps ACR, forming OG-ACR adducts identified via LC-MS/MS [1].
Antibacterial Activity Assessment

This method tests the intrinsic antibacterial properties of OG and its reaction products [1].

  • Strains: Use standard strains like E. coli and S. aureus, and potential foodborne pathogens like V. parahaemolyticus.
  • Procedure:
    • The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
    • Bacterial suspensions are incubated with serially diluted OG or its ACR adducts in a 96-well plate.
    • The plate is incubated, and MIC is defined as the lowest concentration with no visible growth.
  • Analysis: Studies show that OG and its ACR adducts exhibit marked antibacterial activity, enhancing its value as a multi-functional additive [1].
In Vivo Allergy Model for TBHQ

This protocol investigates immune-modulatory effects, a noted concern for TBHQ [4].

  • Animals: Mice (e.g., C57BL/6 strain).
  • Procedure:
    • Mice are fed a diet containing tBHQ (0.1-0.2% w/w) or a control diet for several weeks.
    • Mice are sensitized and challenged with an allergen like ovalbumin.
    • Systemic anaphylaxis is measured by tracking body temperature and allergic symptoms.
    • Serum is collected to measure allergen-specific IgE levels via ELISA.
    • Mast cell activation is assessed in vitro or in vivo.
  • Analysis: This model demonstrated that tBHQ consumption worsens allergic responses via the Nrf2 pathway [4].

Mechanistic Pathways of Antioxidant Action

The following diagram illustrates the key mechanistic pathways for the antioxidants discussed, highlighting their biological interactions and potential side effects.

cluster_synth Synthetic Antioxidants cluster_nat Natural Antioxidants Antioxidants Antioxidants OG This compound (OG) Antioxidants->OG TBHQ TBHQ Antioxidants->TBHQ VitE Vitamin E (High Dose) Antioxidants->VitE HT Hydroxytyrosol (HT) Antioxidants->HT OG_ACR Toxic Acrolein OG->OG_ACR Scavenges OG_AntiB Antibacterial Activity OG->OG_AntiB Exhibits Nrf2 Nrf2 Pathway TBHQ->Nrf2 Activates IgE IgE Production Nrf2->IgE Increases Allergy Allergic Response Nrf2->Allergy Worsens Bleeding Bleeding / Stroke VitE->Bleeding Increases Risk Cancer Prostate Cancer (via CYP450) VitE->Cancer Promotes Cardio Cardio & Neuro Protection HT->Cardio Provides LowTox Low Toxicity HT->LowTox Demonstrates

Key Research Implications

  • For this compound: The combination of antioxidant, acrolein-scavenging, and antibacterial actions makes OG a highly attractive multi-functional additive for oil-rich foods and pharmaceutical formulations. Further chronic toxicity and human studies are warranted to solidify its safety profile.
  • For TBHQ: While highly effective, its potential immunomodulatory effects, observed in animal models, necessitate caution. Research should prioritize confirming these findings in human epidemiological studies and clinical trials.
  • For Natural Antioxidants: Hydroxytyrosol stands out for its excellent safety and broad health benefits. In contrast, the significant risks associated with high-dose Vitamin E supplementation highlight that "natural" does not automatically mean "safe" in all contexts, underscoring the need for dose-specific evaluations.

References

octyl gallate antibacterial comparison conventional antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary: Octyl Gallate vs. Conventional Antibiotics

The following table summarizes the core characteristics of this compound in comparison with general classes of conventional antibiotics.

Feature This compound (OG) Conventional Antibiotics (Generalized)
Chemical Nature Alkyl ester of gallic acid (phenolic compound) [1] [2]. Diverse; include β-lactams, tetracyclines, macrolides, quinolones, etc. [3] [4].
Primary Source Semi-synthetic (derived from natural gallic acid) [2]. Natural (e.g., penicillin), semi-synthetic, and fully synthetic [3].
Spectrum of Activity Narrow spectrum, potent against Gram-positive bacteria; limited activity against Gram-negative bacteria [1] [5] [6]. Range from narrow (e.g., penicillin G) to broad-spectrum (e.g., tetracyclines, fluoroquinolones) [3] [4].
Key Antibacterial Mechanism Multi-faceted: Increases cell membrane permeability; induces oxidative stress via ROS generation; has anti-biofilm activity [1] [7] [2]. Target-specific: Inhibit cell wall synthesis (β-lactams), protein synthesis (tetracyclines, macrolides), nucleic acid synthesis (quinolones), or metabolic pathways (sulfonamides) [3].
Activity Against Resistant Pathogens Potent activity against multi-drug-resistant MRSA (MIC 4-16 µg/mL); can synergize with conventional antibiotics to restore efficacy [1] [5] [8]. Specific classes developed to target resistant strains (e.g., later-generation cephalosporins, glycopeptides for MRSA), but resistance often emerges [3] [4].
Resistance Potential Proposed to have low resistance potential due to membrane-targeting and multi-component mechanism [7] [9]. Varies, but a major global concern. Resistance (e.g., enzyme inactivation, target modification, efflux pumps) develops rapidly for many classes [3] [10] [9].
Anti-Biofilm Activity Strong. Disrupts biofilm formation and eradicates mature biofilms by inhibiting extracellular matrix synthesis and quorum sensing [1] [7] [2]. Generally poor. Biofilms confer high-level resistance to most conventional antibiotics [7] [2].

Detailed Antibacterial Activity Data

The table below provides quantitative data on the antibacterial efficacy of this compound against a panel of bacterial pathogens, highlighting its Gram-positive selectivity [1] [5].

Bacterial Strain / Description OG MIC (µg/mL) OG MBC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (HA-MRSA, CA-MRSA, LA-MRSA, MSSA) 4 - 16 8 - 32
Staphylococcus epidermidis 8 16
Streptococcus pyogenes 8 16
Bacillus subtilis 8 8
Listeria monocytogenes Not Specified ~3 log reduction at 2xMIC in 2h [7]
Gram-Negative Bacteria
Escherichia coli >128 >128
Acinetobacter baumannii 64 >64
Klebsiella pneumoniae >128 >128
Pseudomonas aeruginosa >128 >128
Shewanella putrefaciens Not Specified ~4 log reduction at 2xMIC in 2h [7]

Abbreviations: MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-Resistant S. aureus.


Mechanisms of Action and Experimental Insights

Mechanism of this compound's Antibacterial Action

This compound's activity stems from a combination of mechanisms, which is a key differentiator from many single-target conventional drugs. The diagram below illustrates this multi-faceted action.

G cluster_membrane Membrane Disruption & Permeability cluster_ros Induction of Oxidative Stress cluster_biofilm Anti-Biofilm Activity OG This compound (OG) MembDamage Membrane Damage OG->MembDamage ROSGen ROS Generation OG->ROSGen QSInhibit Quorum Sensing Inhibition OG->QSInhibit PermIncrease Increased Cell Permeability MembDamage->PermIncrease ContentLeak Leakage of intracellular determinants (DNA, proteins) PermIncrease->ContentLeak BacterialDeath Bacterial Cell Death ContentLeak->BacterialDeath OxidDamage Oxidative Damage to Cellular Components ROSGen->OxidDamage OxidDamage->BacterialDeath MatrixInhibit Inhibition of Extracellular Polymeric Substance (EPS) Synthesis QSInhibit->MatrixInhibit BiofilmDisruption Biofilm Disruption MatrixInhibit->BiofilmDisruption

Key Experimental Protocols for this compound

To evaluate the properties of this compound, researchers employ a standard set of microbiological and biochemical assays. The workflow below outlines a typical experimental process.

G cluster_assays Core Antibacterial Assays cluster_mechanism Mechanism of Action Studies Start Culture Bacterial Strains (e.g., MRSA, E. coli) MIC MIC/MBC Determination (Broth microdilution per CLSI guidelines) Start->MIC TimeKill Time-Kill Kinetics Assay (CFU counts over time) Start->TimeKill Checkerboard Synergy Testing (Checkerboard Assay) with conventional antibiotics Start->Checkerboard PI Membrane Permeability Assay (Propidium Iodide uptake) MIC->PI ROS Intracellular ROS Detection (Fluorescent probes, e.g., DCFH-DA) MIC->ROS Biofilm Anti-Biofilm Assays (Crystal Violet staining, microscopy) MIC->Biofilm Safety Cytotoxicity & Hemolytic Activity (e.g., on mammalian cell lines) PI->Safety ROS->Safety Biofilm->Safety

Descriptions of Key Methodologies:

  • MIC/MBC Determination: The minimum inhibitory and bactericidal concentrations are typically determined using the broth microdilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). Serial dilutions of OG are prepared in a broth, inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL), and incubated. The MIC is the lowest concentration with no visible growth. The MBC is determined by subculturing from wells with no growth onto antibiotic-free agar; the MBC is the lowest concentration that kills ≥99.9% of the initial inoculum [1] [5].
  • Membrane Permeability Assay: This is measured using fluorescent DNA-binding dyes like Propidium Iodide (PI). PI is normally excluded from cells with intact membranes. Bacteria treated with OG are incubated with PI. If OG compromises membrane integrity, PI enters the cells, binds to DNA, and produces a measurable increase in fluorescence, indicating enhanced permeability [1] [5].
  • Intracellular ROS Detection: The level of reactive oxygen species is quantified using fluorescent probes such as 2',7'-Dichlorofluorescin diacetate (DCFH-DA). This cell-permeable dye is de-esterified inside cells to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. An increase in fluorescence in OG-treated cells compared to untreated controls indicates ROS generation [7].
  • Anti-Biofilm Assays: These are often performed using crystal violet (CV) staining. Biofilms are grown in microtiter plates, treated with OG, and then stained with CV, which binds to biomass. The stained biofilm is dissolved in a solvent, and the absorbance is measured. A reduction in absorbance in OG-treated wells indicates inhibition of biofilm formation or disruption of pre-formed biofilms. Confocal laser scanning microscopy (CLSM) is used to visually confirm structural changes in the biofilm [7] [2].

Research Implications and Future Directions

This compound represents a promising candidate for addressing the antibiotic resistance crisis, particularly for difficult-to-treat Gram-positive infections like MRSA and biofilm-associated infections. Its ability to synergize with conventional antibiotics could be leveraged to revive the efficacy of existing drugs [1] [2]. The dual mechanism of action, targeting both the membrane and inducing oxidative stress, aligns with modern strategies to develop compounds with a low resistance potential [9].

Future research should focus on:

  • In vivo efficacy models for specific infections.
  • Further exploration of its impact on the human microbiome.
  • Structural optimization of the alkyl gallate series to potentially enhance activity against Gram-negative pathogens.

References

×

Physical Description

White to creamy-white odourless solid
Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

282.14672380 g/mol

Monoisotopic Mass

282.14672380 g/mol

Heavy Atom Count

20

LogP

3.66 (LogP)
3.66

Melting Point

Between 99 °C and 102 °C after drying at 90 °C for six hours
94 - 95 °C

UNII

079IIA2811

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

MeSH Pharmacological Classification

Food Preservatives

Pictograms

Irritant

Irritant

Other CAS

1034-01-1

Wikipedia

Octyl_gallate

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, octyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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